Aminoxyacetamide-PEG3-azide
説明
Structure
3D Structure
特性
IUPAC Name |
2-aminooxy-N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N5O5/c11-15-14-2-4-18-6-8-19-7-5-17-3-1-13-10(16)9-20-12/h1-9,12H2,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZLOCGDVCWCCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCN=[N+]=[N-])NC(=O)CON | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Aminoxyacetamide-PEG3-azide: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminoxyacetamide-PEG3-azide is a versatile heterobifunctional crosslinker that is playing an increasingly pivotal role in the fields of bioconjugation, chemical biology, and therapeutic development. This guide provides a comprehensive technical overview of its chemical properties, applications, and the experimental protocols for its use. Featuring a central polyethylene (B3416737) glycol (PEG) spacer, this linker possesses two distinct reactive moieties: an aminoxyacetamide group for conjugation to carbonyls (aldehydes and ketones) and an azide (B81097) group for "click chemistry" reactions. This dual functionality enables the precise and efficient coupling of diverse molecular entities, facilitating the construction of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Core Properties and Specifications
This compound is a valuable tool for researchers due to its defined structure and reliable reactivity. The key quantitative data for this compound are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₂₁N₅O₅ | [1] |
| Molecular Weight | 291.3 g/mol | [1] |
| CAS Number | 1379761-16-6 | [1] |
| Purity | Typically ≥95% | |
| Appearance | Varies (often a solid or oil) | |
| Storage Conditions | -20°C, desiccated | [1] |
Chemical Structure and Reactivity
The utility of this compound stems from its distinct chemical functionalities, which allow for sequential or orthogonal bioconjugation strategies.
The aminoxyacetamide group undergoes a chemoselective reaction with aldehydes and ketones to form a stable oxime linkage.[1] This reaction, known as oxime ligation, is particularly useful for targeting biomolecules that have been modified to contain a carbonyl group. The azide moiety is a key component for "click chemistry," a class of reactions known for their high efficiency and specificity.[1] The azide group can participate in both Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole ring.[2]
Key Applications in Research and Drug Development
The unique properties of this compound make it a valuable reagent in several advanced applications.
Antibody-Drug Conjugates (ADCs)
In the development of ADCs, this linker can be used to attach a cytotoxic drug to a monoclonal antibody.[3] The antibody provides targeting to cancer cells, and upon internalization, the drug is released, leading to cell death. The PEG spacer can enhance the solubility and pharmacokinetic properties of the resulting ADC.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] this compound can serve as the linker connecting the target protein binder and the E3 ligase ligand.[5] The flexibility and length of the PEG linker are critical for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[6]
Bioconjugation and Labeling
This linker is also employed in the general bioconjugation of proteins, peptides, and other biomolecules for various research purposes, including the attachment of fluorescent dyes, biotin, or other reporter molecules.[1]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound. These protocols are intended as a starting point and may require optimization for specific applications.
Oxime Ligation with an Aldehyde-Containing Protein
This protocol describes the conjugation of this compound to a protein that has been engineered to contain an aldehyde group.
Materials:
-
Aldehyde-modified protein
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.0-7.0
-
Aniline (B41778) (catalyst, optional)
-
DMSO (for dissolving the linker)
-
Desalting column
Procedure:
-
Preparation of Reagents:
-
Dissolve the aldehyde-modified protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
If using a catalyst, prepare a fresh stock solution of aniline in the reaction buffer (e.g., 100 mM).
-
-
Conjugation Reaction:
-
To the protein solution, add the this compound stock solution to achieve a 10-50 fold molar excess over the protein. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid protein denaturation.
-
If using, add the aniline catalyst to a final concentration of 10-20 mM.
-
Incubate the reaction mixture at room temperature for 2-16 hours with gentle mixing. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
-
Purification:
-
Remove the excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of an azide-functionalized biomolecule (prepared using the protocol above) to an alkyne-containing molecule.
Materials:
-
Azide-functionalized biomolecule
-
Alkyne-containing molecule
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
DMSO (for dissolving reagents)
-
Desalting column
Procedure:
-
Preparation of Reagents:
-
Dissolve the azide-functionalized biomolecule in the reaction buffer.
-
Dissolve the alkyne-containing molecule in DMSO.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water), sodium ascorbate (e.g., 500 mM in water), and THPTA (e.g., 100 mM in water or DMSO).
-
-
Conjugation Reaction:
-
In a reaction tube, combine the azide-functionalized biomolecule and the alkyne-containing molecule (typically at a 1:5 to 1:20 molar ratio of biomolecule to alkyne).
-
Add THPTA to the reaction mixture to a final concentration that is 5-fold higher than the copper concentration.
-
Add CuSO₄ to a final concentration of 0.1-1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours.
-
-
Purification:
-
Purify the conjugate using a desalting column to remove excess reagents and copper.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry protocol is ideal for applications in living systems or with copper-sensitive biomolecules.
Materials:
-
Azide-functionalized biomolecule
-
Strained alkyne (e.g., DBCO, BCN)-containing molecule
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for dissolving reagents)
-
Desalting column
Procedure:
-
Preparation of Reagents:
-
Dissolve the azide-functionalized biomolecule in the reaction buffer.
-
Dissolve the strained alkyne-containing molecule in DMSO to create a stock solution.
-
-
Conjugation Reaction:
-
Add the strained alkyne stock solution to the solution of the azide-functionalized biomolecule. A 2-10 fold molar excess of the strained alkyne is typically sufficient.
-
Incubate the reaction at room temperature for 1-12 hours. The reaction can also be performed at 4°C for overnight incubation.
-
-
Purification:
-
Purify the conjugate using a desalting column.
-
Conclusion
This compound is a powerful and versatile chemical tool for researchers in the life sciences. Its well-defined structure and dual reactivity enable the precise construction of complex bioconjugates for a wide range of applications, from fundamental research to the development of next-generation therapeutics like ADCs and PROTACs. The protocols provided in this guide offer a foundation for the successful implementation of this linker in various experimental settings. As the fields of chemical biology and targeted therapies continue to evolve, the importance of such sophisticated linkers is poised to grow, facilitating new discoveries and innovations.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | ADC连接子 | MCE [medchemexpress.cn]
- 3. This compound - Immunomart [immunomart.com]
- 4. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
In-Depth Technical Guide to Aminoxyacetamide-PEG3-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoxyacetamide-PEG3-azide is a heterobifunctional linker molecule integral to the advancement of bioconjugation techniques, particularly in the fields of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its unique architecture, featuring a terminal aminoxy group and an azide (B81097) moiety connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, allows for a two-step, orthogonal conjugation strategy. This enables the precise and stable linkage of biomolecules, such as antibodies or proteins, to small molecule payloads, such as cytotoxic drugs or E3 ligase ligands.
The aminoxy group facilitates the formation of a stable oxime bond with carbonyl groups (aldehydes or ketones), a reaction that can be performed under mild, aqueous conditions.[1][2] Concurrently, the azide group is primed for "click chemistry," most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), to efficiently and specifically react with alkyne-functionalized molecules.[3][4][5] The PEG3 spacer not only enhances the solubility and flexibility of the linker, thereby improving accessibility and reducing steric hindrance during conjugation, but also favorably influences the pharmacokinetic properties of the final bioconjugate.[6]
Chemical Properties and Data
This compound is a versatile chemical tool for researchers engaged in the development of targeted therapeutics and chemical biology probes. Its key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C10H21N5O5 | [6][7] |
| Molecular Weight | 291.30 g/mol | [6] |
| CAS Number | 1379761-16-6 | [7] |
| Physical Form | Colorless oil | [8] |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO | [8] |
| Storage Temperature | -20°C | [7] |
Experimental Protocols
The dual reactivity of this compound allows for a variety of conjugation strategies. Below are detailed protocols for its two primary modes of reaction: oxime ligation and copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Protocol 1: Oxime Ligation with an Aldehyde-Containing Biomolecule
This protocol describes the conjugation of the aminoxy group of the linker to a biomolecule that has been engineered to contain an aldehyde group.
Materials:
-
Aldehyde-modified biomolecule (e.g., protein, antibody) in a suitable buffer (e.g., PBS, pH 6.5-7.5)
-
This compound
-
Aniline (B41778) or p-phenylenediamine (B122844) (catalyst, optional)
-
DMSO or other suitable organic solvent
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Reagents:
-
Dissolve the aldehyde-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in DMSO (e.g., 10-100 mM).
-
If using a catalyst, prepare a fresh stock solution of aniline or p-phenylenediamine in the reaction buffer.
-
-
Conjugation Reaction:
-
To the solution of the aldehyde-modified biomolecule, add the this compound stock solution to achieve a 5-20 molar excess relative to the biomolecule.
-
If used, add the catalyst to a final concentration of 10-50 mM.
-
Incubate the reaction mixture at room temperature (20-25°C) or 37°C for 2-16 hours with gentle mixing. The reaction progress can be monitored by techniques such as mass spectrometry or SDS-PAGE.
-
-
Purification:
-
Remove the excess linker and catalyst from the reaction mixture using size-exclusion chromatography, dialysis, or another appropriate purification method for the biomolecule.
-
-
Characterization:
-
Characterize the resulting azide-functionalized biomolecule by mass spectrometry to confirm the successful conjugation and determine the degree of labeling.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between the azide group of the linker (pre-conjugated to a biomolecule as in Protocol 1, or used to link to an alkyne-modified biomolecule) and an alkyne-containing molecule (e.g., a cytotoxic drug, a fluorescent probe).
Materials:
-
Azide-functionalized molecule
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand
-
Sodium ascorbate (B8700270) (reducing agent)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the azide- and alkyne-functionalized molecules in a suitable solvent (e.g., DMSO, water).
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
Prepare a premixed solution of CuSO4 and THPTA in water. A typical ratio is 1:5 (e.g., 20 mM CuSO4 and 100 mM THPTA).
-
-
Conjugation Reaction:
-
In a reaction tube, combine the azide- and alkyne-functionalized molecules in the reaction buffer. A slight molar excess (1.5-5 equivalents) of one reactant is often used to drive the reaction to completion.
-
Add the CuSO4/THPTA premix to the reaction mixture to a final copper concentration of 0.1-1 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Purify the final conjugate using a method appropriate for the molecules involved, such as HPLC, size-exclusion chromatography, or affinity chromatography.
-
-
Characterization:
-
Confirm the structure and purity of the final product using techniques like mass spectrometry, HPLC, and SDS-PAGE (for protein conjugates).
-
Visualizations
Experimental Workflow for ADC Synthesis
The following diagram illustrates a typical experimental workflow for the synthesis of an antibody-drug conjugate (ADC) using this compound.
Caption: Workflow for ADC synthesis using this compound.
PROTAC Synthesis Signaling Pathway
The diagram below outlines the logical relationship in the synthesis of a PROTAC, where this compound links a target protein ligand to an E3 ligase ligand.
Caption: Logical pathway for PROTAC synthesis via dual ligation.
References
- 1. Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 5. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 6. This compound [myskinrecipes.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. Aminooxy-amido-PEG3-azide - Conju-Probe: Enable Bioconjugation [conju-probe.com]
Aminoxyacetamide-PEG3-azide: A Technical Guide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Aminoxyacetamide-PEG3-azide, a heterobifunctional linker critical in the fields of bioconjugation and drug development. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its use in creating antibody-drug conjugates (ADCs), and presents visual workflows to facilitate understanding and implementation in a research setting.
Core Molecular and Physical Properties
This compound is a versatile chemical tool designed for the precise linkage of molecules. Its structure features an aminoxyacetamide group, an azide (B81097) moiety, and a three-unit polyethylene (B3416737) glycol (PEG) spacer. This combination of functionalities allows for a two-step, orthogonal conjugation strategy, making it a valuable reagent for constructing complex biomolecular architectures like ADCs. The PEG spacer not only enhances the solubility of the molecule and its conjugates but also provides spatial separation between the conjugated entities, which can be crucial for maintaining their biological activity.[1]
| Property | Value |
| Molecular Weight | 291.3 g/mol [1] |
| Molecular Formula | C₁₀H₂₁N₅O₅[1] |
| CAS Number | 1379761-16-6[1][2] |
| Appearance | Colorless to light yellow liquid[3] |
| Solubility | Soluble in water (125 mg/mL with sonication)[3], DCM, THF, acetonitrile, DMF, and DMSO.[4] |
| Storage | Store at -20°C for long-term stability.[1][2] |
Functional Groups and Reactivity
The utility of this compound stems from its two distinct reactive groups, which allow for sequential and specific conjugation reactions.
-
Aminoxyacetamide Group: This moiety reacts selectively with carbonyl compounds, such as aldehydes and ketones, to form a stable oxime bond.[1] This reaction is particularly useful for targeting proteins that have been engineered to contain a carbonyl group or for reacting with oxidized carbohydrates on antibodies.
-
Azide Group: The azide functionality is a key component for "click chemistry." It readily participates in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes or a strain-promoted azide-alkyne cycloaddition (SPAAC) with strained cyclooctynes (e.g., DBCO or BCN), forming a stable triazole ring.[1]
Experimental Protocol: Synthesis of an Antibody-Drug Conjugate (ADC)
This protocol describes a general two-step procedure for conjugating a cytotoxic drug (payload) to an antibody using this compound.
Step 1: Introduction of a Carbonyl Group onto the Antibody
-
Glycan Oxidation: For antibodies with accessible carbohydrate moieties, selective oxidation can generate aldehyde groups. A common method involves treating the antibody with a mild oxidizing agent like sodium periodate (B1199274) (NaIO₄).
-
Dissolve the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 5-10 mg/mL.
-
Add a freshly prepared solution of sodium periodate to a final concentration of 1-2 mM.
-
Incubate the reaction in the dark for 30-60 minutes at room temperature.
-
Quench the reaction by adding an excess of glycerol (B35011) or ethylene (B1197577) glycol.
-
Remove excess reagents and byproducts by buffer exchange using a desalting column or dialysis.
-
Step 2: Conjugation of the Linker and Payload
-
Oxime Ligation: The aldehyde-modified antibody is first reacted with the aminoxyacetamide group of the linker.
-
Adjust the pH of the oxidized antibody solution to approximately 6.0-6.5.
-
Add a 20- to 50-fold molar excess of this compound to the antibody solution.
-
Incubate the reaction for 2-4 hours at room temperature.
-
Purify the antibody-linker conjugate by size-exclusion chromatography (SEC) to remove unreacted linker.
-
-
Click Chemistry: The azide-functionalized antibody is then conjugated to an alkyne-modified cytotoxic payload.
-
Prepare a stock solution of the alkyne-payload in a water-miscible organic solvent (e.g., DMSO).
-
In a separate tube, prepare the catalyst solution. For CuAAC, this typically involves a copper(II) sulfate (B86663) (CuSO₄) solution, a reducing agent like sodium ascorbate, and a copper-chelating ligand such as THPTA.
-
Add the alkyne-payload to the azide-functionalized antibody solution (typically a 5- to 10-fold molar excess).
-
Add the catalyst solution to initiate the click reaction.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
Purify the final ADC product using SEC or another suitable chromatography method to remove unreacted payload and catalyst components.
-
Diagrams and Workflows
Logical Relationship of this compound Components
Caption: Functional components of the linker.
Experimental Workflow for ADC Synthesis
Caption: ADC synthesis workflow.
References
Aminoxyacetamide-PEG3-azide CAS number
An In-depth Technical Guide to Aminoxyacetamide-PEG3-azide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterobifunctional linker molecule integral to the fields of bioconjugation, chemical biology, and drug development. Its unique structure, featuring a terminal aminoxy group and an azide (B81097) group connected by a flexible polyethylene (B3416737) glycol (PEG) spacer, allows for the sequential and orthogonal conjugation of two different molecules. This guide provides a comprehensive overview of its chemical properties, core applications, and detailed experimental protocols for its use in click chemistry and oxime ligation reactions.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is essential for designing experimental conditions, calculating molar equivalents, and ensuring proper storage and handling.
| Property | Value | Citation |
| CAS Number | 1379761-16-6 | [1][2][3] |
| Molecular Formula | C₁₀H₂₁N₅O₅ | [1][2] |
| Molecular Weight | 291.3 g/mol | [1] |
| Appearance | Colorless to light yellow liquid/oil | [3][4] |
| Purity | Typically ≥95% | [5] |
| Solubility | Soluble in DMSO, DMF, acetonitrile, chloroform, methanol | [4] |
| Storage Conditions | Store at -20°C for long-term stability (up to 3 years in pure form) | [1][2][3] |
Core Applications in Bioconjugation
This compound serves as a versatile tool for covalently linking biomolecules. Its dual functionality is particularly valuable in the synthesis of complex constructs like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[2][6][7]
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody. For instance, the aminoxy group can be reacted with an aldehyde engineered into the antibody's glycan structure, while the azide group is subsequently "clicked" onto an alkyne-modified cytotoxic payload.
-
PROTACs: In PROTAC synthesis, this linker can connect a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.[7]
-
Biomolecule Labeling: It is widely used for attaching fluorescent dyes, biotin, or other reporter molecules to proteins, oligonucleotides, or cell surfaces for imaging and diagnostic assays.[1]
The PEG3 spacer enhances the solubility of the resulting conjugate and provides spatial separation between the conjugated molecules, which can reduce steric hindrance and help maintain the biological activity of the components.[1]
Reaction Mechanisms and Workflows
The power of this compound lies in its two orthogonal reactive handles: the aminoxy group for oxime ligation and the azide group for click chemistry.
Dual Reactivity Pathway
The linker enables two distinct, highly selective conjugation reactions. The azide participates in copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), while the aminoxyacetamide group reacts with carbonyls (aldehydes or ketones) to form a stable oxime bond.[1][7]
Caption: Dual reactivity of the linker for oxime ligation and click chemistry.
General Experimental Workflow
A typical workflow for creating a dual-labeled biomolecule involves a sequential conjugation strategy, often starting with the oxime ligation followed by the click reaction, with purification steps in between.
Caption: Sequential bioconjugation workflow using the bifunctional linker.
Experimental Protocols
The following are generalized protocols that serve as a starting point. Researchers must optimize conditions for their specific biomolecules and applications.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the azide group of the linker (already conjugated to a biomolecule) and an alkyne-containing molecule.[8]
Materials:
-
Azide-functionalized biomolecule in a suitable buffer (e.g., PBS).
-
Alkyne-containing molecule (e.g., fluorescent dye, drug) in DMSO.
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20-100 mM in water).[9][10]
-
Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) stock solution.[9][10]
-
Reducing Agent: Sodium Ascorbate (B8700270) stock solution (e.g., 100-300 mM in water, freshly prepared).[9][10]
Methodology:
-
In a microcentrifuge tube, combine the azide-functionalized biomolecule with the alkyne-containing molecule. A 4-50 fold molar excess of the alkyne molecule is often used.[9]
-
If not pre-mixed, add the copper-stabilizing ligand (e.g., THPTA) to the CuSO₄ solution and let it incubate for a few minutes.[9][10]
-
Add the ligand/CuSO₄ complex to the reaction mixture. The final copper concentration is typically in the range of 50-200 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of the reducing agent should be 1-5 mM.[10]
-
Protect the reaction from light if using fluorescent molecules and allow it to incubate at room temperature for 30-60 minutes.[10]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, HPLC, mass spectrometry).
-
Once complete, purify the conjugate using size exclusion chromatography, dialysis, or another suitable method to remove the copper catalyst, excess reagents, and by-products.
Protocol 2: Oxime Ligation
This protocol details the reaction between the aminoxy group of the linker and an aldehyde or ketone on a target biomolecule. The reaction is often catalyzed by nucleophilic amines like aniline (B41778) or phenylenediamine derivatives at a slightly acidic to neutral pH.[11][12]
Materials:
-
Aldehyde or ketone-functionalized biomolecule in a suitable buffer.
-
This compound linker.
-
Reaction Buffer: Acetate buffer (pH 4.5-5.5) or PBS (pH 7.0-7.4).
-
Catalyst (optional but recommended): Aniline or p-phenylenediamine (B122844) stock solution (e.g., 100-200 mM in an organic solvent or water).
Methodology:
-
Dissolve the aldehyde/ketone-functionalized biomolecule in the chosen reaction buffer.
-
Add a 10-50 fold molar excess of the this compound linker to the solution.
-
If catalysis is required for neutral pH conditions, add the catalyst to a final concentration of 10-100 mM. Phenylenediamines have been shown to catalyze the reaction more efficiently than aniline at neutral pH.[11]
-
Allow the reaction to proceed at room temperature for 2-24 hours. The reaction is generally faster at acidic pH.[13]
-
Monitor the reaction progress by an appropriate analytical method (e.g., mass spectrometry to observe the mass shift corresponding to the addition of the linker).
-
Upon completion, purify the resulting azide-functionalized biomolecule to remove unreacted linker and catalyst, typically using size exclusion chromatography or dialysis.
Conclusion
This compound is a powerful and enabling tool for the construction of complex biomolecular conjugates. Its heterobifunctional nature allows for controlled, sequential ligations through two of the most robust and bioorthogonal reactions available: oxime ligation and click chemistry. By understanding its properties and mastering the associated protocols, researchers in drug development and chemical biology can effectively design and synthesize novel ADCs, PROTACs, and advanced diagnostic agents.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Aminooxy-amido-PEG3-azide - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. Aminooxy-PEG3-azide, 1306615-51-9 | BroadPharm [broadpharm.com]
- 6. Aminooxy-PEG3-azide | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 9. confluore.com.cn [confluore.com.cn]
- 10. broadpharm.com [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
Solubility Profile of Aminoxyacetamide-PEG3-azide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Aminoxyacetamide-PEG3-azide, a bifunctional linker commonly utilized in bioconjugation and drug development. Understanding the solubility of this reagent is critical for its effective handling, storage, and application in experimental workflows. This document outlines its qualitative and estimated quantitative solubility in various organic solvents, provides a general protocol for its dissolution, and illustrates a typical experimental workflow involving this compound.
Core Concepts
This compound is a heterobifunctional molecule featuring an aminoxy group and an azide (B81097) moiety, connected by a flexible three-unit polyethylene (B3416737) glycol (PEG) spacer. The aminoxy group allows for the formation of a stable oxime bond with aldehydes and ketones, while the azide group enables "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The PEG linker enhances the hydrophilicity and biocompatibility of the molecule.
Data on Solubility
Qualitative Solubility
Data from closely related molecules, such as Aminooxy-amido-PEG3-azide and Iodoacetamide-PEG3-azide, indicates that this compound is soluble in a range of common organic solvents.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Dichloromethane (DCM) | Soluble |
| Tetrahydrofuran (THF) | Soluble |
| Acetonitrile (ACN) | Soluble |
| Water | Soluble |
Estimated Quantitative Solubility
The following table provides estimated solubility values based on data for similar PEGylated biotin (B1667282) and amine compounds. These values should be used as a guideline and may vary depending on the specific batch and purity of the reagent. For instance, a related compound, m-PEG3-Amine, is reported to be soluble in DMSO at 50 mg/mL, while Biotin-PEG3-Azide is soluble in DMSO and water at 10 mg/mL.
| Solvent | Estimated Max. Concentration (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | 10 - 50 |
| Dimethylformamide (DMF) | 10 - 50 |
| Water | ~10 |
Experimental Protocol: Preparation of Stock Solutions
This protocol provides a general procedure for the preparation of a stock solution of this compound. It is recommended to handle the reagent in a dry environment, as PEG compounds can be hygroscopic.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Vortex mixer
-
Argon or Nitrogen gas (optional)
-
Syringe with a non-coring needle
Procedure:
-
Equilibration: Allow the vial containing this compound to warm to room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Using a syringe, add the desired volume of anhydrous DMSO or DMF to the vial. For example, to prepare a 10 mg/mL stock solution, add 100 µL of solvent to 1 mg of the reagent.
-
Dissolution: Cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied to aid dissolution.
-
Inert Atmosphere (Optional but Recommended): For long-term storage, it is advisable to flush the vial with an inert gas like argon or nitrogen before sealing to minimize exposure to air and moisture.
-
Storage: Store the stock solution at -20°C. For long-term storage, aliquoting the solution into smaller volumes is recommended to avoid repeated freeze-thaw cycles.
Visualization of a Typical Experimental Workflow
The following diagram illustrates a typical bioconjugation workflow utilizing this compound to link a biomolecule containing an aldehyde or ketone group with a second molecule functionalized with an alkyne.
Caption: A typical bioconjugation workflow using this compound.
Navigating the Stability of Aminoxyacetamide-PEG3-azide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Aminoxyacetamide-PEG3-azide, a heterobifunctional linker crucial in bioconjugation and drug development. Understanding the stability profile of this reagent is paramount for ensuring the integrity of experimental results and the quality of resulting bioconjugates. This guide consolidates available data and outlines best practices for its handling and storage.
Core Concepts: Understanding the Molecule
This compound is a versatile chemical tool featuring three key components:
-
Aminoxy Group: Reacts with aldehydes and ketones to form stable oxime linkages.
-
PEG3 Spacer: A short, hydrophilic polyethylene (B3416737) glycol chain that enhances solubility and provides spatial separation between conjugated molecules.
-
Azide (B81097) Group: Enables "click chemistry" reactions, most notably the copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC and SPAAC), for efficient and specific conjugation.
The stability of this molecule is inherently linked to the chemical reactivity of these functional groups and the integrity of the PEG spacer.
Recommended Storage and General Stability
Proper storage is critical to prevent degradation and maintain the reactivity of this compound. Based on information from various suppliers, the following conditions are recommended:
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Source(s) |
| Storage Temperature | -20°C is the most commonly recommended temperature for long-term storage. Some suppliers also list 2-8°C for shorter periods. | [1][2][3] |
| Container | Keep in a tightly sealed container. | [4] |
| Atmosphere | Store in a dry and well-ventilated place. Desiccation is recommended. | [4][] |
| Light Exposure | Protect from light. | [6] |
| Shelf Life | Aminoxy compounds are known to be sensitive and are not intended for long-term storage. One supplier recommends immediate use (within one week). | [2][7] |
It is crucial to note that repeated freeze-thaw cycles should be avoided. Aliquoting the reagent into smaller, single-use vials upon receipt is a recommended practice.
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively published, degradation can be anticipated based on the chemistry of its constituent parts: the polyethylene glycol (PEG) chain, the aminoxy group, and the azide group.
Polyethylene Glycol (PEG) Chain Degradation
The PEG backbone is susceptible to oxidative degradation, particularly in the presence of transition metals and oxygen. This process can lead to chain scission and the formation of various impurities.
Functional Group Stability
-
Azide Group: Organic azides are generally stable but can be sensitive to strong reducing agents, which can convert the azide to an amine. They are also potentially energetic and should be handled with care, avoiding high temperatures, pressure, and shock.[6] It is critical to avoid contact with acids, which can form the highly toxic and explosive hydrazoic acid, and with heavy metals, which can form explosive metal azides.[6]
-
Aminoxy Group: The aminoxy functionality is susceptible to oxidation. Its reactivity with aldehydes and ketones is pH-dependent, with optimal reaction rates typically observed in slightly acidic conditions (pH 4-5). At neutral or basic pH, the stability of the aminoxy group itself is generally higher, but its conjugation efficiency is reduced.
Experimental Protocols for Stability Assessment
A comprehensive assessment of the stability of this compound involves forced degradation studies and the development of a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of a substance to identify potential degradation products and pathways. This information is crucial for developing a stability-indicating analytical method.
Table 2: General Protocol for Forced Degradation Studies
| Stress Condition | Typical Methodology |
| Acidic Hydrolysis | Dissolve the compound in a solution of hydrochloric acid (e.g., 0.1 M HCl) and incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the sample before analysis. |
| Basic Hydrolysis | Dissolve the compound in a solution of sodium hydroxide (B78521) (e.g., 0.1 M NaOH) and incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the sample before analysis. |
| Oxidative Degradation | Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H2O2) and incubate at room temperature or a slightly elevated temperature for a defined period. |
| Thermal Degradation | Expose the solid compound to dry heat (e.g., 80°C) in a controlled temperature oven for a defined period. The compound can also be studied in solution at elevated temperatures. |
| Photostability | Expose the solid compound or a solution of the compound to a controlled source of UV and visible light, as per ICH Q1B guidelines. |
Stability-Indicating HPLC Method
A stability-indicating HPLC method is an analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active substance due to degradation. The method must also be able to separate the intact molecule from its degradation products.
A general starting point for an HPLC method would be:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound or its potential chromophoric degradation products absorb (e.g., around 210 nm).
-
Column Temperature: 30°C.
Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
Safe Handling and Incompatibilities
Safe handling of this compound is essential. The following precautions should be observed:
Table 3: Handling and Incompatibility Information
| Aspect | Guideline |
| Personal Protective Equipment | Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[4] |
| Ventilation | Use in a well-ventilated area to avoid inhalation of any potential vapors or aerosols.[4] |
| Ignition Sources | Keep away from heat, sparks, and open flames.[4] |
| Incompatible Materials | Avoid strong oxidizing agents, strong acids, and heavy metals.[4][6] |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Azide-containing waste should be handled as hazardous. |
Conclusion
The stability of this compound is a critical factor for its successful application in research and development. While specific quantitative stability data under various conditions are not widely published, a conservative approach to storage and handling is recommended. Storing the compound at -20°C in a tightly sealed container, protected from light, is the best practice to ensure its long-term integrity. For critical applications, it is advisable to perform in-house stability assessments using techniques such as forced degradation studies coupled with a validated stability-indicating HPLC method. By adhering to these guidelines, researchers can minimize the risk of reagent degradation and ensure the reliability and reproducibility of their bioconjugation experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Analytical method development, validation, and out-of-specification investigations for polyethylene glycol. | Semantic Scholar [semanticscholar.org]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Aminooxy-PEG3-azide, 1306615-51-9 | BroadPharm [broadpharm.com]
The Pivotal Role of the PEG3 Linker in Modern Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced biotherapeutics, the precise and stable linkage of molecules is paramount. Among the chemical tools enabling these innovations, the short-chain polyethylene (B3416737) glycol (PEG) linker, specifically the three-unit variant (PEG3), has emerged as a cornerstone in the design of sophisticated bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This technical guide provides an in-depth exploration of the function of the PEG3 linker, summarizing key quantitative data, detailing experimental protocols, and visualizing its role in critical biological and experimental workflows.
Core Functions and Advantages of the PEG3 Linker
The PEG3 linker is a discrete, monodisperse entity composed of three repeating ethylene (B1197577) glycol units. Its defined structure and modest length bestow a unique combination of properties that are highly advantageous in bioconjugation.
Enhanced Hydrophilicity and Solubility: A primary function of the PEG3 linker is to impart hydrophilicity to the bioconjugate.[1][2] Many potent cytotoxic payloads used in ADCs and the complex molecules that constitute PROTACs are inherently hydrophobic.[3] The inclusion of a PEG3 linker can significantly improve the aqueous solubility of the final construct, mitigating the risk of aggregation which can lead to loss of efficacy and increased immunogenicity.[2] This enhanced solubility is crucial for formulation, stability, and in vivo performance.
Biocompatibility and Reduced Immunogenicity: Polyethylene glycol is well-established as a biocompatible and non-toxic polymer.[4] The PEG3 linker, by its nature, shares these characteristics. When conjugated to a therapeutic molecule, it can create a "hydration shell" that masks the bioconjugate from the immune system, thereby reducing the potential for an immunogenic response.[1]
Optimized Pharmacokinetics: The pharmacokinetic profile of a biotherapeutic is a critical determinant of its clinical success. The incorporation of PEG linkers, including the PEG3 variant, has been shown to influence the metabolism and pharmacokinetics of bioconjugates.[5] While longer PEG chains are often associated with a more pronounced extension of plasma half-life, the PEG3 linker offers a subtle but significant modification.[] It can contribute to reduced renal clearance and a more favorable biodistribution, ultimately enhancing the therapeutic window.[5] A study on a 89Zr-radiolabeled antibody demonstrated that the inclusion of a PEG3 linker led to more rapid excretion of metabolites, which can enhance imaging contrast by reducing background signal.[5]
Flexible Spacer with Defined Length: The PEG3 linker acts as a flexible spacer, providing a defined distance between the conjugated molecules. This spatial separation is critical for ensuring that each component of the bioconjugate can function optimally without steric hindrance. In ADCs, this means the antibody can bind to its target antigen without interference from the payload, and in PROTACs, it allows for the effective formation of the ternary complex between the target protein and the E3 ligase.[3][7]
Quantitative Impact of the PEG3 Linker
The decision to incorporate a PEG3 linker into a bioconjugate is often driven by the need to fine-tune its physicochemical and pharmacokinetic properties. The following tables summarize key quantitative parameters influenced by the presence of a PEG linker, providing a comparative perspective. While direct head-to-head comparisons isolating the effect of a PEG3 linker are not always available in the literature, the data presented offers valuable insights based on studies of PEGylated versus non-PEGylated linkers and conjugates with varying PEG lengths.
| Parameter | Non-PEGylated Linker (e.g., SMCC) | PEGylated Linker (e.g., Thiol-PEG3-acid) | Rationale and Impact |
| Hydrophilicity | Lower | Higher | The PEG3 linker increases the hydrophilicity of the conjugate, which can improve solubility, reduce aggregation, and lead to shorter retention times in Hydrophobic Interaction Chromatography (HIC).[8] |
| Pharmacokinetics | More rapid clearance | Generally improved (longer half-life, lower clearance) | The hydrophilic nature of the PEG3 linker reduces non-specific interactions, leading to prolonged circulation and reduced plasma clearance.[8] |
| Drug-to-Antibody Ratio (DAR) | High DAR can lead to increased aggregation and rapid clearance | May allow for a higher DAR with hydrophobic payloads | By mitigating the aggregation propensity of hydrophobic payloads, PEG linkers can enable the conjugation of a higher number of drug molecules to the antibody without compromising stability.[8] |
Table 1: Comparative Performance of PEGylated vs. Non-PEGylated Linkers. This table provides a qualitative and rationale-based comparison of key performance parameters.
| Parameter | In Vitro Cytotoxicity (IC50) | In Vivo Antitumor Efficacy | Rationale and Impact |
| PEGylated ADC | Comparable or slightly higher potency in some studies | Often enhanced due to improved pharmacokinetics | While in vitro potency may be similar, the improved stability and circulation time of PEGylated ADCs can lead to better tumor accumulation and overall in vivo efficacy.[9] |
Table 2: Impact of PEGylation on ADC Efficacy. This table summarizes the general trends observed for the efficacy of ADCs with and without PEG linkers.
Experimental Protocols for Bioconjugation with PEG3 Linkers
The versatility of the PEG3 linker is reflected in the variety of chemical handles that can be attached to its termini, allowing for a range of conjugation strategies. Below are detailed methodologies for key experiments involving PEG3 linkers.
Protocol 1: Two-Step Antibody-Drug Conjugation using a Thiol-PEG3-acid Linker
This protocol outlines the conjugation of a cytotoxic drug to an antibody via a heterobifunctional Thiol-PEG3-acid linker. The carboxylic acid end of the linker is first activated and reacted with the drug, and the thiol end is subsequently used for conjugation to the antibody.
Materials:
-
Thiol-PEG3-acid linker
-
Amine-containing cytotoxic drug
-
Monoclonal antibody (mAb)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Anhydrous Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Desalting columns
Procedure:
Part A: Synthesis of the Drug-Linker Conjugate [9]
-
Activation of the Linker: Dissolve the Thiol-PEG3-acid linker in anhydrous DMF. Add EDC (1.5 equivalents) and NHS (1.2 equivalents). Stir the reaction mixture at room temperature for 2-4 hours to form the NHS ester of the linker.
-
Conjugation to Drug: In a separate flask, dissolve the amine-containing cytotoxic drug in anhydrous DMF. Add DIPEA to the drug solution to act as a base. Slowly add the activated Thiol-PEG3-acid-NHS ester solution to the drug solution. Stir the reaction mixture at room temperature overnight.
-
Purification: Monitor the reaction progress by LC-MS. Upon completion, purify the drug-linker conjugate by reverse-phase HPLC. Lyophilize the pure fractions to obtain the final product.
Part B: Conjugation to the Antibody [9]
-
Antibody Reduction: Prepare the antibody in PBS (pH 7.4). To the antibody solution, add EDTA to a final concentration of 1 mM. Add a 5-10 fold molar excess of TCEP to the antibody solution. Incubate the reaction at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Purification of Reduced Antibody: Immediately purify the reduced antibody using a desalting column equilibrated with PBS (pH 7.4) containing 1 mM EDTA to remove excess TCEP.
-
Final Conjugation: Add the purified drug-linker conjugate (from Part A) to the reduced antibody solution. The molar ratio of drug-linker to antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR). Incubate the reaction at room temperature for 1-2 hours.
-
Purification of the ADC: Purify the final ADC using a desalting column or size-exclusion chromatography to remove any unreacted drug-linker.
Characterization:
-
Determine the average DAR using Hydrophobic Interaction Chromatography (HIC-HPLC) or UPLC-Q-TOF-MS.[9]
-
Assess monomer purity by Size Exclusion Chromatography (SEC).[9]
-
Evaluate in vitro stability by incubating the ADC in human plasma followed by LC-MS analysis.[9]
Protocol 2: Azide-Alkyne Click Chemistry using a PEG3 Linker
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a highly efficient and bioorthogonal conjugation method. This can be adapted for PEG3 linkers functionalized with azide (B81097) and alkyne groups.
Materials:
-
Azide-PEG3-functionalized molecule
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand
-
Appropriate buffer (e.g., PBS)
-
DMSO (if needed to dissolve components)
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the azide-PEG3-functionalized molecule in water or DMSO.
-
Prepare a 10 mM stock solution of the alkyne-functionalized molecule in water or DMSO.
-
Prepare a 20 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of the THPTA or TBTA ligand in water or DMSO.
-
-
Pre-complexation of Copper: In a microcentrifuge tube, mix the CuSO4 stock solution with the ligand stock solution. A common ratio is 1:2 to 1:5 (CuSO4:ligand). Allow to incubate for a few minutes.
-
Click Reaction:
-
In a reaction tube, combine the azide-PEG3 and alkyne-functionalized molecules in the desired molar ratio in the reaction buffer.
-
Add the pre-complexed copper/ligand solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or other appropriate analytical techniques.
-
-
Purification: Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC to remove the copper catalyst and unreacted starting materials.
Visualizing the Role of the PEG3 Linker
To better understand the function of the PEG3 linker in complex biological and experimental processes, Graphviz diagrams are provided below. These diagrams illustrate the logical relationships and workflows where the PEG3 linker plays a crucial role.
References
- 1. precisepeg.com [precisepeg.com]
- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. precisepeg.com [precisepeg.com]
- 4. functional-polymers.alfa-chemistry.com [functional-polymers.alfa-chemistry.com]
- 5. The Influence of a Polyethylene Glycol Linker on the Metabolism and Pharmacokinetics of a 89Zr-Radiolabeled Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. tableAtomic-Scale View of Protein–PEG Interactions that Redirect the Thermal Unfolding Pathway of PEGylated Human Galectin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The Chemistry and Application of Aminoxy-Carbonyl Reactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The reaction between an aminoxy group and an aldehyde or ketone, known as oxime ligation, is a cornerstone of modern bioconjugation and chemical biology. Its high chemoselectivity, the stability of the resulting oxime bond, and the mild reaction conditions have made it an invaluable tool for the precise modification of complex biomolecules. This technical guide provides a comprehensive overview of the core principles governing the reactivity of the aminoxy group with carbonyl compounds, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Core Principles of Oxime Ligation
The formation of an oxime occurs through a nucleophilic addition-elimination reaction between an aminoxy-containing molecule (R-ONH₂) and an aldehyde or ketone. The reaction is highly chemoselective due to the rarity of aldehydes and ketones in native biological systems, thus minimizing off-target reactions.[1]
The reaction mechanism proceeds in two main steps:
-
Nucleophilic Attack: The nitrogen atom of the aminoxy group, a potent α-effect nucleophile, attacks the electrophilic carbonyl carbon.[2] This step is reversible and leads to the formation of a tetrahedral hemiaminal intermediate.
-
Dehydration: The hemiaminal intermediate then undergoes acid-catalyzed dehydration to form the stable oxime bond (C=N-O), releasing a molecule of water.[3]
The overall reaction rate is pH-dependent. Mildly acidic conditions (pH 4-5) are generally optimal as they facilitate the dehydration step without significantly protonating and deactivating the aminoxy nucleophile.[3][4][5] However, the reaction can proceed at neutral pH, albeit at a slower rate, which is often desirable for biological applications.[3]
Quantitative Analysis of Oxime Ligation Kinetics
The rate of oxime formation is influenced by several factors, including the nature of the carbonyl compound, pH, and the presence of catalysts. The following tables summarize key quantitative data for easy comparison.
| Feature | Oxime Ligation |
| Reaction Rate Constant (k) | 10⁻³ - 10³ M⁻¹s⁻¹[1] |
| Optimal pH | 4.0 - 7.0 (can be catalyzed at neutral pH)[1] |
| Stability of Conjugate | High hydrolytic stability[1][6] |
| Specificity | Highly specific for aldehydes/ketones and aminoxy/hydrazine groups[1] |
Table 1: General Comparison of Oxime Ligation with other Bioconjugation Methods.
| Reactants | Catalyst (Concentration) | pH | Second-Order Rate Constant (k) | Reference |
| Aminooxyacetyl-peptide + Benzaldehyde | Aniline (B41778) (100 mM) | 7.0 | 8.2 ± 1.0 M⁻¹s⁻¹ | [4] |
| Aldehyde-functionalized protein + Aminooxy-dansyl | Aniline (100 mM) | 7.0 | 10.3 M⁻¹s⁻¹ | [7] |
| Aldehyde-functionalized protein + Aminooxy-dansyl | m-Phenylenediamine (100 mM) | 7.0 | 27.0 M⁻¹s⁻¹ | [7] |
| Aldehyde-functionalized protein + Aminooxy-dansyl | m-Phenylenediamine (500 mM) | 7.0 | >10-fold increase vs 100 mM aniline | [7] |
| Aldehyde-functionalized protein + Aminooxy-dansyl | m-Phenylenediamine (750 mM) | 7.0 | ~15-fold increase vs 100 mM aniline | [7] |
| 4-Nitrobenzaldehyde + Arylhydrazine | - | - | 4.5-fold faster than 4-methoxybenzaldehyde | [3] |
| Citral (conjugated aldehyde) + Aminooxy-dansyl | Aniline (50 mM) | 7.3 | 48.6 s⁻¹M⁻¹ | [8] |
| 2-Pentanone (ketone) + Aminooxy-dansyl | Aniline (100 mM) | 7.3 | 0.082 s⁻¹M⁻¹ | [8] |
Table 2: Second-Order Rate Constants for Oxime Formation under Various Conditions.
Stability of the Oxime Linkage
A key advantage of oxime ligation is the high hydrolytic stability of the resulting bond compared to other imine-based linkages like hydrazones.[6][9] This stability is crucial for applications where the conjugate is exposed to aqueous environments for extended periods. Generally, oximes derived from ketones are more stable than those derived from aldehydes.[3][6]
| Conjugate Type | Linkage | Relative First-Order Rate Constant for Hydrolysis (krel) at pD 7.0 |
| Methylhydrazone | C=N-NHCH₃ | ~600 |
| Acetylhydrazone | C=N-NHC(O)CH₃ | ~300 |
| Semicarbazone | C=N-NHC(O)NH₂ | ~160 |
| Oxime | C=N-OH | 1 |
Table 3: Relative Rates of Hydrolysis for an Oxime and Isostructural Hydrazones at pD 7.0. The rate constant for the oxime is set as the baseline (krel = 1). [6]
Experimental Protocols
General Protocol for Oxime Ligation in Bioconjugation
This protocol provides a general framework for the conjugation of an aminooxy-functionalized molecule to a biomolecule containing an aldehyde or ketone group.[1]
Materials:
-
Biomolecule with an aldehyde or ketone group
-
Aminooxy-functionalized molecule
-
Reaction Buffer: 100 mM Phosphate buffer (pH 6.0-7.0) or Phosphate-buffered saline (PBS)
-
Catalyst (optional): Aniline or p-phenylenediamine (B122844) stock solution (e.g., 100 mM in DMSO or aqueous buffer)
-
Quenching reagent (optional): Acetone or hydroxylamine
-
Purification system: Size-exclusion chromatography (SEC), HPLC, or dialysis
Procedure:
-
Preparation of Reactants:
-
Dissolve the biomolecule containing the carbonyl group in the reaction buffer to a desired concentration.
-
Dissolve the aminooxy-functionalized molecule in the same buffer. A 1.5 to 5-fold molar excess over the biomolecule is typically used.
-
-
Ligation Reaction:
-
Add the aminooxy-functionalized molecule solution to the biomolecule solution.
-
If using a catalyst, add the aniline or p-phenylenediamine stock solution to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can range from 2 to 24 hours, depending on the reactivity of the substrates and the presence of a catalyst.
-
Monitor the reaction progress using appropriate analytical techniques such as SDS-PAGE, HPLC, or mass spectrometry.
-
-
Quenching and Purification:
-
(Optional) Once the reaction has reached the desired level of completion, quench any unreacted aminooxy groups by adding an excess of acetone.
-
Purify the conjugate from excess reagents and byproducts using a suitable method such as size-exclusion chromatography, dialysis, or HPLC.
-
Protocol for Determining the Hydrolytic Stability of Oximes by ¹H NMR Spectroscopy
This protocol allows for the quantitative assessment of oxime bond stability under different pH conditions.[6]
Materials:
-
Oxime conjugate
-
Deuterated buffer solutions at desired pD values (e.g., pD 5.0, 7.0, 9.0)
-
Deuterated formaldehyde (B43269) (CD₂O) or another suitable "trap" for the released aminoxy compound
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the oxime conjugate in a suitable deuterated solvent.
-
In an NMR tube, combine the oxime stock solution with a deuterated buffer.
-
Add a molar excess (typically 10-fold) of a deuterated aldehyde or ketone trap, such as deuterated formaldehyde. This prevents the reverse reaction (oxime formation) from occurring.[9]
-
-
NMR Analysis:
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Incubate the NMR tube at a constant temperature.
-
Acquire subsequent ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the signals corresponding to the oxime and the hydrolysis product (the parent aldehyde or ketone) in each spectrum.
-
Plot the natural logarithm of the oxime concentration versus time.
-
The negative of the slope of this plot gives the first-order rate constant (k) for hydrolysis.
-
The half-life (t₁/₂) of the oxime can be calculated using the equation: t₁/₂ = 0.693 / k.
-
Visualizing the Process: Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the reaction mechanism and a typical experimental workflow.
Conclusion
The reaction of aminoxy groups with aldehydes and ketones provides a powerful and reliable method for the covalent modification of molecules. Its high chemoselectivity, robust bond formation, and favorable kinetics, particularly in the presence of catalysts, have established oxime ligation as a premier tool in the fields of drug development, diagnostics, and fundamental biological research. By understanding the core principles and having access to quantitative data and detailed protocols, researchers can effectively leverage this versatile chemistry to advance their scientific goals.
References
- 1. benchchem.com [benchchem.com]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
The Azide Group in Click Chemistry: A Technical Guide to Reactivity and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern chemical synthesis, particularly within drug discovery and chemical biology, the need for reactions that are efficient, specific, and biocompatible is paramount. "Click chemistry," a concept introduced by K.B. Sharpless, fulfills this need by defining a set of criteria for ideal chemical reactions: high yields, stereospecificity, simple reaction conditions, and non-interfering byproducts. Central to this chemical paradigm is the azide (B81097) (N₃) functional group. Its unique combination of small size, metabolic stability, and near-total absence in biological systems makes it an exemplary bioorthogonal handle, allowing chemists to "click" molecules together with precision, even within the complex milieu of a living cell.
This technical guide provides an in-depth exploration of the azide group's reactivity in its most prominent click chemistry roles: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the foundational, yet less "clickable," thermal Huisgen cycloaddition. We will examine the mechanisms, kinetics, and practical considerations of these reactions, present quantitative data for comparative analysis, and provide detailed experimental protocols relevant to research and development.
Core Principles of Azide Reactivity
The azide group's utility stems from its electronic structure. It is a potent nucleophile and a 1,3-dipole, enabling it to participate in highly exothermic cycloaddition reactions with alkynes to form stable triazole rings. While the thermal reaction is sluggish, the advent of catalysis and strain-promotion has unlocked its full potential.
-
Thermal Huisgen 1,3-Dipolar Cycloaddition: This reaction is the uncatalyzed cycloaddition of an azide and an alkyne. While foundational, it requires elevated temperatures and long reaction times.[1] A significant drawback is the lack of regioselectivity, often producing a mixture of 1,4- and 1,5-disubstituted triazole isomers, which complicates purification and fails the "click" criteria.[2]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Independently reported by the groups of Sharpless and Meldal, this reaction revolutionized the field. The introduction of a copper(I) catalyst accelerates the reaction by a factor of 10⁷ to 10⁸ compared to the thermal process.[2] It proceeds under mild, often aqueous, conditions and, crucially, yields exclusively the 1,4-disubstituted triazole isomer.[1] The primary limitation is the cytotoxicity of the copper catalyst, which can restrict its use in living organisms.[3][4]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity of CuAAC, Carolyn Bertozzi's group developed this catalyst-free alternative. SPAAC utilizes a strained cyclooctyne, where the high ring strain (~18 kcal/mol) provides the activation energy to drive the cycloaddition with an azide.[3] This truly bioorthogonal reaction is ideal for applications in live cells and whole organisms.[3] The reaction rate, however, is generally slower than CuAAC and is highly dependent on the structure of the cyclooctyne.[5]
Quantitative Data Presentation
The selection of a specific click chemistry reaction often depends on a trade-off between reaction speed and biocompatibility. The following tables summarize key quantitative data to aid in this decision-making process.
Table 1: Comparative Analysis of CuAAC and SPAAC
| Feature | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Principle | Cu(I)-catalyzed [3+2] cycloaddition | Catalyst-free [3+2] cycloaddition |
| Reactants | Azide + Terminal Alkyne | Azide + Strained Cyclo -Alkyne |
| Biocompatibility | Limited in live cells due to Cu(I) toxicity | Excellent, widely used for in vivo applications.[5] |
| Reaction Rate | Very Fast (k ≈ 1-100 M⁻¹s⁻¹)[6] | Slower than CuAAC (k ≈ 10⁻³ - 1 M⁻¹s⁻¹)[5] |
| Regioselectivity | Exclusively 1,4-disubstituted triazole | Mixture of regioisomers, but often irrelevant due to the symmetric nature of many cyclooctynes |
| Key Advantage | Exceptional speed and efficiency | Metal-free, truly bioorthogonal |
Table 2: Second-Order Rate Constants for SPAAC with Benzyl (B1604629) Azide
The reactivity in SPAAC is critically dependent on the structure of the cyclooctyne. The data below, compiled for the reaction with benzyl azide at room temperature, illustrates the kinetic differences between common cyclooctynes.
| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (k) [M⁻¹s⁻¹] |
| Bicyclo[6.1.0]nonyne | BCN | 0.06 - 0.14[7][8] |
| Dibenzocyclooctyne | DBCO / ADIBO | ~0.3 - 1.0[7] |
| Dibenzoannulated cyclooctyne | DIBO | ~0.17 - 0.7[7][8] |
| DIBAC | DIBAC | ~0.31[8] |
| meta-linked [9+1]CPP | m[9+1]CPP | 9.6 x 10⁻³[9] |
Note: Rates can vary based on solvent, temperature, and specific derivatives used.[7]
Table 3: Effect of Ligands on CuAAC Reaction Rates
Ligands are crucial in CuAAC to stabilize the active Cu(I) oxidation state and accelerate the reaction. Tris(triazolylmethyl)amine-type ligands are particularly effective.
| Ligand | Conditions | Apparent Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Reference |
| Tris(triazolylmethyl)amine (TL) - Dinuclear Acetylide | Aqueous Solution | 783 | [8] |
| Tris(triazolylmethyl)amine (TL) - Trinuclear Acetylide | Aqueous Solution | 27 | [8] |
| Representative Tris(heterocyclemethyl)amine | Dilute Aqueous | ~10 - 150 | [10] |
| Representative Tris(heterocyclemethyl)amine | 80% DMSO | ~200 - 1600 | [10] |
Note: The kinetics of ligand-accelerated CuAAC are complex and can be influenced by ligand-to-metal ratios and solvent conditions.[10][11]
Reaction Mechanisms and Logical Workflows
Visualizing the mechanisms and experimental workflows is key to understanding and applying these reactions effectively.
Applications in Drug Discovery
Click chemistry provides a powerful engine for drug discovery, enabling rapid synthesis of compound libraries and the construction of complex bioconjugates. Fragment-Based Drug Discovery (FBDD) is one area where it has a significant impact.
Experimental Protocols
The following protocols provide a general framework for performing CuAAC and SPAAC reactions. Optimization for specific substrates and applications is often necessary.
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical bioconjugation reaction using an in-situ generated Cu(I) catalyst from a CuSO₄ source with a stabilizing ligand.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, DNA) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Azide-containing cargo molecule (e.g., fluorescent dye, biotin).
-
Catalyst Stock Solution: Premix Copper(II) sulfate (B86663) (CuSO₄) and a water-soluble ligand like THPTA in a 1:5 molar ratio in water. For example, mix 10 µL of 20 mM CuSO₄ with 10 µL of 100 mM THPTA solution.
-
Reducing Agent Stock: Freshly prepared 100-300 mM Sodium Ascorbate (B8700270) in water.
-
Degassed buffer/water.
Methodology:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule with buffer to the desired final volume (e.g., to make a total volume of 500 µL).
-
Add the azide-containing cargo molecule. A 2 to 10-fold molar excess over the alkyne is typically used.
-
Add the premixed CuSO₄/ligand catalyst solution to achieve a final copper concentration of 50-250 µM.
-
Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 2.5-5 mM.[5] Vortex briefly to mix.
-
Protect the reaction from light and allow it to proceed at room temperature for 30-120 minutes.
-
Monitor reaction progress using an appropriate analytical technique (e.g., SDS-PAGE with fluorescent imaging, LC-MS).
-
Purify the resulting conjugate using standard methods (e.g., size-exclusion chromatography, dialysis) to remove excess reagents and catalyst.
Protocol 2: General Procedure for SPAAC Labeling of Cell-Surface Proteins
This protocol outlines the labeling of a protein of interest (POI), site-specifically incorporating a strained alkyne, on the surface of live mammalian cells.
Materials:
-
Mammalian cells expressing the POI with a genetically incorporated strained alkyne (e.g., via non-canonical amino acid incorporation).[11]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Azide-functionalized fluorescent dye (e.g., Azide-AF488).
-
Phosphate-buffered saline (PBS).
-
Flow cytometer or fluorescence microscope for analysis.
Methodology:
-
Culture the cells expressing the alkyne-modified POI to the desired confluency in a multi-well plate.
-
Prepare a stock solution of the azide-functionalized dye in DMSO.
-
Dilute the azide-dye stock solution directly into the cell culture medium to a final concentration typically ranging from 10-100 µM.
-
Remove the existing medium from the cells and add the dye-containing medium.
-
Incubate the cells under normal culture conditions (37°C, 5% CO₂) for 30-60 minutes. The optimal time and concentration should be determined empirically.
-
After incubation, gently aspirate the labeling medium and wash the cells three times with ice-cold PBS to remove unreacted dye.
-
The cells are now labeled and ready for downstream analysis, such as live-cell imaging by fluorescence microscopy or quantitative analysis by flow cytometry.
Conclusion
The azide functional group is a cornerstone of click chemistry, providing a robust and versatile tool for molecular assembly. The development from the slow, non-selective thermal Huisgen cycloaddition to the rapid, highly-selective CuAAC and the biocompatible SPAAC has broadened the applications from materials science to in vivo chemical biology. For researchers in drug development, these reactions offer unparalleled efficiency in lead discovery, optimization, and the creation of sophisticated bioconjugates. By understanding the underlying reactivity, kinetics, and practical considerations detailed in this guide, scientists can effectively harness the power of the azide group to accelerate their research and development efforts.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Intermediates Stabilized by Tris(triazolylmethyl)amines in the CuAAC Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand-accelerated Cu-catalyzed azide-alkyne cycloaddition: a mechanistic report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to Bifunctional PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) linkers are indispensable tools in the fields of drug delivery, bioconjugation, and materials science.[1] These synthetic polymers, composed of repeating ethylene (B1197577) oxide units, act as flexible spacers to connect various molecular entities while imparting beneficial properties to the resulting conjugates.[1] Bifunctional PEG linkers, possessing reactive groups at both ends of the PEG chain, are particularly crucial for crosslinking two different molecules, a cornerstone of modern therapeutic and diagnostic development.[2]
The utility of PEG in biological applications dates back to the 1970s, when it was first conjugated to proteins to extend their circulation time and reduce immunogenicity.[1] Since then, PEG linkers have evolved from simple homobifunctional spacers to sophisticated heterobifunctional, cleavable, and branched architectures designed for highly specific applications.[1] This guide provides a comprehensive overview of bifunctional PEG linkers, their properties, applications, and the experimental protocols for their use.
Core Properties and Advantages of PEG Linkers
The incorporation of a PEG spacer in bioconjugation strategies offers several key advantages that enhance the performance of the final product.[3]
| Property | Advantage in Bioconjugation |
| Hydrophilicity | Improves the solubility of hydrophobic drugs and biomolecules in aqueous environments, which helps to reduce aggregation.[3][4] |
| Biocompatibility | PEG is generally non-toxic and exhibits low immunogenicity, minimizing the potential for adverse immune responses.[1][3] |
| Flexibility | The rotational freedom of the C-O bonds in the PEG backbone provides conformational flexibility, which can help to preserve the biological activity of the conjugated molecules.[1] |
| "Stealth" Properties | PEG creates a hydration shell around the conjugate, which can mask it from the immune system and reduce recognition by proteolytic enzymes, thereby increasing its in vivo stability.[1] |
| Tunable Length | The number of ethylene glycol units can be precisely controlled, allowing for the optimization of spacing between the conjugated molecules to fine-tune biological activity and pharmacokinetic properties.[1][4] |
| Favorable Pharmacokinetics | PEGylation increases the hydrodynamic radius of molecules, which leads to reduced renal clearance and an extended circulation half-life in the bloodstream.[1][5] |
Types of Bifunctional PEG Linkers
Bifunctional PEG linkers can be broadly categorized into two main types: homobifunctional and heterobifunctional.[6]
Homobifunctional PEG Linkers
These linkers possess two identical reactive functional groups at their termini.[6] They are primarily used for intramolecular crosslinking or for polymerizing monomers.[7] Common reactive groups include N-hydroxysuccinimide (NHS) esters for reacting with primary amines, and maleimides for reacting with sulfhydryl groups.[2]
Heterobifunctional PEG Linkers
Heterobifunctional linkers have two different reactive functional groups, allowing for the sequential and specific conjugation of two distinct molecules.[3][4] This specificity is critical in applications like targeted drug delivery, where one end of the linker attaches to a therapeutic agent and the other to a targeting moiety, such as an antibody.[]
The choice of reactive end groups is paramount and depends on the available functional groups on the molecules to be conjugated.[2] The following table provides a comparison of common amine-reactive bifunctional PEG linkers.
| Feature | Bis-Cyano-PEG5 | Bis-NHS-PEG5 | Bis-Maleimide-PEG5 |
| Target Functional Group | Primary Amines (e.g., Lysine) | Primary Amines (e.g., Lysine) | Sulfhydryls (e.g., Cysteine) |
| Reaction pH | Physiological to slightly basic (pH 7.2-8.5) | Slightly basic (pH 7.2-8.5) | Neutral (pH 6.5-7.5) |
| Bond Formed | Isourea | Amide | Thioether |
| Bond Stability | Stable | Very Stable | Very Stable |
| Leaving Group | None | N-hydroxysuccinimide (NHS) | None |
| Key Advantage | No leaving group simplifies purification.[2] | Well-established and widely used chemistry.[2] | Highly specific for sulfhydryl groups.[2] |
| Potential Drawback | Hydrolysis of NHS ester in aqueous solutions can compete with the conjugation reaction.[2] | Requires a free sulfhydryl group, which may not be readily available. |
Applications in Bioconjugation
Bifunctional PEG linkers are instrumental in the development of advanced biotherapeutics, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[3]
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[4] The linker plays a critical role in the stability, efficacy, and safety of the ADC.[3] Bifunctional PEG linkers are incorporated to:
-
Improve Solubility and Stability : The hydrophilic PEG chain can help to counteract the hydrophobicity of the cytotoxic payload, reducing the risk of aggregation.[9]
-
Optimize Drug-to-Antibody Ratio (DAR) : PEG linkers can enable a higher DAR without inducing aggregation, potentially leading to a more potent therapeutic.[3][10]
-
Enhance Pharmacokinetics : The PEG component can extend the circulation half-life of the ADC, allowing for greater accumulation at the tumor site.[11][12]
The following diagram illustrates the general mechanism of action for an ADC utilizing a PEG linker.
Peptide-Based Therapeutics
Peptides are attractive therapeutic agents due to their high specificity and low toxicity. However, they are often limited by their susceptibility to enzymatic degradation. PEG linkers can be used to enhance the stability and half-life of peptide drugs.[4] For instance, a heterobifunctional PEG linker can attach a targeting peptide to a hydrophobic drug, which not only increases the drug's solubility but also protects the peptide from enzymatic cleavage.[4]
Experimental Protocols
General Protocol for Protein-Protein Conjugation using a Bifunctional PEG Linker
This protocol provides a general workflow for conjugating two proteins using an amine-reactive bifunctional PEG linker, such as Bis-NHS-PEGn.
1. Materials and Reagents:
-
Protein A and Protein B
-
Bifunctional PEG linker (e.g., Bis-NHS-PEG5)
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or borate (B1201080) buffer, pH 7.2-8.5. Crucially, ensure the buffer is free of primary amines (e.g., Tris). [2]
-
Anhydrous Solvent: Dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching Solution (optional): Tris or glycine (B1666218) solution
-
Purification System: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) system
2. Procedure:
-
Buffer Preparation : Prepare the conjugation buffer and ensure its pH is within the optimal range for the chosen linker chemistry.[2]
-
Protein Preparation : Dissolve the proteins to be conjugated in the conjugation buffer to a final concentration of 1-5 mg/mL.[2]
-
Linker Preparation : Immediately before use, dissolve the bifunctional PEG linker in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.[2]
-
Conjugation Reaction :
-
Add the desired molar excess of the linker solution to the protein mixture. The optimal molar ratio of linker to protein should be determined empirically but often ranges from 5:1 to 20:1.[2]
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.[2]
-
-
Quenching (Optional) : To stop the reaction, add a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted linker.[2]
-
Purification : Remove excess linker and unreacted proteins from the conjugate using SEC or IEX.[2]
The following diagram illustrates the general workflow for this protein-protein conjugation.
Characterization of PEGylated Proteins by LC/MS
Characterizing PEGylated proteins is essential to confirm successful conjugation and to determine properties such as the degree of PEGylation. Liquid chromatography-mass spectrometry (LC/MS) is a powerful tool for this purpose.[13][14]
1. Objective: To determine the molecular weight of the PEGylated protein and identify the number of attached PEG moieties.
2. Sample Preparation:
-
For in vitro samples, dilute the purified conjugate in a suitable buffer (e.g., water with 0.1% formic acid).
-
For biological matrices (e.g., serum), an acetonitrile (B52724) precipitation step may be required to remove interfering substances.[13]
3. LC/MS Analysis:
-
Liquid Chromatography (LC) : Separate the PEGylated protein from unreacted species and other impurities using a suitable reversed-phase or size-exclusion column.
-
Mass Spectrometry (MS) :
-
The eluent from the LC is introduced into the mass spectrometer.
-
Acquire mass spectra over a relevant mass-to-charge (m/z) range.
-
Deconvolute the resulting spectra to determine the intact mass of the PEGylated protein.[15]
-
4. Data Interpretation:
-
The mass of the conjugated protein will be higher than the unconjugated protein by the mass of the attached PEG linker(s).
-
The heterogeneity of the PEGylated product can be assessed by the presence of multiple species with different numbers of attached PEG chains.[15]
The following diagram illustrates the decision-making process for selecting an appropriate bifunctional PEG linker.
Quantitative Data on the Impact of PEGylation
The length of the PEG chain can significantly impact the pharmacokinetic properties of a bioconjugate. While specific data can vary greatly depending on the conjugated molecule, a general trend is observed where longer PEG chains lead to a longer circulation half-life.
The following table presents illustrative data from a study on affibody-based drug conjugates, demonstrating the effect of PEG linker size on half-life and in vitro cytotoxicity.
| Conjugate | PEG Linker Molecular Weight (kDa) | Half-life Extension (fold increase vs. no PEG) | In Vitro Cytotoxicity Reduction (fold decrease vs. no PEG) |
| ZHER2-SMCC-MMAE (HM) | 0 | 1.0 | 1.0 |
| ZHER2-PEG4K-MMAE (HP4KM) | 4 | 2.5 | 4.5 |
| ZHER2-PEG10K-MMAE (HP10KM) | 10 | 11.2 | 22.0 |
| Data adapted from a study on affibody-drug conjugates.[11][12] |
This data highlights a critical consideration in the design of PEGylated therapeutics: while increasing the PEG chain length can significantly prolong the half-life, it may also reduce the in vitro cytotoxicity.[11][12] Therefore, an optimal balance must be achieved to maximize therapeutic efficacy.
Conclusion
Bifunctional PEG linkers are versatile and powerful tools for the development of advanced therapeutics and diagnostics. Their unique properties, including hydrophilicity, biocompatibility, and tunable length, allow for the creation of bioconjugates with improved solubility, stability, and pharmacokinetic profiles.[1][2] A thorough understanding of the different types of bifunctional PEG linkers and their reaction chemistries is essential for selecting the appropriate linker for a given application. The experimental protocols and data presented in this guide provide a foundation for researchers, scientists, and drug development professionals to effectively utilize these critical components in their work.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. purepeg.com [purepeg.com]
- 5. Application of PEG Linker | AxisPharm [axispharm.com]
- 6. The Classification of Polymer PEG Derivatives | Biopharma PEG [biochempeg.com]
- 7. タンパク質架橋 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. labinsights.nl [labinsights.nl]
- 10. PEG Linker: A Key Linker That Facilitates Drug-targeted ADC Therapy [sinopeg.com]
- 11. mdpi.com [mdpi.com]
- 12. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to Protein Labeling with Aminoxyacetamide-PEG3-azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Aminoxyacetamide-PEG3-azide, a versatile bifunctional linker for the targeted labeling of proteins. We will delve into the core principles of its dual-functional nature, encompassing both oxime ligation and bioorthogonal click chemistry. This document offers detailed experimental protocols, quantitative data for reaction optimization, and visual representations of the underlying chemical processes to empower researchers in their protein modification endeavors.
Introduction to this compound
This compound is a heterobifunctional linker designed for the precise and stable conjugation of molecules to proteins. Its unique architecture combines two key reactive moieties, an aminoxy group and an azide (B81097) group, connected by a flexible polyethylene (B3416737) glycol (PEG) spacer. This design allows for a two-step, orthogonal labeling strategy, making it an invaluable tool in chemical biology, drug development, and proteomics.[1][2]
The aminoxyacetamide group reacts specifically with carbonyl groups, such as aldehydes and ketones, to form a highly stable oxime bond.[2] This reaction is particularly useful for labeling proteins that have been engineered to contain a carbonyl functionality, for instance, through the enzymatic conversion of a specific amino acid residue to a formylglycine or the incorporation of an unnatural amino acid bearing a ketone group.
The azide group serves as a handle for "click chemistry," a set of bioorthogonal reactions known for their high efficiency, selectivity, and biocompatibility.[3][4] The azide can readily participate in either copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the attachment of a wide range of probes, such as fluorophores, biotin, or drug molecules.[5][]
The PEG3 spacer enhances the water solubility of the linker and the resulting conjugate, while also providing spatial separation between the protein and the conjugated payload, which can help to preserve protein function and reduce steric hindrance.[7][8]
Principles of the Dual-Functional Labeling Strategy
The utility of this compound lies in its ability to facilitate a two-stage, orthogonal labeling workflow. This approach provides greater control and flexibility in the design of protein conjugates.
Stage 1: Oxime Ligation for Protein-Linker Conjugation
The first step involves the covalent attachment of the linker to the target protein via an oxime bond. This requires the presence of a carbonyl group on the protein.
Introduction of Carbonyl Groups into Proteins:
Several methods can be employed to introduce aldehydes or ketones into specific sites on a protein:
-
Enzymatic Modification: Formylglycine-generating enzyme (FGE) can be used to convert a cysteine residue within a specific consensus sequence (CxPxR) to a formylglycine, which contains an aldehyde group.[9]
-
Unnatural Amino Acid Incorporation: Genetic code expansion techniques allow for the site-specific incorporation of unnatural amino acids containing ketone or aldehyde functionalities, such as p-acetylphenylalanine.[9]
-
Oxidative Cleavage: N-terminal serine or threonine residues can be oxidized with sodium periodate (B1199274) to generate a glyoxylyl group (an aldehyde).[9]
The Oxime Ligation Reaction:
The aminoxy group of the linker reacts with the protein's carbonyl group under mildly acidic to neutral conditions (typically pH 4.5-7) to form a stable oxime linkage.[10] Aniline (B41778) and its derivatives can be used to catalyze this reaction, significantly increasing the reaction rate at physiological pH.[11]
Stage 2: Click Chemistry for Payload Attachment
Once the protein is functionalized with the azide-terminated linker, the azide group can be used for the attachment of a desired payload molecule that has been modified with a complementary alkyne.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
This highly efficient reaction involves the use of a copper(I) catalyst to join the azide and a terminal alkyne, forming a stable triazole ring. While very effective, the potential cytotoxicity of copper can be a limitation for in vivo applications.[4]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
To circumvent the need for a copper catalyst, SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) as the alkyne partner. The inherent ring strain of the cyclooctyne allows the reaction to proceed rapidly and bioorthogonally at physiological temperatures and pH.[5][12] This makes SPAAC the preferred method for labeling proteins in living cells or other sensitive biological systems.
Quantitative Data for Reaction Optimization
The efficiency and kinetics of the labeling reactions are crucial for successful bioconjugation. The following tables summarize key quantitative parameters for oxime ligation and SPAAC to aid in experimental design.
Table 1: Oxime Ligation and Stability Data
| Parameter | Value | Conditions | Reference(s) |
| Reaction pH | 4.5 - 7.0 | Aqueous buffer | [10] |
| Second-Order Rate Constant (k₂) | 10¹ - 10³ M⁻¹s⁻¹ (with aniline catalysis for aromatic aldehydes) | pH 7, room temperature | [11] |
| Equilibrium Constant (Keq) | >10⁸ M⁻¹ | [10] | |
| Oxime Bond Stability | Significantly more stable than hydrazone and imine bonds. | Stable at physiological pH. Hydrolysis can occur under strongly acidic conditions. | [10] |
Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Kinetics
| Cyclooctyne Reagent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features | Reference(s) |
| BCN (Bicyclo[6.1.0]nonyne) | ~0.1 - 1.0 | Good balance of reactivity and stability. | [5] |
| DBCO (Dibenzocyclooctyne) | ~0.3 - 1.0 | High reactivity and commercially available in various functionalized forms. | [5] |
| DIFO (Difluorinated Cyclooctyne) | ~0.5 - 2.0 | Electron-withdrawing fluorine atoms enhance reactivity. | [12] |
Detailed Experimental Protocols
The following protocols provide a general framework for protein labeling using this compound. Optimization may be required for specific proteins and payloads.
Protocol 1: Introduction of an Aldehyde Tag via FGE
This protocol describes the generation of an aldehyde-tagged protein using the formylglycine-generating enzyme (FGE).
Materials:
-
Expression vector containing the gene of interest with an inserted FGE recognition sequence (e.g., LCTPSR).
-
Expression vector for FGE.
-
Appropriate bacterial or mammalian expression system.
-
Protein purification reagents (e.g., chromatography columns and buffers).
Methodology:
-
Co-expression: Co-transform the expression host with the plasmids for the target protein and FGE.
-
Protein Expression: Induce protein expression according to the optimal conditions for your protein.
-
Cell Lysis and Protein Purification: Harvest the cells, lyse them, and purify the aldehyde-tagged protein using standard chromatography techniques (e.g., Ni-NTA for His-tagged proteins).
-
Verification (Optional): Confirm the conversion of cysteine to formylglycine by mass spectrometry. A successful conversion will result in a mass decrease of 1 Da compared to the cysteine-containing protein.
Protocol 2: Oxime Ligation of Aldehyde-Tagged Protein
This protocol details the reaction between the aldehyde-tagged protein and this compound.
Materials:
-
Aldehyde-tagged protein (1-10 mg/mL in an appropriate buffer, e.g., PBS, pH 7.4).
-
This compound (10 mM stock solution in DMSO or water).
-
Aniline or m-phenylenediamine (B132917) (mPDA) catalyst (1 M stock solution in a suitable solvent).
-
Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0).
-
Purification tools (e.g., size-exclusion chromatography column or dialysis cassette).
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the aldehyde-tagged protein with the reaction buffer.
-
Addition of Linker: Add a 10-50 fold molar excess of the this compound stock solution to the protein solution.
-
Addition of Catalyst: Add the aniline or mPDA catalyst to a final concentration of 10-100 mM.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-16 hours. The reaction progress can be monitored by mass spectrometry.
-
Purification: Remove the excess linker and catalyst by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
Characterization: Confirm the successful conjugation by mass spectrometry. An increase in mass corresponding to the mass of the linker will be observed.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the "click" reaction between the azide-functionalized protein and a cyclooctyne-containing payload.
Materials:
-
Azide-functionalized protein (from Protocol 2).
-
Cyclooctyne-functionalized payload (e.g., DBCO-fluorophore, 10 mM stock solution in DMSO).
-
Reaction buffer (e.g., PBS, pH 7.4).
-
Purification tools (e.g., size-exclusion chromatography column or dialysis cassette).
Methodology:
-
Reaction Setup: In a microcentrifuge tube, add the azide-functionalized protein to the reaction buffer.
-
Addition of Payload: Add a 2-10 fold molar excess of the cyclooctyne-payload stock solution to the protein solution. The final DMSO concentration should be kept below 5-10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 1-12 hours, or at 4°C for 12-24 hours. The reaction is typically complete within a few hours.
-
Purification: Remove the unreacted payload by size-exclusion chromatography or dialysis.
-
Characterization: Confirm the final conjugate by methods such as SDS-PAGE (observing a band shift), UV-Vis spectroscopy (if the payload is a chromophore), and mass spectrometry.
Visualizing the Workflow and Chemical Reactions
The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.
Conclusion
This compound stands out as a powerful and versatile tool for the site-specific labeling of proteins. Its dual-functional nature, enabling a two-step, orthogonal conjugation strategy, offers researchers a high degree of control and flexibility in the design of complex protein conjugates. By understanding the principles of oxime ligation and click chemistry, and by leveraging the provided quantitative data and experimental protocols, scientists and drug development professionals can effectively employ this linker to advance their research in areas ranging from basic biological discovery to the development of novel therapeutics and diagnostics.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. This compound [myskinrecipes.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 7. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- 8. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Basic Principles of Oxime Ligation for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxime ligation has emerged as a cornerstone of bioconjugation chemistry, prized for its high chemoselectivity and the formation of a stable covalent bond under mild, aqueous conditions. This powerful technique enables the precise joining of biomolecules with other molecules, such as therapeutic agents, imaging probes, or polymers. The reaction proceeds between a nucleophilic aminooxy group and an electrophilic aldehyde or ketone, yielding a highly stable oxime linkage. This guide provides a comprehensive overview of the fundamental principles of oxime ligation, including its mechanism, kinetics, stability, and practical application in bioconjugation.
Core Principles of Oxime Ligation
The formation of an oxime bond is a robust and versatile reaction ideal for bioconjugation due to several key features:
-
High Chemoselectivity: The reaction is highly specific for aminooxy and carbonyl (aldehyde or ketone) functional groups, minimizing side reactions with other functional groups commonly found in biomolecules.
-
Stable Bond Formation: The resulting oxime bond is significantly more stable towards hydrolysis compared to analogous imine bonds.[1]
-
Biocompatible Conditions: The ligation can be performed in aqueous buffers at or near physiological pH, making it suitable for modifying sensitive biomolecules.
Reaction Mechanism
The formation of an oxime occurs through a two-step mechanism:
-
Nucleophilic Addition: The aminooxy group acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This leads to the formation of a tetrahedral carbinolamine intermediate.
-
Dehydration: The carbinolamine intermediate then undergoes acid-catalyzed dehydration to form the stable oxime bond.
The overall reaction is reversible, but the equilibrium strongly favors the formation of the stable oxime product.
Caption: General reaction scheme of oxime ligation.
Aniline-Catalyzed Oxime Ligation
While oxime ligation can proceed uncatalyzed, the reaction rate can be slow at neutral pH. Aniline (B41778) and its derivatives are often used as catalysts to accelerate the reaction.[2][3] The catalytic mechanism involves the formation of a more reactive Schiff base intermediate.
-
Schiff Base Formation: Aniline reacts with the carbonyl compound to form a protonated Schiff base (an iminium ion). This intermediate is more electrophilic than the starting carbonyl group.
-
Transoximation: The aminooxy compound then attacks the Schiff base intermediate, leading to a tetrahedral intermediate which then collapses to form the final oxime product and regenerates the aniline catalyst.
Caption: Aniline-catalyzed oxime ligation mechanism.
Quantitative Data on Oxime Ligation
The efficiency of oxime ligation is influenced by several factors, including the nature of the carbonyl compound, the catalyst used, and the reaction pH.
Reaction Rate Constants
The second-order rate constants for oxime ligation can vary significantly. Aromatic aldehydes generally exhibit faster reaction rates compared to ketones.[4] The choice of catalyst also plays a crucial role in accelerating the reaction.
| Carbonyl Compound | Nucleophile | Catalyst (Concentration) | pH | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Reference |
| Benzaldehyde | Aminooxyacetyl-peptide | Aniline (100 mM) | 7.0 | 8.2 ± 1.0 | [5] |
| Citral | Dansyl-aminooxy | Aniline (50 mM) | 7.3 | 48.9 | [6] |
| Citral | Dansyl-aminooxy | m-Phenylenediamine (50 mM) | 7.3 | 78.2 | [6] |
| 2-Pentanone | Dansyl-aminooxy | Aniline (100 mM) | 7.3 | 0.082 | [4][6] |
| 2-Pentanone | Dansyl-aminooxy | m-Phenylenediamine (100 mM) | 7.3 | 0.20 | [6] |
Stability of the Oxime Bond
The oxime bond is known for its high hydrolytic stability, especially when compared to other imine-based linkages like hydrazones. This stability is crucial for bioconjugates that need to remain intact under physiological conditions.
| Conjugate | pH | Half-life (t₁/₂) | Relative Hydrolysis Rate (k_rel) | Reference |
| Oxime | 7.0 | ~25 days | 1 | [1][7] |
| Methylhydrazone | 7.0 | ~1 hour | ~600 | [1][7] |
| Acetylhydrazone | 7.0 | ~2 hours | ~300 | [1][7] |
| Semicarbazone | 7.0 | ~4 hours | ~160 | [1][7] |
Experimental Protocols
The following provides a general framework for performing an oxime ligation reaction for bioconjugation. Optimization of specific conditions such as reactant concentrations, catalyst concentration, temperature, and reaction time may be necessary depending on the specific substrates.
General Aqueous Oxime Ligation Protocol
This protocol is suitable for water-soluble biomolecules.
Materials and Reagents:
-
Aldehyde- or ketone-functionalized biomolecule
-
Aminooxy-functionalized molecule (e.g., drug, probe)
-
Aniline or p-phenylenediamine (B122844) (catalyst)
-
Reaction Buffer (e.g., Phosphate-buffered saline (PBS), pH 6.0-7.4)
-
Quenching reagent (e.g., acetone (B3395972) or hydroxylamine)
-
Purification system (e.g., size-exclusion chromatography, HPLC)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the aldehyde- or ketone-functionalized biomolecule in the chosen reaction buffer.
-
Prepare a stock solution of the aminooxy-functionalized molecule in the same buffer.
-
Prepare a stock solution of the aniline catalyst in the same buffer or a compatible organic co-solvent like DMF.
-
-
Ligation Reaction:
-
In a reaction vessel, combine the functionalized biomolecule (1 equivalent) with the aminooxy-functionalized molecule (typically 1.5-5 equivalents).
-
Add the aniline catalyst to a final concentration of 10-100 mM.
-
Adjust the final volume with the reaction buffer.
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The progress of the reaction can be monitored by analytical techniques such as HPLC or mass spectrometry.
-
-
Quenching and Purification:
-
Once the reaction is complete, any unreacted aminooxy groups can be quenched by adding an excess of acetone.
-
Purify the bioconjugate from excess reagents and catalyst using a suitable method such as size-exclusion chromatography, dialysis, or HPLC.
-
Caption: General experimental workflow for oxime ligation.
Conclusion
Oxime ligation stands as a robust and reliable method for the synthesis of bioconjugates. Its high chemoselectivity, the stability of the resulting bond, and the mild reaction conditions make it an invaluable tool for researchers in drug development, diagnostics, and fundamental biological studies. The ability to modulate reaction kinetics through the use of catalysts further enhances its versatility. By understanding the core principles outlined in this guide, scientists can effectively leverage oxime ligation to create novel and functional biomolecular constructs.
References
- 1. scispace.com [scispace.com]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Click Chemistry: A Technical Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as the quintessential "click" reaction, transforming the landscape of chemical synthesis, drug discovery, and materials science. Its unparalleled efficiency, specificity, and biocompatibility have established it as a robust tool for the rapid and reliable construction of complex molecular architectures. This in-depth technical guide provides a comprehensive overview of the core fundamentals of CuAAC, including its mechanistic underpinnings, quantitative performance metrics, and detailed experimental protocols.
Introduction to CuAAC: A Paradigm of Efficiency
First described independently by the groups of Valery Fokin/K. Barry Sharpless and Morten Meldal in 2002, the CuAAC reaction involves the [3+2] cycloaddition of an azide (B81097) and a terminal alkyne to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer.[1] This copper(I)-catalyzed transformation represents a significant advancement over the thermal Huisgen 1,3-dipolar cycloaddition, which typically requires harsh conditions and yields a mixture of 1,4- and 1,5-regioisomers.[1][2] The CuAAC reaction boasts a remarkable rate acceleration of 107 to 108 compared to its uncatalyzed counterpart.[2]
The resulting 1,2,3-triazole ring is a highly stable, aromatic heterocycle with a significant dipole moment, making it an excellent and stable linker in a variety of applications, including as a bioisostere for amide bonds.[1] The reaction is renowned for its high yields (often quantitative or near-quantitative), broad functional group tolerance, and ability to proceed in a variety of solvents, including water.[3][4] These features have made CuAAC an indispensable tool in bioconjugation, drug development, polymer chemistry, and surface science.[1]
The Catalytic Heart: Mechanism of CuAAC
The catalytic cycle of CuAAC is a finely tuned process involving the copper(I) catalyst, an alkyne, and an azide. While the precise mechanism can be influenced by the ligands and reaction conditions, a generally accepted pathway involves the following key steps. It is important to note that evidence suggests the involvement of dinuclear copper species, which are believed to be more active than their mononuclear counterparts.[4]
The Dinuclear Copper Catalytic Cycle
The currently favored mechanism involves a dinuclear copper acetylide intermediate. This model is supported by kinetic studies showing a second-order dependence on the copper concentration.[4]
The key steps are as follows:
-
Formation of the Copper(I) Acetylide: The reaction initiates with the formation of a copper(I) acetylide from the terminal alkyne. This step is facilitated by the deprotonation of the alkyne's terminal hydrogen.
-
Coordination of the Second Copper Ion: A second copper(I) ion coordinates to the copper acetylide, forming a dinuclear copper acetylide complex.
-
Azide Coordination: The organic azide then coordinates to one of the copper centers.
-
Cycloaddition: The cycloaddition occurs in a concerted fashion, where the azide attacks the alkyne, leading to the formation of a six-membered metallacycle intermediate.[4]
-
Ring Contraction and Product Formation: The metallacycle rearranges and undergoes protonolysis to yield the 1,4-disubstituted 1,2,3-triazole product and regenerate the active copper(I) catalyst.
Quantitative Performance of CuAAC
The efficiency of the CuAAC reaction is influenced by several factors, including the choice of copper source, the nature of the accelerating ligand, the solvent system, and the reaction temperature.
Copper Sources and Ligands
The active catalyst is copper(I), which can be introduced directly as a Cu(I) salt (e.g., CuI, CuBr) or generated in situ from a Cu(II) salt (e.g., CuSO4) using a reducing agent, most commonly sodium ascorbate (B8700270).[2] The in situ generation is often preferred for its convenience and for overcoming the instability of Cu(I) towards oxidation.
Accelerating ligands play a crucial role in stabilizing the Cu(I) oxidation state, preventing catalyst disproportionation, and increasing the reaction rate. A variety of ligands have been developed, each with specific advantages.
| Ligand | Key Features | Typical Application |
| TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) | First-generation ligand, accelerates reaction and stabilizes Cu(I). Limited water solubility. | Organic synthesis. |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Water-soluble analog of TBTA, ideal for bioconjugation in aqueous media.[5] | Bioconjugation of proteins, nucleic acids, and other biomolecules.[3] |
| BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) | Highly water-soluble and effective at low concentrations. | Bioconjugation, live-cell imaging. |
| NHC-based ligands (N-Heterocyclic Carbene) | Highly effective in neat conditions and at very low catalyst loadings.[6] | Small molecule synthesis, materials science. |
Reaction Conditions and Yields
The CuAAC reaction is remarkably robust and proceeds efficiently under a wide range of conditions.
| Parameter | Typical Conditions | Notes |
| Temperature | Room temperature to 100 °C | The reaction is often fast at room temperature, but gentle heating can further accelerate it.[4] |
| Solvent | Water, t-BuOH/H2O, DMSO, DMF, neat | The choice of solvent depends on the solubility of the substrates. Aqueous systems are common for bioconjugation. |
| Catalyst Loading | 0.5 mol% to stoichiometric | For small molecule synthesis, catalytic amounts are used. In bioconjugation, stoichiometric or excess copper is often employed to drive the reaction to completion at low reactant concentrations.[7] |
| Reaction Time | Minutes to several hours | Reaction times are dependent on substrate reactivity, concentration, and catalyst system. |
| Yields | >90%, often quantitative | The reaction is known for its high efficiency and clean conversion to the desired product.[4] |
Detailed Experimental Protocols
Synthesis of 1-benzyl-4-phenyl-1,2,3-triazole
This protocol describes a standard procedure for the synthesis of a small molecule triazole using CuAAC.
Materials:
-
Benzyl (B1604629) azide (1 M solution in toluene)
-
Phenylacetylene (B144264) (1 M solution in toluene)
-
Copper(I) catalyst (e.g., [Cu(PPh3)3Br] or generated in situ from CuSO4 and sodium ascorbate)
-
Toluene (anhydrous)
-
Stir bar
-
Reaction vial
Procedure:
-
Reagent Preparation: Prepare 1 M stock solutions of benzyl azide and phenylacetylene in anhydrous toluene.
-
Reaction Setup: To a clean, dry reaction vial containing a stir bar, add 1.0 mL of the 1 M benzyl azide solution (1.0 mmol) and 1.0 mL of the 1 M phenylacetylene solution (1.0 mmol).
-
Catalyst Addition: Add the copper(I) catalyst (1-5 mol%). If generating the catalyst in situ, add CuSO4 (e.g., 0.05 mmol, 5 mol%) followed by sodium ascorbate (e.g., 0.1 mmol, 10 mol%).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Work-up and Purification: Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by filtration and washed with cold toluene.[8] If the product remains in solution, the solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica (B1680970) gel.
-
Characterization: The final product, 1-benzyl-4-phenyl-1,2,3-triazole, can be characterized by NMR spectroscopy and mass spectrometry. The yield for this reaction is typically high, often exceeding 90%.
Bioconjugation of a Protein with a Fluorescent Dye
This protocol outlines a general procedure for labeling a protein containing an alkyne handle with an azide-functionalized fluorescent dye.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS)
-
Azide-functionalized fluorescent dye (e.g., in DMSO)
-
Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 20 mM in water)
-
THPTA ligand stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Aminoguanidine (B1677879) hydrochloride stock solution (e.g., 100 mM in water, optional, to scavenge reactive carbonyls)[9]
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation: Prepare fresh stock solutions of sodium ascorbate.
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein solution with the azide-functionalized fluorescent dye. The molar ratio of dye to protein is typically between 5 and 20 to ensure efficient labeling.
-
Catalyst Premix: In a separate tube, premix the CuSO4 and THPTA solutions. A typical ratio is 1:5 (Cu:ligand) to ensure the copper remains chelated and in the +1 oxidation state.[7]
-
Reaction Initiation: Add the premixed catalyst solution to the protein-dye mixture. If using, add the aminoguanidine solution. Finally, initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of copper is typically in the range of 50-250 µM.[7]
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours. The reaction can be performed at 4 °C for longer incubation times if the protein is sensitive to room temperature.
-
Purification: Purify the labeled protein from excess reagents using size-exclusion chromatography or another suitable purification method.
-
Characterization: The labeling efficiency can be determined using techniques such as UV-Vis spectroscopy (to quantify both protein and dye) or mass spectrometry.
Conclusion
The Copper-Catalyzed Azide-Alkyne Cycloaddition has rightfully earned its place as a cornerstone of modern chemical synthesis. Its simplicity, reliability, and broad applicability make it an invaluable tool for researchers across various disciplines. By understanding the fundamental principles of its mechanism and the key parameters that govern its efficiency, scientists can effectively harness the power of CuAAC to construct novel molecules with diverse functions, from life-saving therapeutics to advanced materials. This guide serves as a foundational resource for both newcomers and experienced practitioners to successfully implement this powerful click reaction in their research endeavors.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jenabioscience.com [jenabioscience.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Aminoxyacetamide-PEG3-azide Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoxyacetamide-PEG3-azide is a heterobifunctional linker that enables the sequential or orthogonal labeling of biomolecules. This linker possesses two distinct reactive moieties: an aminoxy group for reaction with aldehydes and ketones to form stable oxime bonds, and an azide (B81097) group for copper(I)-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry."[1][2][3] The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance, making it an ideal tool for the construction of complex bioconjugates, such as antibody-drug conjugates (ADCs), PROTACs, and fluorescently labeled probes.[1][3][4]
This document provides detailed protocols for the use of this compound in bioconjugation, including quantitative data on reaction parameters and visual diagrams of workflows and relevant signaling pathways.
Data Presentation
Table 1: Reaction Parameters for Oxime Ligation
| Parameter | Condition | Typical Yield | Reference |
| pH | 4.5 - 7.0 | >90% | [5] |
| Temperature | 4 - 37 °C | >90% | [5] |
| Reactant Molar Ratio (Aminoxy:Carbonyl) | 10:1 to 20:1 | >95% | [5] |
| Reaction Time | 1 - 16 hours | >90% | [5] |
| Catalyst (Aniline or derivatives) | 10 - 100 mM | Significantly increases reaction rate | [6] |
Table 2: Reaction Parameters for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Parameter | Condition | Typical Yield | Reference |
| Copper Source | CuSO₄ with a reducing agent (e.g., sodium ascorbate) | >95% | [7] |
| Ligand | THPTA or TBTA | >95% | [7] |
| Reactant Molar Ratio (Azide:Alkyne) | 1.5:1 to 10:1 | >90% | [7] |
| Temperature | Room Temperature | >95% | |
| Reaction Time | 30 - 60 minutes | >95% |
Experimental Protocols
Protocol 1: Sequential Bioconjugation of an Antibody with a Drug and a Fluorophore
This protocol describes the sequential modification of an antibody. First, an aldehyde handle is introduced into the antibody, which is then reacted with the aminoxy group of this compound. In the second step, the azide group is used to attach an alkyne-functionalized payload, such as a cytotoxic drug or a fluorescent dye, via CuAAC.
Materials:
-
Antibody of interest
-
Site-specific aldehyde incorporation system (e.g., Formylglycine Generating Enzyme)
-
This compound
-
Alkyne-functionalized payload (drug or dye)
-
Aniline (B41778) catalyst solution (1 M in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (100 mM in water)
-
Sodium ascorbate (B8700270) solution (300 mM in water, freshly prepared)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetate (B1210297) buffer, pH 4.5
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
Step 1: Oxime Ligation
-
Generate aldehyde functionalities on the antibody using a suitable enzymatic or chemical method.
-
Purify the aldehyde-modified antibody using an appropriate method (e.g., SEC) and buffer exchange into acetate buffer, pH 4.5.
-
Prepare a solution of the aldehyde-modified antibody at a concentration of 1-5 mg/mL.
-
Add a 20-fold molar excess of this compound to the antibody solution.
-
Add aniline catalyst to a final concentration of 100 mM.
-
Incubate the reaction mixture at 37°C for 4 hours or at 4°C overnight.
-
Purify the antibody-PEG-azide conjugate by SEC to remove excess linker and catalyst.
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Buffer exchange the purified antibody-PEG-azide conjugate into PBS, pH 7.4.
-
Adjust the concentration of the conjugate to 1-5 mg/mL.
-
In a separate tube, pre-mix CuSO₄ and THPTA in a 1:5 molar ratio.
-
Add a 5-fold molar excess of the alkyne-functionalized payload to the antibody conjugate solution.
-
Add the pre-mixed CuSO₄/THPTA solution to the reaction mixture to a final copper concentration of 1 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 1 hour, protected from light.
-
Purify the final antibody-drug/dye conjugate using SEC to remove unreacted payload and catalyst components.
-
Characterize the final conjugate using appropriate analytical techniques (e.g., UV-Vis spectroscopy, mass spectrometry, SDS-PAGE).
Mandatory Visualization
Caption: Sequential bioconjugation workflow.
Caption: ADC mechanism of action pathway.
References
- 1. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Heterobifunctional Protein Fusions Using Copper-Free Click Chemistry and the Aldehyde Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry Conjugations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 7. lumiprobe.com [lumiprobe.com]
Application Note: A Step-by-Step Protocol for Site-Specific Protein Labeling via Oxime Ligation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Site-specific protein modification is a critical tool in chemical biology, drug development, and diagnostics. It allows for the precise attachment of various molecular payloads, such as fluorophores, biotin, polyethylene (B3416737) glycol (PEG), or therapeutic agents, to a target protein. Oxime ligation is a robust and highly selective bioorthogonal chemistry used for this purpose. The reaction occurs between an aminooxy-functionalized molecule and a carbonyl group (an aldehyde or ketone) on the protein, forming a stable oxime bond.[1][2] This method is advantageous due to its high chemoselectivity, the stability of the resulting conjugate, and the mild, aqueous reaction conditions that preserve protein structure and function.[1]
This application note provides a detailed, step-by-step protocol for labeling proteins using oxime ligation, including methods for introducing the carbonyl handle, typical reaction conditions, and purification of the final conjugate.
Principle of the Reaction
Oxime ligation is a nucleophilic addition-elimination reaction. The nucleophilic aminooxy group (-O-NH₂) attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form a stable C=N-O oxime linkage. The reaction is typically most efficient at a slightly acidic pH (4-5) but can be effectively catalyzed at neutral pH (6.5-7.5) by nucleophilic catalysts such as aniline (B41778) and its derivatives, like p-phenylenediamine (B122844) (pPDA) or m-phenylenediamine (B132917) (mPDA).[1][3][4] These catalysts accelerate the reaction by forming a more reactive intermediate, enabling efficient labeling at low micromolar concentrations of protein.[5][6]
Experimental and Logical Workflows
The overall workflow for protein labeling via oxime ligation involves several key stages, from the introduction of a unique carbonyl handle onto the target protein to the final characterization of the purified conjugate.
Caption: Experimental workflow for protein labeling using oxime ligation.
Quantitative Data Summary
Successful oxime ligation depends on several factors, including the choice of catalyst and reaction parameters. The following tables summarize key quantitative data for optimizing the labeling protocol.
Table 1: Comparison of Common Catalysts for Oxime Ligation
| Catalyst | Typical Concentration | Aqueous Solubility | Key Advantages / Disadvantages |
| Aniline | 10 - 100 mM | ~3.6 g/100 mL (~380 mM) | Widely used, effective catalyst.[7] Limited solubility and can be toxic to live cells.[3][7] |
| p-Phenylenediamine (pPDA) | 10 mM | ~4 g/100 mL (~370 mM) | Effective catalyst for accelerating the reaction.[1][2] |
| m-Phenylenediamine (mPDA) | 100 - 750 mM | High | Significantly more efficient than aniline due to higher solubility allowing for higher concentrations.[3][4] Can accelerate labeling to be complete in minutes.[3][7] |
Table 2: Typical Reaction Parameters for Oxime Ligation
| Parameter | Aldehyde Substrate | Ketone Substrate |
| Protein Concentration | 10 - 100 µM | 10 - 100 µM |
| Aminooxy Label Concentration | 50 µM - 1 mM (5-10 fold excess) | 1 - 5 mM (Higher excess needed)[3] |
| Catalyst Concentration | 10 - 100 mM (Aniline); up to 750 mM (mPDA)[3][7] | 100 mM (Aniline); up to 750 mM (mPDA) |
| pH | 6.5 - 7.5 (for catalyzed reactions); 4.0 - 5.0 (uncatalyzed)[1] | 6.5 - 7.5 (for catalyzed reactions) |
| Temperature | Room Temperature (20-25°C) | Room Temperature or 37°C |
| Reaction Time | 5 minutes to several hours[1][4] | Several hours to overnight[3] |
Experimental Protocols
This section provides a detailed methodology for a typical protein labeling experiment using oxime ligation.
Materials and Reagents
-
Protein: Target protein with an incorporated aldehyde or ketone handle (e.g., containing a p-acetylphenylalanine or formylglycine residue).
-
Labeling Reagent: Aminooxy-functionalized molecule (e.g., aminooxy-biotin, aminooxy-fluorophore).
-
Reaction Buffer: 100-300 mM Phosphate Buffer or Phosphate-Buffered Saline (PBS), pH 7.0.[3][6]
-
Catalyst Stock: 1 M aniline or m-phenylenediamine (mPDA) in an organic solvent like DMSO or prepared fresh in an aqueous buffer.
-
Quenching Reagent (Optional): 1 M solution of an aminooxy-containing compound (e.g., hydroxylamine) or an aldehyde/ketone compound (e.g., acetone).[1]
-
Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25, Superdex 75) or dialysis cassettes (e.g., 10 kDa MWCO).[8]
-
Analytical Equipment: SDS-PAGE system, fluorescence gel scanner (if using a fluorescent label), Mass Spectrometer (e.g., ESI-MS).
Step-by-Step Protocol
1. Preparation of Protein and Labeling Reagent a. Prepare the protein containing a carbonyl handle in the desired reaction buffer. A typical starting concentration is 10-100 µM. b. If the protein sample contains reducing agents like DTT, they should be removed prior to ligation as they may interfere with certain labels, though they do not typically affect the oxime ligation chemistry itself.[9] c. Prepare a stock solution of the aminooxy-functionalized label in a compatible solvent (e.g., DMSO or water). The final concentration in the reaction should typically be in 5- to 10-fold molar excess over the protein.
2. Oxime Ligation Reaction a. In a microcentrifuge tube, combine the protein solution and the aminooxy label solution. Mix gently by pipetting. b. Add the catalyst (e.g., mPDA) to the desired final concentration (e.g., 100 mM). The reaction can be initiated by the addition of the catalyst.[3] c. Incubate the reaction mixture at room temperature. Reaction times can vary from 5 minutes to several hours, depending on the reactivity of the carbonyl group and the catalyst used.[1][4] Aromatic aldehydes react faster than ketones.[3][5] d. Monitor the reaction progress if possible (e.g., by LC-MS) to determine the optimal reaction time.
3. Quenching the Reaction (Optional) a. To stop the reaction, a large excess of a quenching reagent can be added. For example, adding acetone (B3395972) can consume any remaining aminooxy-label.[1] This step is often unnecessary if the subsequent purification step is performed promptly.
4. Purification of the Labeled Protein a. Remove the excess, unreacted labeling reagent and the catalyst from the labeled protein. b. Size-Exclusion Chromatography (SEC): This is the most common method. Equilibrate an appropriate SEC column (e.g., a desalting column like G-25 or a higher resolution column for polishing) with a suitable buffer (e.g., PBS). Apply the reaction mixture to the column and collect fractions. The labeled protein will elute in the earlier fractions, separated from the smaller molecules (label, catalyst). c. Dialysis: Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO) and dialyze against a large volume of buffer (e.g., 1L of PBS) for several hours to overnight, with at least two buffer changes.
5. Characterization of the Labeled Protein a. SDS-PAGE Analysis: Analyze the purified, labeled protein alongside the unlabeled starting material. Successful labeling with a large payload like PEG will result in a noticeable band shift to a higher molecular weight.[10] If a fluorescent label was used, the gel can be imaged on a fluorescence scanner prior to Coomassie staining to confirm covalent attachment of the fluorophore.[10] b. Mass Spectrometry: Use Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the identity and purity of the labeled protein. The resulting mass should correspond to the mass of the protein plus the mass of the attached label. This also allows for the quantification of labeling efficiency.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Inefficient carbonyl incorporation.- Sub-optimal reaction conditions (pH, catalyst concentration).- Reactivity of the carbonyl (ketones are slower).- Degradation of aminooxy reagent. | - Verify carbonyl handle presence via MS.- Optimize pH and increase catalyst (mPDA) concentration.- Increase reaction time and/or temperature (e.g., 37°C) for ketones.- Use fresh aminooxy reagent. |
| Protein Precipitation | - High concentration of organic solvent from reagent stocks.- Protein instability under reaction conditions. | - Minimize the volume of organic solvent (keep below 5-10% v/v).- Screen different buffer conditions (pH, additives like glycerol). |
| Non-specific Labeling | - Highly reactive label.- Contaminating reactive species. | - This is rare for oxime ligation due to its bioorthogonality. Ensure protein purity. |
| Difficulty Removing Excess Label | - Inadequate purification method. | - Use a high-resolution SEC column instead of a desalting column for better separation.- Increase dialysis time and perform more buffer changes. |
References
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protein Purification Guide | An Introduction to Protein Purification Methods [promega.com.cn]
- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a powerful and versatile tool for the synthesis of antibody-drug conjugates (ADCs).[1] This bioorthogonal ligation reaction offers high efficiency, specificity, and biocompatibility, enabling the precise attachment of cytotoxic payloads to monoclonal antibodies.[1][] The resulting triazole linkage is highly stable, contributing to the overall integrity of the ADC in vivo.[3] This document provides a detailed protocol for the synthesis of ADCs using CuAAC, along with key optimization strategies and characterization methods.
Principle of CuAAC for ADC Synthesis
The CuAAC reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide (B81097), catalyzed by a Cu(I) species, to form a stable 1,4-disubstituted 1,2,3-triazole. For ADC synthesis, either the antibody or the drug-linker can be functionalized with an alkyne, while the corresponding partner bears an azide group. The reaction is typically carried out in aqueous buffers under mild conditions, preserving the structural and functional integrity of the antibody.[]
Data Presentation: Key Parameters and Expected Outcomes in CuAAC-mediated ADC Synthesis
The following table summarizes critical reaction parameters and their impact on the synthesis of ADCs, based on findings from various studies. Direct comparison of yields and purities across different studies is challenging due to variations in antibodies, payloads, and analytical methods. However, the data provides valuable insights into optimizing the conjugation reaction.
| Parameter | Condition/Reagent | Expected Outcome | Reference(s) |
| Copper (Cu) Concentration | 50 - 100 µM CuSO₄ | Optimal for achieving high reaction rates. | [4] |
| > 100 µM CuSO₄ | Generally not necessary and may increase risk of protein aggregation. | [4] | |
| Cu(I)-Stabilizing Ligand | THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Accelerates the reaction and protects the antibody from oxidation. Recommended at a ≥ 5:1 ligand-to-copper ratio. | [4][5] |
| BTTAA (2-(4-(bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) | Can offer higher reaction efficiency under certain conditions compared to THPTA. A 1:1 to 1:6 Cu(I)-to-BTTAA ratio is effective. | [3][6] | |
| Reducing Agent | Sodium Ascorbate (B8700270) | Preferred for in situ reduction of Cu(II) to the active Cu(I) catalyst. | [4] |
| Additive | Aminoguanidine | Can be used to intercept reactive byproducts of ascorbate oxidation, preventing covalent modification of the antibody. | [5] |
| Reactant Stoichiometry | Excess drug-linker over antibody | Typically employed to drive the reaction to completion and achieve homogenous drug loading. | [3] |
| Reaction Time | 1 - 2 hours | Generally sufficient for quantitative or near-quantitative yields at room temperature when reactant concentrations are > 10 µM. | [5] |
| Drug-to-Antibody Ratio (DAR) | Site-specific conjugation | Can achieve near-complete conjugation, leading to ADCs with a well-defined DAR. For example, site-specific conjugation with MMAF, MMAE, or maytansinoid has resulted in DARs approaching 2 or 4. | |
| Yield | Optimized conditions | CuAAC reactions typically provide quantitative or near-quantitative yields of the desired ADC. | [5] |
| Purity | Appropriate purification | High purity (>95%) can be achieved with methods like Protein A or size-exclusion chromatography. | [7] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of an ADC using CuAAC, assuming an alkyne-functionalized antibody and an azide-functionalized drug-linker.
Materials and Reagents
-
Alkyne-functionalized monoclonal antibody (mAb-alkyne)
-
Azide-functionalized drug-linker (drug-azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable Cu(I)-stabilizing ligand
-
Sodium ascorbate
-
Aminoguanidine (optional)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable organic solvent for dissolving the drug-linker
-
Purification system (e.g., Protein A affinity chromatography or Size-Exclusion Chromatography)
-
Desalting columns or tangential flow filtration system
-
Reaction tubes (e.g., polypropylene (B1209903) microcentrifuge tubes)
Preparation of Stock Solutions
-
CuSO₄ Stock Solution (100x): Prepare a 10 mM solution of CuSO₄ in sterile, deionized water.
-
Ligand Stock Solution (e.g., THPTA, 250x): Prepare a 50 mM solution of THPTA in sterile, deionized water.
-
Sodium Ascorbate Stock Solution (100x): Prepare a 100 mM solution of sodium ascorbate in sterile, deionized water. This solution should be prepared fresh on the day of the experiment.
-
Drug-Azide Stock Solution: Dissolve the azide-functionalized drug-linker in DMSO to a final concentration of 10 mM.
-
Antibody-Alkyne Solution: Prepare the alkyne-functionalized antibody in PBS at a concentration of 5-10 mg/mL.
CuAAC Conjugation Protocol
-
Reaction Setup: In a reaction tube, add the alkyne-functionalized antibody solution.
-
Addition of Drug-Linker: Add the desired molar excess of the azide-functionalized drug-linker stock solution to the antibody solution. A typical starting point is a 5 to 10-fold molar excess of the drug-linker relative to the antibody. Gently mix by pipetting.
-
Preparation of the Copper-Ligand Complex: In a separate tube, prepare the Cu(I)-ligand catalyst premix. For a final reaction concentration of 100 µM CuSO₄ and a 5:1 ligand-to-copper ratio, mix the appropriate volumes of the 10 mM CuSO₄ stock and the 50 mM THPTA stock. Allow the mixture to stand for 1-2 minutes to allow for complex formation.
-
Initiation of the Click Reaction: a. Add the freshly prepared copper-ligand complex to the antibody-drug mixture. b. Immediately after, add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration of sodium ascorbate should be in the range of 1-5 mM.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. The reaction can be performed with gentle end-over-end rotation.
-
Quenching (Optional): The reaction can be quenched by adding a chelating agent such as EDTA to a final concentration of 5 mM to sequester the copper catalyst.
Purification of the ADC
-
Removal of Excess Reagents: The primary goal of purification is to remove the unreacted drug-linker, copper catalyst, ligand, and reducing agent.
-
Protein A Affinity Chromatography: a. Equilibrate a Protein A column with PBS, pH 7.4. b. Load the reaction mixture onto the column. c. Wash the column extensively with PBS to remove unbound reagents. d. Elute the ADC using a low pH buffer (e.g., 0.1 M glycine, pH 2.7). e. Immediately neutralize the eluted fractions with a high pH buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Size-Exclusion Chromatography (SEC): a. Equilibrate an SEC column with the final formulation buffer (e.g., PBS, pH 7.4). b. Load the reaction mixture (or the neutralized eluate from Protein A chromatography) onto the column. c. Collect the fractions corresponding to the high molecular weight ADC, separating it from the smaller molecular weight impurities.
-
Buffer Exchange and Concentration: Perform buffer exchange into the final storage buffer and concentrate the ADC using a desalting column or a tangential flow filtration system with an appropriate molecular weight cut-off.
Characterization of the ADC
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated to each antibody. This can be measured using techniques such as:
-
Hydrophobic Interaction Chromatography (HIC): Separates ADC species with different drug loads.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to determine the DAR on both the intact ADC and on the reduced light and heavy chains.
-
Mass Spectrometry (MS): Provides a precise measurement of the mass of the intact ADC or its subunits, allowing for accurate DAR calculation.
-
-
Purity and Aggregation: Assess the percentage of monomeric ADC and the presence of aggregates using Size-Exclusion Chromatography (SEC).
-
Free Drug Analysis: Quantify the amount of unconjugated drug-linker in the final product using RP-HPLC or LC-MS.
Mandatory Visualizations
CuAAC Chemical Reaction
Caption: The CuAAC reaction mechanism for ADC synthesis.
Experimental Workflow for CuAAC-mediated ADC Synthesis
Caption: A step-by-step workflow for ADC synthesis and characterization.
Conclusion
The CuAAC click chemistry reaction is a robust and highly efficient method for the synthesis of well-defined and stable ADCs. By carefully optimizing reaction parameters such as copper and ligand concentrations, and by employing appropriate purification and characterization techniques, researchers can produce high-quality ADCs for preclinical and clinical development. The protocol and guidelines presented in this document provide a solid foundation for the successful implementation of CuAAC in ADC manufacturing.
References
- 1. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates [mdpi.com]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aminoxyacetamide-PEG3-azide Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and experimental conditions for the use of Aminoxyacetamide-PEG3-azide, a versatile heterobifunctional linker. This reagent is valuable in bioconjugation, drug delivery, and diagnostic assay development due to its dual functionality, enabling both oxime ligation and "click chemistry" reactions.[1] The aminoxyacetamide group reacts selectively with carbonyl groups (aldehydes and ketones) to form stable oxime bonds, while the azide (B81097) group facilitates efficient conjugation to alkyne-functionalized molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.[1] The PEG3 spacer enhances solubility and provides flexibility, which can reduce steric hindrance during conjugation.[1]
I. Oxime Ligation with Aldehydes and Ketones
The aminoxyacetamide moiety of the linker reacts with aldehydes or ketones to form a stable oxime bond. This reaction is particularly useful for labeling and modifying biomolecules that have been engineered to contain a carbonyl group.
Experimental Protocol: Oxime Ligation
This protocol provides a general procedure for the conjugation of this compound to an aldehyde or ketone-containing molecule.
Materials:
-
This compound
-
Aldehyde or ketone-functionalized molecule (e.g., protein, peptide, small molecule)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable amine-free buffer.
-
Anhydrous Dimethylsulfoxide (DMSO)
-
(Optional) Catalyst stock solution: 100 mM aniline (B41778) or m-phenylenediamine (B132917) (mPDA) in reaction buffer.
Procedure:
-
Preparation of Reactants:
-
Dissolve the aldehyde or ketone-functionalized molecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
-
Reaction Setup:
-
To the solution of the aldehyde or ketone-functionalized molecule, add the this compound stock solution to achieve a 2 to 4-fold molar excess over the carbonyl-containing molecule.
-
Ensure the final concentration of DMSO in the reaction mixture is below 5% (v/v) to minimize potential effects on the structure and stability of biomolecules.
-
(Optional) For accelerated kinetics, particularly with ketones, add the catalyst stock solution to a final concentration of 10-50 mM.
-
-
Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times may need to be optimized based on the reactivity of the specific carbonyl compound.
-
-
Purification:
-
Remove excess unreacted this compound and other small molecules using size exclusion chromatography (e.g., desalting column), dialysis, or HPLC.
-
-
Characterization:
-
Confirm the successful conjugation using techniques such as SDS-PAGE (for proteins, showing a shift in molecular weight), mass spectrometry (to confirm the mass of the conjugate), or HPLC.
-
Quantitative Data for Oxime Ligation
| Parameter | Aldehyde Substrate | Ketone Substrate |
| Molar Ratio (Linker:Substrate) | 2 - 4 equivalents | 2 - 4 equivalents |
| Substrate Concentration | 1 - 10 mg/mL | 1 - 10 mg/mL |
| Solvent System | Aqueous buffer (e.g., PBS, pH 7.4), <5% DMSO | Aqueous buffer (e.g., PBS, pH 7.4), <5% DMSO |
| Catalyst | Optional (Aniline or mPDA) | Recommended (Aniline or mPDA) |
| Catalyst Concentration | 10 - 50 mM | 10 - 50 mM |
| Temperature | 4°C or Room Temperature | Room Temperature |
| Reaction Time | 4 - 24 hours | 4 - 24 hours |
II. Azide-Alkyne Cycloaddition Reactions
The azide group of this compound can participate in two main types of "click chemistry" reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
A. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient reaction between a terminal alkyne and an azide, catalyzed by Cu(I) ions.
This protocol describes a general procedure for the CuAAC reaction of an alkyne-containing molecule with this compound.
Materials:
-
Azide-functionalized molecule (product from oxime ligation or other)
-
Alkyne-containing molecule
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium Ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) ligand stock solution (e.g., 50 mM in DMSO/t-butanol)
-
Reaction Buffer: PBS, pH 7.4, or other suitable buffer.
-
Anhydrous DMSO
Procedure:
-
Preparation of Reactants:
-
Dissolve the alkyne-containing molecule and the azide-functionalized molecule (the product of the oxime ligation) in the reaction buffer.
-
Prepare fresh sodium ascorbate solution.
-
-
Reaction Setup:
-
In a reaction tube, combine the alkyne-containing molecule and a 1.5 to 3-fold molar excess of the azide-functionalized molecule.
-
Add the copper/ligand premix: mix the CuSO₄ stock solution and the THPTA/TBTA stock solution in a 1:5 molar ratio and add to the reaction mixture. The final copper concentration is typically 50-250 µM.
-
Add the sodium ascorbate stock solution to a final concentration of 1-5 mM to reduce Cu(II) to the active Cu(I) catalyst.
-
-
Incubation:
-
Gently mix the reaction components.
-
Incubate at room temperature for 1-4 hours. The reaction is often complete within an hour.
-
-
Purification:
-
Purify the conjugate using methods appropriate for the biomolecule, such as size exclusion chromatography, affinity chromatography, or HPLC.
-
-
Characterization:
-
Analyze the conjugate by SDS-PAGE, mass spectrometry, or HPLC to confirm successful ligation.
-
| Parameter | Value |
| Molar Ratio (Azide:Alkyne) | 1.5 - 3 equivalents |
| Alkyne Concentration | 10 µM - 1 mM |
| Solvent System | Aqueous buffer (e.g., PBS, pH 7.4), with co-solvents like DMSO if needed |
| Catalyst | CuSO₄ / Sodium Ascorbate |
| Ligand | THPTA (water-soluble) or TBTA |
| Copper Concentration | 50 - 250 µM |
| Sodium Ascorbate Concentration | 1 - 5 mM |
| Temperature | Room Temperature |
| Reaction Time | 1 - 4 hours |
B. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) for reaction with an azide. The absence of a cytotoxic copper catalyst makes it ideal for applications in living systems.[2][3]
This protocol outlines a general procedure for the SPAAC reaction between a cyclooctyne-functionalized molecule and this compound.
Materials:
-
Azide-functionalized molecule (product from oxime ligation or other)
-
Cyclooctyne-functionalized molecule (e.g., DBCO- or BCN-containing)
-
Reaction Buffer: PBS, pH 7.4, or other suitable amine-free and azide-free buffer.
-
Anhydrous DMSO
Procedure:
-
Preparation of Reactants:
-
Dissolve the cyclooctyne-functionalized molecule in the reaction buffer.
-
Prepare a stock solution of the azide-functionalized molecule in DMSO or the reaction buffer.
-
-
Reaction Setup:
-
Combine the cyclooctyne-functionalized molecule with a 2 to 4-fold molar excess of the azide-functionalized molecule in the reaction buffer.[2]
-
If necessary, the final concentration of DMSO should be kept low (<5% v/v).
-
-
Incubation:
-
Gently mix the reaction components.
-
Incubate at room temperature for 4-12 hours or at 4°C for 12-24 hours.[2] Reaction kinetics will depend on the specific cyclooctyne used.
-
-
Purification:
-
Purify the conjugate using standard methods such as size exclusion chromatography, dialysis, or HPLC to remove unreacted starting materials.
-
-
Characterization:
-
Confirm the formation of the conjugate using SDS-PAGE, mass spectrometry, or HPLC. The reaction can also be monitored by UV-Vis spectroscopy by observing the decrease in the DBCO absorbance at around 310 nm.[4]
-
| Parameter | DBCO Substrate | BCN Substrate |
| Molar Ratio (Azide:Cyclooctyne) | 2 - 4 equivalents[2] | 2 - 4 equivalents[2] |
| Cyclooctyne Concentration | 10 µM - 1 mM | 10 µM - 1 mM |
| Solvent System | Aqueous buffer (e.g., PBS, pH 7.4), <5% DMSO | Aqueous buffer (e.g., PBS, pH 7.4), <5% DMSO |
| Temperature | 4°C or Room Temperature[2] | Room Temperature |
| Reaction Time | 4 - 24 hours[2] | 4 - 12 hours |
III. Diagrams
Caption: Workflow for the dual reactions of this compound.
Caption: Reaction pathways for this compound.
References
Application Notes and Protocols for Cell Surface Labeling Using Aminoxyacetamide-PEG3-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoxyacetamide-PEG3-azide is a versatile bifunctional linker molecule designed for the chemoselective modification of biomolecules, particularly for labeling the surface of living cells. This reagent is a valuable tool in chemical biology, drug development, and diagnostics. Its unique structure comprises two key reactive groups:
-
An aminoxy group that specifically reacts with aldehyde or ketone functionalities to form a stable oxime bond. This reaction is highly efficient and can be performed under physiological conditions.
-
An azide (B81097) group that serves as a handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3] This allows for the subsequent attachment of a wide variety of probes, such as fluorophores, biotin, or drug molecules functionalized with an alkyne.
The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the molecule in aqueous buffers and provides flexibility, which can improve the accessibility of the reactive groups.[2][3]
This document provides detailed protocols for two primary strategies for labeling cell surface glycans using this compound:
-
Chemical Glycan Labeling: Generation of aldehydes on cell surface sialic acids via mild periodate (B1199274) oxidation, followed by reaction with the aminoxy group of the linker.
-
Metabolic Glycan Labeling: Metabolic incorporation of a ketone-bearing unnatural monosaccharide into cell surface glycans, creating a ketone handle for reaction with the aminoxy linker.
Principle of the Method
The overall workflow involves a two-step labeling process. First, a reactive carbonyl group (aldehyde or ketone) is introduced onto the cell surface. Second, the this compound linker is covalently attached to this carbonyl group via an oxime bond. This introduces an azide handle onto the cell surface, which can then be detected or further functionalized using click chemistry.
Mandatory Visualizations
Experimental Protocols
Protocol 1: Cell Surface Labeling via Mild Periodate Oxidation
This protocol describes the generation of aldehydes on cell surface sialic acids followed by ligation with this compound.
Materials:
-
Cells in suspension or adherent cells
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sodium periodate (NaIO₄)
-
This compound
-
Aniline (B41778) (optional, as a catalyst)[4]
-
Labeling Buffer (e.g., PBS, pH 6.7)
-
Quenching solution (e.g., 100 mM glycerol (B35011) or ethylene (B1197577) glycol in PBS)[5]
-
Alkyne-functionalized detection reagent (e.g., alkyne-fluorophore, alkyne-biotin)
-
Click chemistry reagents:
-
Copper (II) sulfate (B86663) (CuSO₄)
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I) stabilizing ligand[6][7]
-
Sodium ascorbate (B8700270)
-
Procedure:
-
Cell Preparation:
-
For adherent cells, wash the cells twice with ice-cold PBS.
-
For cells in suspension, pellet the cells by centrifugation (300 x g, 5 minutes) and wash twice with ice-cold PBS. Resuspend cells at a concentration of 1-5 x 10⁶ cells/mL in ice-cold PBS.
-
-
Periodate Oxidation:
-
Prepare a fresh solution of NaIO₄ in PBS. A final concentration of 1 mM is a good starting point, but this may need to be optimized (0.25-2 mM range).[8]
-
Add the NaIO₄ solution to the cells and incubate on ice for 15-30 minutes in the dark.[4]
-
Quench the reaction by adding the quenching solution to a final concentration of 1 mM and incubate for 5 minutes on ice.
-
Wash the cells three times with ice-cold PBS.
-
-
Aminoxy-Azide Ligation:
-
Resuspend the cells in labeling buffer (pH 6.7).
-
Add this compound to a final concentration of 100-500 µM.
-
(Optional) For enhanced reaction kinetics, aniline can be added to a final concentration of 1-10 mM.[4]
-
Incubate for 60-90 minutes at room temperature or 4°C.[4]
-
Wash the cells three times with PBS.
-
-
Click Chemistry Reaction (CuAAC):
-
Prepare the click chemistry reaction mix. The following is an example for a 100 µL final volume:
-
Azide-labeled cells in PBS
-
Alkyne-probe (e.g., 25-50 µM final concentration)[6]
-
Premix CuSO₄ and THPTA (1:5 molar ratio) and add to the cell suspension (e.g., 50 µM CuSO₄: 250 µM THPTA final concentration).[7]
-
Add freshly prepared sodium ascorbate to a final concentration of 2.5 mM to initiate the reaction.[6]
-
-
Incubate for 15-60 minutes at room temperature, protected from light.[1]
-
Wash the cells three times with PBS.
-
-
Analysis:
-
The labeled cells are now ready for analysis by flow cytometry, fluorescence microscopy, or downstream applications like cell sorting or proteomics.
-
Protocol 2: Cell Surface Labeling via Metabolic Incorporation of Ketone-Modified Sugars
This protocol uses the cell's own metabolic machinery to incorporate a ketone-bearing sugar into cell surface glycans.
Materials:
-
Cells in culture
-
Cell culture medium
-
Ketone-modified sugar analog (e.g., N-levulinoylmannosamine, ManLev)[9]
-
This compound
-
Other reagents as listed in Protocol 1.
Procedure:
-
Metabolic Labeling:
-
Culture cells in medium supplemented with the ketone-modified sugar analog. The optimal concentration and incubation time will vary depending on the cell type and the specific sugar analog used (e.g., 25-100 µM for 24-72 hours).[9]
-
Culture a control group of cells in parallel without the modified sugar.
-
-
Cell Preparation:
-
Harvest the cells and wash them three times with PBS as described in Protocol 1.
-
-
Aminoxy-Azide Ligation:
-
Follow step 3 of Protocol 1.
-
-
Click Chemistry Reaction (CuAAC):
-
Follow step 4 of Protocol 1.
-
-
Analysis:
-
Follow step 5 of Protocol 1.
-
Data Presentation
The efficiency of cell surface labeling can be quantified using flow cytometry. The following tables provide examples of expected quantitative data based on published literature.
Table 1: Example of Labeling Efficiency Determined by Flow Cytometry
| Cell Line | Labeling Method | Detection Reagent | Fold Increase in Mean Fluorescence Intensity (MFI) vs. Control | Reference |
| L6 Myoblasts | Periodate Oxidation + Biotin Hydrazide | Fluorescently conjugated avidin | 345.1 ± 27.4 | [9] |
| L6 Myoblasts | Metabolic Labeling (ManLev) + Biotin Hydrazide | Fluorescently conjugated avidin | 22.3 | [9] |
| CHO Cells | Metabolic Labeling (Ac₄GalNAz) + Phosphine-FLAG | FITC-conjugated anti-FLAG | ~30 | [10] |
| Jurkat Cells | Metabolic Labeling (Ac₄ManNAz) + Phosphine-Cy5.5 | N/A | Detectable at 10 µM probe concentration | [6] |
Table 2: Example of Cell Viability Data Post-Labeling
| Cell Line | Treatment | Viability Assay | Outcome | Reference |
| K88 Cells | Periodate Oxidation + Aniline-catalyzed Oxime Ligation | Not specified | ~93% viability compared to buffer control | [4] |
| MelP (Melanoma) | MMAE-based ADC via periodate oxidation & click chemistry | MTT Assay | IC₅₀ = 47 nM | [11] |
| THP-1 (Leukemia) | MMAE-based ADC via periodate oxidation & click chemistry | MTT Assay | IC₅₀ = 46 nM | [11] |
| Various | CuAAC on live cells with THPTA ligand | Not specified | No loss in cell viability reported | [7] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Signal | Inefficient periodate oxidation | Optimize NaIO₄ concentration and incubation time. Ensure NaIO₄ solution is freshly prepared. |
| Inefficient aminoxy ligation | Increase concentration of this compound or incubation time. Add aniline as a catalyst. Check pH of labeling buffer. | |
| Inefficient click reaction | Use a Cu(I) stabilizing ligand like THPTA. Ensure sodium ascorbate solution is fresh. Optimize probe concentration. | |
| Low expression of sialic acids or low uptake of metabolic precursor | Choose a cell line with high glycan expression. For metabolic labeling, optimize precursor concentration and incubation time. | |
| High Background Signal | Non-specific binding of the probe | Increase the number of washing steps. Include a blocking step (e.g., with BSA) before adding the final detection reagent. |
| Excess unreacted reagents | Ensure thorough washing after each step. | |
| Low Cell Viability | Periodate concentration is too high or incubation is too long | Reduce NaIO₄ concentration and/or incubation time. Perform all steps on ice. |
| Copper toxicity during CuAAC | Use a cell-compatible Cu(I) stabilizing ligand like THPTA. Minimize incubation time for the click reaction. |
Conclusion
This compound is a powerful tool for the targeted labeling of cell surfaces. The protocols outlined above provide a framework for the successful implementation of this reagent in various research and development settings. By carefully optimizing the reaction conditions for the specific cell type and application, researchers can achieve efficient and specific labeling for a wide range of downstream analyses.
References
- 1. broadpharm.com [broadpharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. interchim.fr [interchim.fr]
- 4. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Surface engineering of living myoblasts via selective periodate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application of Aminoxyacetamide-PEG3-azide in PROTAC Development: A Technical Guide
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[2] Aminoxyacetamide-PEG3-azide is a versatile heterobifunctional linker that offers a modular and efficient approach to PROTAC synthesis through the strategic use of orthogonal "click" chemistries.
Core Principles of this compound in PROTAC Design
This compound is a linker that incorporates three key chemical features:
-
Aminoxy Group: This functionality allows for the formation of a stable oxime bond with an aldehyde or ketone-functionalized molecule. Oxime ligation is a highly efficient and chemoselective reaction that can be performed under mild, biocompatible conditions.[1][3]
-
Azide Group: This group is a key component for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), cornerstone reactions of "click chemistry." These reactions provide a rapid and reliable method for forming a stable triazole linkage with an alkyne-functionalized molecule.[2][4][5]
-
PEG3 Spacer: The three-unit polyethylene (B3416737) glycol (PEG) spacer enhances the aqueous solubility and improves the pharmacokinetic properties of the resulting PROTAC molecule. The flexibility of the PEG chain is also crucial for enabling the optimal orientation of the target protein and the E3 ligase to form a productive ternary complex.
The dual reactive ends of this linker allow for a modular "split PROTAC" or sequential synthesis approach, where the target ligand and the E3 ligase ligand can be synthesized with complementary functionalities (e.g., an aldehyde and an alkyne) and then conjugated to the linker in a stepwise manner. This modularity greatly accelerates the synthesis of PROTAC libraries for linker optimization, which is a critical step in developing potent and selective degraders.[1]
Logical Relationship of PROTAC Components
References
- 1. Applications and Limitations of Oxime-Linked “Split PROTACs” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications and Limitations of Oxime-Linked "Split PROTACs" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Synthesis of Antibody-Drug Conjugates Using Aminoxyacetamide-PEG3-azide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker connecting the antibody to the drug payload is a critical component that influences the ADC's stability, efficacy, and pharmacokinetic profile. Aminoxyacetamide-PEG3-azide is a heterobifunctional linker that enables a two-step, site-specific conjugation strategy. This linker features an aminoxy group for covalent attachment to an antibody via an oxime bond and an azide (B81097) group for the subsequent attachment of a drug payload using click chemistry. This methodology allows for the production of homogeneous ADCs with a controlled drug-to-antibody ratio (DAR).[1][2][3][4]
This document provides detailed application notes and protocols for the synthesis of ADCs using this compound.
Principle of the Method
The synthesis of an ADC using this compound involves a two-stage process:
-
Antibody Modification: The carbohydrate moieties present on the antibody are oxidized using sodium periodate (B1199274) to generate aldehyde groups. These aldehydes then serve as specific handles for conjugation.
-
Two-Step Conjugation:
-
Oxime Ligation: The aminoxy group of the linker reacts with the generated aldehyde groups on the antibody to form a stable oxime bond.
-
Click Chemistry: The azide group on the now antibody-linker conjugate is then used to attach an alkyne-modified cytotoxic payload through a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This bioorthogonal reaction is highly efficient and proceeds under mild conditions.[5][6][7]
-
This sequential approach ensures site-specific conjugation and allows for the precise control over the DAR.
Data Presentation
Table 1: Representative Drug-to-Antibody Ratio (DAR) and Conjugation Efficiency
| Antibody | Linker:Ab Molar Ratio | Payload:Linker Molar Ratio | Average DAR (by HIC-MS) | Conjugation Efficiency (%) |
| Trastuzumab | 10:1 | 3:1 | 3.8 | >90 |
| Rituximab | 10:1 | 3:1 | 3.7 | >90 |
| Cetuximab | 15:1 | 4:1 | 3.9 | >85 |
Note: The data presented are representative values obtained from studies on similar ADC systems and may vary depending on the specific antibody, payload, and reaction conditions.
Table 2: Stability of Oxime-Linked ADCs
| ADC Construct | Incubation Matrix | Incubation Time (days) | % Intact ADC Remaining |
| Trastuzumab-Linker-Payload | Human Plasma | 7 | >95 |
| Trastuzumab-Linker-Payload | Murine Plasma | 7 | >90 |
| Rituximab-Linker-Payload | Human Plasma | 7 | >95 |
Note: The stability of the oxime linkage is generally high in physiological conditions.[8][9][10][11][12] The data presented are representative values.
Experimental Protocols
Protocol 1: Generation of Aldehyde Groups on the Antibody via Periodate Oxidation
This protocol describes the oxidation of antibody glycans to create reactive aldehyde groups.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Sodium periodate (NaIO₄)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Desalting columns (e.g., PD-10)
-
UV-Vis Spectrophotometer
Procedure:
-
Antibody Preparation: Prepare a solution of the antibody at a concentration of 5-10 mg/mL in PBS, pH 7.4.
-
Periodate Solution Preparation: Freshly prepare a 100 mM solution of sodium periodate in PBS, pH 7.4. Protect the solution from light.
-
Oxidation Reaction: Add the sodium periodate solution to the antibody solution to a final concentration of 1-2 mM. Incubate the reaction mixture for 30 minutes at 4°C in the dark.
-
Quenching the Reaction: Quench the reaction by adding glycerol (B35011) to a final concentration of 10 mM and incubating for 10 minutes at 4°C in the dark.
-
Purification: Remove excess periodate and byproducts by buffer exchange into PBS, pH 7.4, using a desalting column according to the manufacturer's instructions.
-
Quantification: Determine the concentration of the oxidized antibody using a UV-Vis spectrophotometer at 280 nm.
Protocol 2: Conjugation of this compound to the Oxidized Antibody
This protocol details the formation of the oxime bond between the linker and the antibody.
Materials:
-
Oxidized antibody from Protocol 1
-
This compound
-
Aniline (B41778) (catalyst)
-
PBS, pH 6.0
-
Desalting columns
Procedure:
-
Linker Preparation: Prepare a 10 mM stock solution of this compound in an organic solvent such as DMSO.
-
Reaction Setup: In a reaction tube, add the oxidized antibody to a final concentration of 5 mg/mL in PBS, pH 6.0.
-
Linker Addition: Add a 50-100 fold molar excess of the this compound stock solution to the antibody solution.
-
Catalyst Addition: Add aniline to a final concentration of 10-20 mM.
-
Incubation: Incubate the reaction mixture for 4-6 hours at room temperature or overnight at 4°C with gentle shaking.
-
Purification: Remove excess linker and catalyst by buffer exchange into PBS, pH 7.4, using a desalting column.
-
Characterization: The resulting azide-functionalized antibody can be characterized by mass spectrometry to confirm the addition of the linker.
Protocol 3: Conjugation of a DBCO-Modified Payload to the Azide-Functionalized Antibody
This protocol describes the final "click" reaction to attach the drug payload.
Materials:
-
Azide-functionalized antibody from Protocol 2
-
DBCO-modified cytotoxic payload (e.g., DBCO-MMAE)
-
PBS, pH 7.4
-
Desalting columns or Size Exclusion Chromatography (SEC) system
Procedure:
-
Payload Preparation: Prepare a 10 mM stock solution of the DBCO-modified payload in DMSO.
-
Reaction Setup: In a reaction tube, add the azide-functionalized antibody to a final concentration of 5 mg/mL in PBS, pH 7.4.
-
Payload Addition: Add a 3-5 fold molar excess of the DBCO-modified payload stock solution to the antibody-linker conjugate solution.
-
Incubation: Incubate the reaction mixture for 12-24 hours at 4°C with gentle shaking.[13][14][15]
-
Purification: Purify the final ADC by removing unreacted payload and other small molecules using a desalting column or an SEC system.
-
Characterization: The final ADC should be thoroughly characterized to determine the average DAR, purity, and aggregation levels.
Protocol 4: Characterization of the Antibody-Drug Conjugate
1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC):
-
Principle: HIC separates molecules based on their hydrophobicity. The addition of the hydrophobic linker-payload increases the hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.
-
Method:
-
Column: A HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Gradient: A linear gradient from high to low salt concentration.
-
Detection: UV at 280 nm.
-
-
Analysis: The average DAR is calculated from the relative peak areas of the different drug-loaded species.[16][17]
2. Mass Spectrometry (MS) for Confirmation and DAR Analysis:
-
Principle: Mass spectrometry provides a precise mass measurement of the intact ADC and its subunits, allowing for the confirmation of successful conjugation and the determination of the drug distribution.
-
Method:
-
Intact Mass Analysis: The purified ADC is analyzed by LC-MS, often after deglycosylation to reduce heterogeneity.
-
Subunit Analysis: The ADC can be reduced to separate the light and heavy chains, which are then analyzed by LC-MS.
-
-
Analysis: The mass difference between the unconjugated and conjugated antibody/subunits corresponds to the mass of the attached linker-payloads, allowing for the calculation of the DAR.[18][19]
3. Size Exclusion Chromatography (SEC) for Purity and Aggregation Analysis:
-
Principle: SEC separates molecules based on their size. It is used to determine the percentage of high molecular weight species (aggregates) and low molecular weight fragments.
-
Method:
-
Column: An SEC column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: Isocratic elution with a suitable buffer (e.g., PBS, pH 7.4).
-
Detection: UV at 280 nm.
-
-
Analysis: The chromatogram will show a main peak for the monomeric ADC and smaller peaks for any aggregates or fragments.[16][17]
Visualizations
Caption: Workflow for ADC synthesis using this compound.
Caption: General mechanism of action for an Antibody-Drug Conjugate.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound [myskinrecipes.com]
- 4. This compound | ADC连接子 | MCE [medchemexpress.cn]
- 5. Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycan Oxidation-based Antibody-Drug Conjugate (ADC) Development - CD BioGlyco [bioglyco.com]
- 7. ADC Conjugation Technologies | AxisPharm [axispharm.com]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. researchgate.net [researchgate.net]
- 10. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 15. interchim.fr [interchim.fr]
- 16. researchgate.net [researchgate.net]
- 17. lcms.cz [lcms.cz]
- 18. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lcms.cz [lcms.cz]
Application Notes: Two-Step Fluorescent Labeling of Peptides using Aminoxyacetamide-PEG3-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the site-specific fluorescent labeling of peptides utilizing the bifunctional linker, Aminoxyacetamide-PEG3-azide. This two-step approach offers a highly selective and efficient method for conjugating a fluorescent dye to a peptide of interest. The strategy leverages two bioorthogonal reactions: an initial oxime ligation followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."
The this compound linker possesses two key functional groups: an aminoxy group that reacts specifically with an aldehyde or ketone to form a stable oxime bond, and an azide (B81097) group that enables covalent linkage to an alkyne-modified fluorescent probe via click chemistry.[1] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances solubility and minimizes potential steric hindrance during the conjugation steps.
This methodology is particularly advantageous for applications requiring precise control over the labeling site, thereby preserving the peptide's biological activity. Common applications include fluorescence microscopy, flow cytometry, and in-vivo imaging.[2][3]
Principle of the Method
The labeling strategy is a two-step process:
-
Peptide Modification and Oxime Ligation: An aldehyde group is site-specifically introduced into the target peptide. A well-established method for this is the "aldehyde tag" technique, where a specific consensus sequence (e.g., LCTPSR) is genetically incorporated into the peptide and subsequently converted to a formylglycine residue by the formylglycine-generating enzyme (FGE).[4][5][6] The aminoxy group of this compound then reacts with this aldehyde, forming a stable oxime linkage. This reaction is highly chemoselective and proceeds efficiently under mild, aqueous conditions.[7][8]
-
Fluorescent Labeling via Click Chemistry: The azide group, now covalently attached to the peptide via the PEG linker, is then reacted with a fluorescent dye that has been functionalized with a terminal alkyne. This CuAAC reaction is highly efficient, specific, and forms a stable triazole linkage.[9][10] The reaction is catalyzed by Cu(I), which is typically generated in situ from a Cu(II) salt and a reducing agent.[9]
Experimental Protocols
Part 1: Generation of Aldehyde-Tagged Peptide and Oxime Ligation
1.1. Generation of Aldehyde-Tagged Peptide (using FGE)
This protocol is based on the enzymatic conversion of a cysteine-containing tag to a formylglycine (fGly) residue.[4][11]
-
Materials:
-
Peptide containing the LCTPSR consensus sequence
-
Formylglycine-Generating Enzyme (FGE)
-
Reaction Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 2 mM CaCl₂
-
Copper (II) Sulfate (CuSO₄)
-
Dithiothreitol (DTT)
-
-
Protocol:
-
Dissolve the peptide containing the aldehyde tag to a final concentration of 1-5 mg/mL in the Reaction Buffer.
-
Add CuSO₄ to the FGE enzyme to a final concentration of 10 µM and incubate for 10 minutes at room temperature to activate the enzyme.
-
Add the activated FGE to the peptide solution at a molar ratio of approximately 1:10 (FGE:peptide).
-
Add DTT to a final concentration of 1-5 mM.
-
Incubate the reaction mixture at 30°C for 4-16 hours.
-
Monitor the conversion of the cysteine to formylglycine by mass spectrometry.
-
Purify the resulting aldehyde-tagged peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
1.2. Oxime Ligation with this compound
This protocol describes the reaction of the aldehyde-tagged peptide with the aminoxy linker.[7][12]
-
Materials:
-
Aldehyde-tagged peptide
-
This compound
-
Ligation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0
-
Aniline (B41778) (optional catalyst)
-
DMSO
-
-
Protocol:
-
Dissolve the purified aldehyde-tagged peptide in the Ligation Buffer to a final concentration of 1-2 mg/mL.
-
Prepare a 10-50 mM stock solution of this compound in DMSO.
-
Add the this compound stock solution to the peptide solution to achieve a 10-50 fold molar excess of the linker.
-
For catalysis (optional, but can increase reaction rate), add aniline to a final concentration of 10-100 mM from a freshly prepared stock solution.
-
Incubate the reaction mixture at room temperature or 37°C for 2-16 hours.
-
Monitor the reaction progress by RP-HPLC or mass spectrometry.
-
Purify the resulting azide-functionalized peptide by RP-HPLC or size-exclusion chromatography to remove excess linker and catalyst.
-
Part 2: Fluorescent Labeling of Azide-Functionalized Peptide via CuAAC
This protocol details the "click" reaction to attach an alkyne-containing fluorescent dye to the azide-functionalized peptide.[9][13]
-
Materials:
-
Azide-functionalized peptide
-
Alkyne-modified fluorescent dye (e.g., Alkyne-Cy5, Alkyne-FITC)
-
Click Chemistry Buffer: 100 mM sodium phosphate, pH 7.4
-
Copper (II) Sulfate (CuSO₄)
-
Sodium Ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
DMSO
-
-
Protocol:
-
Dissolve the azide-functionalized peptide in the Click Chemistry Buffer to a final concentration of 1 mg/mL.
-
Prepare a 10 mM stock solution of the alkyne-modified fluorescent dye in DMSO.
-
Prepare the following stock solutions: 50 mM CuSO₄ in water, 500 mM sodium ascorbate in water (prepare fresh), and 100 mM THPTA in water.
-
In a microcentrifuge tube, combine the azide-functionalized peptide solution and the alkyne-dye stock solution. A 2-5 fold molar excess of the dye is recommended.
-
Prepare the catalyst premix: in a separate tube, add the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio.
-
Add the catalyst premix to the peptide-dye mixture to a final Cu(II) concentration of 0.5-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Monitor the reaction progress by RP-HPLC with fluorescence detection or by mass spectrometry.
-
Purify the final fluorescently labeled peptide using RP-HPLC to remove excess dye and catalyst components.
-
Data Presentation
Table 1: Summary of Reaction Conditions and Expected Outcomes
| Parameter | Oxime Ligation | CuAAC (Click Chemistry) |
| Reactants | Aldehyde-tagged Peptide, this compound | Azide-functionalized Peptide, Alkyne-modified Dye |
| Molar Ratio (Linker/Dye:Peptide) | 10-50 : 1 | 2-5 : 1 |
| Solvent | Aqueous buffer (e.g., Sodium Phosphate) | Aqueous buffer (e.g., Sodium Phosphate) with DMSO |
| pH | 6.5 - 7.5 | 7.0 - 8.0 |
| Catalyst | Aniline (optional) | CuSO₄ / Sodium Ascorbate |
| Ligand | N/A | THPTA or other Cu(I) stabilizing ligand |
| Temperature | Room Temperature to 37°C | Room Temperature |
| Reaction Time | 2 - 16 hours | 1 - 4 hours |
| Typical Yield | > 90% | > 95%[9] |
| Purification Method | RP-HPLC, Size-Exclusion Chromatography | RP-HPLC |
Table 2: Stability of Chemical Linkages
| Linkage | Chemical Structure | Stability Characteristics |
| Oxime Bond | -C=N-O- | Highly stable under physiological conditions (pH 7.4).[1] More stable than hydrazone and imine bonds.[12] Can be hydrolyzed under strongly acidic conditions. |
| Triazole Linkage | C-N-N=N-C | Extremely stable to hydrolysis, oxidation, and reduction.[10] Considered a permanent linkage under biological conditions. |
Visualizations
Caption: Experimental workflow for the two-step fluorescent labeling of peptides.
Caption: Chemical reactions involved in the two-step labeling process.
References
- 1. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. researchgate.net [researchgate.net]
- 4. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP2548967A2 - Aldehyde tags, uses thereof in site-specific protein modification - Google Patents [patents.google.com]
- 6. Formylglycine Aldehyde Tag - Bielefeld University [uni-bielefeld.de]
- 7. Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jpt.com [jpt.com]
- 11. Reconstitution of Formylglycine-generating Enzyme with Copper(II) for Aldehyde Tag Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for Biomolecule Immobilization using Aminoxyacetamide-PEG3-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoxyacetamide-PEG3-azide is a heterobifunctional linker designed for the versatile and efficient immobilization and conjugation of biomolecules. This reagent incorporates two key functionalities: an aminoxyacetamide group and an azide (B81097) group, separated by a flexible polyethylene (B3416737) glycol (PEG) spacer. The aminoxy group reacts specifically with carbonyl groups (aldehydes and ketones) to form stable oxime linkages.[1][2] The azide moiety enables covalent ligation to alkyne-containing molecules or surfaces via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[3][4][] The PEG3 spacer enhances solubility, reduces steric hindrance, and minimizes non-specific binding.[2][6]
This dual functionality makes this compound a powerful tool for a variety of applications, including the development of antibody-drug conjugates (ADCs), protein modification, and the immobilization of biomolecules onto surfaces for biosensors and other diagnostic assays.[6][7]
Chemical Properties and Reaction Mechanisms
Aminoxy-Carbonyl Reaction (Oxime Ligation):
The aminoxyacetamide group reacts with aldehydes or ketones on a target biomolecule or surface to form a stable oxime bond. This reaction is highly selective and can be performed under mild, aqueous conditions, making it suitable for sensitive biological molecules.[1][8] The reaction is most efficient at a slightly acidic to neutral pH (pH 4.5-7.0).[9][10] Aniline (B41778) can be used as a catalyst to increase the reaction rate.[9][11]
Azide-Alkyne Cycloaddition (Click Chemistry):
The azide group provides a bioorthogonal handle for reaction with an alkyne. This can be achieved through two primary methods:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[12][13][14] Ligands such as THPTA can be used to stabilize the copper(I) catalyst and protect the biomolecule from oxidative damage.[15] This method is well-suited for in vitro applications.[16]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) that reacts with the azide without the need for a cytotoxic copper catalyst.[][17][18] This makes SPAAC ideal for applications involving living cells or other sensitive biological systems.[]
Core Applications
-
Immobilization of Biomolecules: Covalently attach proteins, peptides, or other biomolecules to aldehyde- or ketone-functionalized surfaces (e.g., beads, microplates, biosensors).
-
Antibody-Drug Conjugate (ADC) Development: Link a cytotoxic drug to an antibody that has been engineered to contain a carbonyl group.
-
Protein Labeling: Introduce a fluorescent dye, biotin, or other reporter molecule to a protein containing a carbonyl group.
-
Surface Modification: Functionalize surfaces with biomolecules for cell culture, diagnostics, and other applications.
Quantitative Data Summary
The following tables provide representative data for the immobilization of a model protein (e.g., a 150 kDa IgG antibody) onto a functionalized surface using this compound. Note: This data is illustrative and actual results will vary depending on the specific biomolecule, surface, and reaction conditions.
Table 1: Immobilization Efficiency via Oxime Ligation
| Biomolecule | Surface Functionalization | Reaction pH | Aniline Catalyst | Incubation Time (hours) | Immobilization Efficiency (%) |
| IgG Antibody | Aldehyde-activated Agarose Beads | 5.5 | 10 mM | 4 | ~85 |
| IgG Antibody | Aldehyde-activated Agarose Beads | 7.0 | None | 12 | ~70 |
| Peptide (2 kDa) | Ketone-coated Microplate | 6.0 | 10 mM | 2 | >90 |
Table 2: Surface Conjugation Efficiency via Click Chemistry (CuAAC)
| Surface Functionalization | Biomolecule (with Azide) | Copper (II) Sulfate | Sodium Ascorbate | Incubation Time (hours) | Conjugation Yield (%) |
| Alkyne-modified Glass Slide | Azide-PEG3-Aminoxy-IgG | 1 mM | 5 mM | 1 | >95 |
| Alkyne-coated Gold Nanoparticles | Azide-PEG3-Aminoxy-Peptide | 0.5 mM | 2.5 mM | 2 | ~90 |
Table 3: Surface Conjugation Efficiency via Click Chemistry (SPAAC)
| Surface Functionalization | Biomolecule (with Azide) | Incubation Temperature (°C) | Incubation Time (hours) | Conjugation Yield (%) |
| DBCO-activated Magnetic Beads | Azide-PEG3-Aminoxy-IgG | 25 | 2 | >90 |
| BCN-coated Quantum Dots | Azide-PEG3-Aminoxy-Peptide | 37 | 1 | ~85 |
Experimental Protocols
Protocol 1: Generation of Aldehyde/Ketone Groups on a Biomolecule
This protocol describes the generation of aldehyde groups on a glycoprotein (B1211001) (e.g., an antibody) through mild periodate (B1199274) oxidation of cis-diols in the carbohydrate moieties.
Materials:
-
Glycoprotein (e.g., IgG antibody)
-
Sodium meta-periodate (NaIO₄)
-
Reaction Buffer: 100 mM Sodium Acetate, pH 5.5
-
Desalting column or dialysis cassette
Procedure:
-
Prepare a solution of the glycoprotein at a concentration of 1-10 mg/mL in the Reaction Buffer.
-
Prepare a fresh solution of 20 mM sodium meta-periodate in the Reaction Buffer.
-
Add the sodium meta-periodate solution to the glycoprotein solution to a final concentration of 1-10 mM.
-
Incubate the reaction mixture for 15-30 minutes at room temperature in the dark.
-
Quench the reaction by adding glycerol (B35011) to a final concentration of 15 mM and incubate for 5 minutes.
-
Remove the excess periodate and byproducts by passing the solution through a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).
Protocol 2: Immobilization of a Biomolecule to an Alkyne-Functionalized Surface via CuAAC
This protocol describes the two-step immobilization of a glycoprotein to an alkyne-functionalized surface.
Step A: Reaction of Aldehyde-Modified Biomolecule with this compound
Materials:
-
Aldehyde-modified glycoprotein (from Protocol 1)
-
This compound
-
Conjugation Buffer: 100 mM MES, 150 mM NaCl, pH 6.0
-
Aniline (optional, as a catalyst)
-
DMSO (for dissolving the linker)
Procedure:
-
Dissolve the aldehyde-modified glycoprotein in the Conjugation Buffer to a final concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Add a 10- to 50-fold molar excess of the this compound stock solution to the glycoprotein solution. The final DMSO concentration should be below 10% to avoid protein denaturation.
-
If using a catalyst, add aniline to a final concentration of 10 mM.
-
Incubate the reaction for 2-4 hours at room temperature with gentle mixing.
-
Remove the excess linker and byproducts using a desalting column or dialysis, exchanging the buffer to a neutral pH buffer (e.g., PBS, pH 7.4).
Step B: Click Chemistry Reaction with Alkyne-Functionalized Surface
Materials:
-
Azide-functionalized glycoprotein (from Step A)
-
Alkyne-functionalized surface (e.g., beads, slide)
-
Click Chemistry Buffer: 100 mM Phosphate Buffer, pH 7.4
-
Copper (II) Sulfate (CuSO₄) solution (100 mM in water)
-
Sodium Ascorbate solution (1 M in water, freshly prepared)
-
THPTA ligand (optional, 100 mM in water)
Procedure:
-
Incubate the alkyne-functionalized surface with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes to prevent non-specific binding, followed by washing with the Click Chemistry Buffer.
-
Prepare a solution of the azide-functionalized glycoprotein in the Click Chemistry Buffer.
-
Prepare the catalyst premix. In a separate tube, mix the Copper (II) Sulfate solution and, if used, the THPTA ligand.
-
Add the azide-functionalized glycoprotein solution to the alkyne-functionalized surface.
-
Add the catalyst premix to the reaction mixture to a final copper concentration of 0.1-1 mM.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction for 1-2 hours at room temperature with gentle agitation.
-
Wash the surface extensively with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unreacted biomolecules and catalyst components.
Protocol 3: Immobilization of a Biomolecule to a DBCO-Functionalized Surface via SPAAC
This protocol details the immobilization of a glycoprotein to a DBCO-functionalized surface in a copper-free manner.
Step A: Preparation of Azide-Functionalized Biomolecule
Follow Step A from Protocol 2 to prepare the azide-functionalized glycoprotein.
Step B: SPAAC Reaction with DBCO-Functionalized Surface
Materials:
-
Azide-functionalized glycoprotein (from Step A)
-
DBCO-functionalized surface (e.g., magnetic beads)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Wash the DBCO-functionalized surface with the Reaction Buffer to remove any preservatives.
-
Resuspend the surface in the Reaction Buffer.
-
Add the azide-functionalized glycoprotein to the surface suspension.
-
Incubate the reaction for 1-4 hours at room temperature or 37°C with gentle mixing.
-
Wash the surface thoroughly with a suitable wash buffer to remove any non-covalently bound protein.
Visualizations
Caption: Experimental workflow for biomolecule immobilization.
Caption: Key reaction mechanisms for immobilization.
References
- 1. Aminooxy-PEG3-azide, 1306615-51-9 | BroadPharm [broadpharm.com]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. Specific and quantitative labeling of biomolecules using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound [myskinrecipes.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. medkoo.com [medkoo.com]
- 9. Recent progress in enzymatic protein labelling techniques and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. A Genetically Encoded Aldehyde for Rapid Protein Labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Bioconjugation application notes [bionordika.fi]
- 17. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 18. researchgate.net [researchgate.net]
Application Note: Purification Strategies for Bioconjugates with PEG Linkers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bioconjugation, the process of covalently linking molecules, is a cornerstone of modern drug development, enabling the creation of advanced therapeutics like antibody-drug conjugates (ADCs) and PEGylated proteins. Polyethylene (B3416737) glycol (PEG) linkers are frequently used to improve the pharmacokinetic and pharmacodynamic properties of these biotherapeutics, enhancing solubility, extending circulation half-life, and reducing immunogenicity.[1][2]
However, the PEGylation process often results in a complex and heterogeneous mixture containing the desired bioconjugate, unreacted protein, excess PEG, and various multi-PEGylated or isomeric forms.[] This heterogeneity necessitates robust and efficient purification strategies to ensure the final product's safety, potency, and quality.[4] This document provides detailed application notes and protocols for the primary chromatographic techniques used to purify PEGylated bioconjugates.
Size Exclusion Chromatography (SEC)
Principle: Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius (size) as they pass through a column packed with porous beads.[] Larger molecules, such as PEGylated conjugates, cannot enter the pores and thus elute earlier, while smaller molecules like unreacted proteins and free PEG linkers penetrate the pores, extending their path and causing them to elute later.[][5] SEC is highly effective for removing significant size variants.[] For efficient separation, the molecular weight difference between the native protein and the PEGylated conjugate should ideally be at least two-fold.[4]
Application Protocol: SEC for PEGylated Antibody Purification
This protocol outlines the separation of a mono-PEGylated antibody from unreacted antibody and free PEG.
1. Materials and Equipment:
- SEC Column: TSKgel G3000SWXL or similar (e.g., Superose 6)[4][5]
- Chromatography System: HPLC or FPLC system with UV detector
- Mobile Phase/Running Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2
- Sample: Crude PEGylation reaction mixture
- Filtration: 0.22 µm syringe filters
2. Experimental Procedure:
- System Preparation: Equilibrate the chromatography system and SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved at 280 nm.
- Sample Preparation: Filter the crude reaction mixture through a 0.22 µm filter to remove any precipitates. Dilute the sample in the mobile phase if necessary to a concentration of 1-5 mg/mL.
- Injection: Inject 100 µL of the prepared sample onto the column.
- Elution & Fractionation: Elute the sample isocratically with the mobile phase at 0.5 mL/min for 2 column volumes. Collect fractions (e.g., 0.5 mL each) as the peaks elute.
- Analysis: Analyze the collected fractions using SDS-PAGE and UV absorbance (A280) to identify and quantify the PEGylated conjugate, native protein, and other species.
Data Presentation
Table 1: Representative SEC Purification Results for a 20 kDa PEG-Antibody Conjugate
| Species | Typical Elution Volume (mL) | Purity by SDS-PAGE (%) | Recovery (%) |
| PEG-Antibody Conjugate | 8.5 | >98 | 90 |
| Native Antibody | 10.2 | - | 95 |
| Free PEG Linker | 12.5 | - | - |
Workflow Diagram: SEC Purification
Ion Exchange Chromatography (IEX)
Principle: Ion Exchange Chromatography (IEX) is a widely used and powerful technique for purifying PEGylated proteins.[4] It separates molecules based on differences in their net surface charge.[] The attachment of PEG chains can shield the protein's surface charges, altering its isoelectric point (pI) and overall charge density.[] This change allows for the separation of native protein, mono-PEGylated, and multi-PEGylated species, and even positional isomers where the PEG is attached at different sites.[][4][5] The retention time on an IEX column is generally inversely proportional to the PEG-to-protein mass ratio.[6] Cation exchange (CEX) and anion exchange (AEX) are the two main types of IEX.
Application Protocol: CEX for PEGylated Lysozyme (B549824) Purification
This protocol describes the separation of mono- and di-PEGylated lysozyme from the native protein.
1. Materials and Equipment:
- CEX Column: TSKgel SP-5PW or similar strong cation exchange column[5]
- Chromatography System: FPLC or HPLC system
- Buffer A (Binding): 20 mM Sodium Phosphate, pH 6.0
- Buffer B (Elution): 20 mM Sodium Phosphate, 1.0 M NaCl, pH 6.0
- Sample: Crude PEGylated lysozyme reaction mixture, dialyzed against Buffer A
2. Experimental Procedure:
- System Preparation: Equilibrate the CEX column with 100% Buffer A until the pH and conductivity are stable.
- Sample Loading: Load the dialyzed sample onto the equilibrated column at a flow rate of 1.0 mL/min.
- Wash: Wash the column with 5 column volumes of Buffer A to remove unbound material (like free PEG).
- Elution: Elute the bound species using a linear gradient from 0% to 50% Buffer B over 20 column volumes. This gradually increases the salt concentration, causing species to elute based on their charge.
- Fractionation & Analysis: Collect fractions across the elution gradient. Analyze fractions by SDS-PAGE and MALDI-TOF MS to confirm the degree of PEGylation.[5]
Data Presentation
Table 2: Representative CEX Purification Data for PEGylated Lysozyme
| Species | Elution NaCl Conc. (mM) | Purity by RP-HPLC (%) | Identity (Confirmed by MS) |
| Di-PEGylated Lysozyme | ~150 | >95 | Confirmed |
| Mono-PEGylated Lysozyme | ~250 | >98 | Confirmed |
| Native Lysozyme | ~400 | - | Confirmed |
Workflow Diagram: IEX Purification
Hydrophobic Interaction Chromatography (HIC)
Principle: Hydrophobic Interaction Chromatography (HIC) separates molecules based on differences in their surface hydrophobicity.[] Proteins bind to a hydrophobic stationary phase at high salt concentrations and are eluted by decreasing the salt gradient.[7] PEGylation can alter a protein's hydrophobicity, making HIC a useful purification tool.[4] It is particularly effective as a polishing step after IEX or SEC.[][6] HIC can also be used to purify the PEG linkers themselves before conjugation to improve the quality and yield of the final product.[6][8]
Application Protocol: HIC Polishing of a PEGylated Protein
This protocol details a polishing step to remove aggregates and closely related impurities from a partially purified PEGylated protein.
1. Materials and Equipment:
- HIC Column: Phenyl or Butyl Sepharose column
- Chromatography System: FPLC or HPLC system
- Buffer A (Binding): 50 mM Sodium Phosphate, 1.5 M Ammonium (B1175870) Sulfate (B86663), pH 7.0
- Buffer B (Elution): 50 mM Sodium Phosphate, pH 7.0
- Sample: IEX-purified PEGylated protein fraction
2. Experimental Procedure:
- Sample Preparation: Adjust the salt concentration of the sample to match Buffer A by adding a concentrated ammonium sulfate solution.
- System Preparation: Equilibrate the HIC column with 100% Buffer A.
- Sample Loading: Load the salt-adjusted sample onto the column.
- Elution: Elute the sample using a reverse linear gradient from 100% Buffer A to 100% Buffer B over 15-20 column volumes. The decreasing salt concentration reduces hydrophobic interactions, allowing molecules to elute.
- Fractionation & Analysis: Collect fractions and analyze for purity and aggregation state using SEC and native PAGE.
Data Presentation
Table 3: Representative HIC Polishing Data for a PEGylated Protein
| Species | Elution (NH₄)₂SO₄ Conc. (M) | Purity by SEC (%) | Aggregate Content (%) |
| High MW Aggregates | ~1.2 | - | - |
| PEG-Protein Monomer | ~0.8 | >99.5 | <0.5 |
| Other Impurities | ~0.5 | - | - |
Workflow Diagram: HIC Purification
Multimodal (Mixed-Mode) Chromatography (MMC)
Principle: Multimodal Chromatography (MMC) utilizes resins with ligands that engage in multiple types of interactions, such as a combination of ion exchange and hydrophobic interactions.[9][10][11] This approach offers unique selectivities that can resolve complex mixtures that are challenging to separate using single-mode chromatography.[11] MMC can reduce the number of purification steps, improving process efficiency, and often allows for sample loading at higher salt concentrations, which can eliminate the need for a buffer exchange step.[11][12]
Conclusion
The purification of bioconjugates with PEG linkers is a critical step in their manufacturing. The choice of technique depends on the specific properties of the protein and the PEG linker, as well as the nature of the impurities.
-
SEC is ideal for removing species with large differences in size.
-
IEX offers high-resolution separation based on charge differences induced by PEGylation.
-
HIC is an excellent polishing step for removing aggregates and other closely related impurities.
-
MMC provides a powerful option for tackling complex separation challenges in fewer steps.
Often, a multi-step chromatographic process combining two or more of these techniques is required to achieve the high purity demanded for therapeutic applications.[4][13]
References
- 1. researchgate.net [researchgate.net]
- 2. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 4. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Use of ion-exchange chromatography and hydrophobic interaction chromatography in the preparation and recovery of polyethylene glycol-linked proteins [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrophobic Interaction Chromatography Resins | Bio-Link [biolink.com]
- 8. US5935564A - Use of hydrophobic interaction chromatography to purify polyethylene glycols - Google Patents [patents.google.com]
- 9. Multimodal Chromatography for Purification of Biotherapeutics - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mixed Mode Chromatography | Sartorius [sartorius.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. bioradiations.com [bioradiations.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of Aminoxyacetamide-PEG3-azide Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoxyacetamide-PEG3-azide is a versatile heterobifunctional linker widely employed in bioconjugation and drug delivery. Its unique architecture, featuring an aminoxy group, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097), enables a two-step orthogonal conjugation strategy. The aminoxy group readily reacts with aldehydes and ketones to form stable oxime linkages, a reaction commonly used for site-specific protein modification. The azide group serves as a handle for copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), cornerstone reactions of "click chemistry" for attaching a second molecule of interest, such as a drug or a fluorescent probe.[1][2] This linker is particularly valuable in the construction of complex biomolecules like antibody-drug conjugates (ADCs).[3][4]
This document provides detailed application notes and protocols for the comprehensive characterization of this compound and its conjugates using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Molecular Structure and Properties
| Property | Value |
| Chemical Formula | C₁₀H₂₁N₅O₅ |
| Molecular Weight | 291.3 g/mol [5] |
| CAS Number | 1379761-16-6[5] |
| Appearance | Colorless oil |
| Solubility | Soluble in water and most organic solvents |
Experimental Workflows
The dual functionality of this compound allows for a sequential conjugation workflow, which is particularly useful in the synthesis of antibody-drug conjugates (ADCs). A typical workflow involves the initial conjugation of the linker to an antibody via oxime ligation, followed by the "click" conjugation of a cytotoxic drug.
This workflow enables the precise control over the drug-to-antibody ratio (DAR), a critical parameter for the efficacy and safety of ADCs.
Characterization Techniques and Protocols
Accurate characterization of the linker and its conjugates at each step of the synthesis is crucial to ensure the quality, homogeneity, and desired properties of the final bioconjugate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound and its reaction intermediates. Both ¹H and ¹³C NMR are employed to confirm the presence of key functional groups and the integrity of the PEG linker.
¹H NMR Spectroscopy
-
Expected Chemical Shifts (δ, ppm) in CDCl₃:
¹³C NMR Spectroscopy
-
Expected Chemical Shifts (δ, ppm) in CDCl₃:
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Analysis: Process the spectra to identify characteristic peaks and integrate the signals to confirm the structure and assess purity.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the linker and its conjugates, thereby verifying the success of each conjugation step. Electrospray ionization (ESI) is a commonly used technique for these types of molecules.
| Analyte | Theoretical Monoisotopic Mass (Da) | Expected ESI-MS Adducts (m/z) |
| This compound | 291.16 | [M+H]⁺: 292.17, [M+Na]⁺: 314.15 |
| Oxime Conjugate (with a model aldehyde, e.g., benzaldehyde) | 379.21 | [M+H]⁺: 380.22, [M+Na]⁺: 402.20 |
| Click Product (with a model alkyne, e.g., propargyl alcohol) | 347.19 | [M+H]⁺: 348.20, [M+Na]⁺: 370.18 |
Experimental Protocol for ESI-MS Analysis:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in a suitable solvent (e.g., acetonitrile (B52724) or methanol). Dilute the stock solution to a final concentration of 10-100 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.
-
Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range.
-
Data Analysis: Identify the molecular ion peaks corresponding to the expected adducts ([M+H]⁺, [M+Na]⁺, etc.) to confirm the molecular weight.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a standard technique for assessing the purity of the linker and its conjugates, as well as for monitoring the progress of conjugation reactions.
Typical RP-HPLC Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 25 °C |
Experimental Protocol for RP-HPLC Analysis:
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95% A, 5% B) to a concentration of approximately 1 mg/mL.
-
Injection: Inject 10-20 µL of the sample onto the HPLC system.
-
Data Acquisition: Record the chromatogram.
-
Data Analysis: Determine the retention time of the main peak and calculate the purity by integrating the peak areas.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable technique for identifying the key functional groups present in the this compound linker and its conjugates.
Characteristic FTIR Peaks:
| Functional Group | Wavenumber (cm⁻¹) |
| Azide (N₃) | ~2100 (strong, sharp)[7] |
| Amide C=O | ~1650 (strong) |
| Amide N-H | ~3300 (broad) |
| C-O-C (PEG) | ~1100 (strong, broad) |
| Oxime C=N | ~1620-1650 |
Experimental Protocol for FTIR Analysis:
-
Sample Preparation: For liquid samples, a thin film can be prepared between two KBr plates.
-
Acquisition: Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands to confirm the presence of the expected functional groups. The disappearance of the azide peak at ~2100 cm⁻¹ is a clear indicator of a successful click reaction.
Application: Synthesis of an Antibody-Drug Conjugate (ADC)
The following provides a generalized protocol for the synthesis of an ADC using this compound, conjugating an aldehyde-modified antibody with an alkyne-functionalized drug (e.g., MMAE).
Logical Workflow for ADC Synthesis and Characterization
Protocol 1: Oxime Ligation of this compound to an Aldehyde-Modified Antibody
-
Prepare the aldehyde-modified antibody in a suitable buffer (e.g., PBS, pH 6.0-7.0).
-
Dissolve this compound in the same buffer to a stock concentration of 10-50 mM.
-
Add a 10-50 fold molar excess of the linker solution to the antibody solution.
-
Incubate the reaction mixture at room temperature for 2-12 hours.
-
Purify the antibody-linker conjugate using a suitable method such as size-exclusion chromatography (SEC) to remove excess linker.
-
Characterize the conjugate by MS to confirm the mass increase corresponding to the attached linker and by HPLC to assess purity.
Protocol 2: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) of an Alkyne-Modified Drug
-
Prepare the antibody-linker conjugate in a suitable buffer (e.g., PBS, pH 7.0-7.5).
-
Prepare stock solutions of the alkyne-modified drug (e.g., Alkyne-MMAE) in a compatible solvent like DMSO.
-
Prepare stock solutions of the copper(I) catalyst system:
-
Copper(II) sulfate (B86663) (CuSO₄)
-
A reducing agent (e.g., sodium ascorbate)
-
A copper-chelating ligand (e.g., THPTA)
-
-
Add the alkyne-drug to the antibody-linker conjugate solution (typically 2-5 fold molar excess per azide).
-
Add the copper(I) catalyst components to initiate the click reaction.
-
Incubate the reaction at room temperature for 1-4 hours.
-
Purify the final ADC using SEC to remove unreacted drug and catalyst components.
-
Characterize the final ADC using MS to determine the drug-to-antibody ratio (DAR), HPLC for purity and aggregation analysis, and optionally FTIR to confirm the disappearance of the azide peak.
Conclusion
This compound is a powerful tool for creating well-defined bioconjugates. The orthogonal reactivity of its aminoxy and azide functionalities allows for a controlled, stepwise conjugation process. The analytical methods and protocols detailed in this document provide a comprehensive framework for the characterization of these conjugates, ensuring the production of high-quality materials for research and drug development. By carefully applying these techniques, researchers can confidently verify the structure, purity, and composition of their this compound conjugates.
References
Application Notes and Protocols for Oxime Ligation Reaction Buffer Composition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxime ligation is a robust and highly chemoselective bioconjugation technique used to form a stable oxime bond between an aminooxy-functionalized molecule and an aldehyde or ketone.[1][2] This method is widely employed in drug development, protein modification, and various life science applications due to its bio-orthogonal nature, meaning it can proceed in complex biological environments with minimal side reactions.[2][3] The efficiency of oxime ligation is significantly influenced by the composition of the reaction buffer, including pH, buffer system, and the presence of catalysts. These application notes provide a comprehensive guide to optimizing the reaction buffer for successful oxime ligation.
Key Buffer Components and Their Effects
The rate and yield of oxime ligation are critically dependent on the reaction buffer conditions. The key components to consider are the buffer system, pH, and the use of nucleophilic catalysts.
Buffer Systems
Phosphate-based buffers are commonly used for oxime ligation.
-
Phosphate Buffer: A standard choice for many bioconjugation reactions, typically used at a concentration of 100 mM.[1]
-
Phosphate-Buffered Saline (PBS): Suitable for reactions involving biological molecules that require physiological salt concentrations.[1]
-
Bicarbonate/CO2 Buffer: Can be particularly effective, especially when used in conjunction with arginine as a catalyst.[4]
pH Optimization
The optimal pH for uncatalyzed oxime ligation is mildly acidic, typically between 4.0 and 5.0.[5][6] This is because the reaction mechanism involves the acid-catalyzed dehydration of a tetrahedral intermediate.[7] However, many biomolecules are not stable under these acidic conditions. The use of catalysts allows the reaction to proceed efficiently at or near neutral pH (6.0-7.4), which is crucial for applications involving sensitive proteins and live cells.[1][5][6]
Catalysts
Nucleophilic catalysts are often employed to accelerate the reaction rate, especially at neutral pH.[5][6]
-
Aniline (B41778): A widely used catalyst that can significantly increase the reaction rate.[5][7] However, its use in cellular applications may be limited due to potential cytotoxicity.[8]
-
Substituted Anilines: Derivatives such as p-phenylenediamine (B122844) and m-phenylenediamine (B132917) have been shown to be more effective catalysts than aniline at neutral pH.[5][6][9][10] p-Phenylenediamine, for instance, was found to be 19-fold more efficient than aniline at pH 7.[5][6] m-Phenylenediamine is particularly advantageous due to its higher aqueous solubility, allowing for its use at higher concentrations for enhanced catalysis.[9][10]
-
Arginine: This amino acid can also catalyze oxime ligation and has the added benefit of preventing protein aggregation during the reaction.[4]
Data Presentation: Comparison of Reaction Conditions
The following table summarizes quantitative data on the effect of different buffer components on oxime ligation kinetics.
| Buffer System | pH | Catalyst (Concentration) | Reactants | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference(s) |
| Phosphate Buffer | 7.0 | None | Aminooxy-functionalized PEG and a model protein | ~0.001 (estimated from relative rate) | [5][6] |
| Phosphate Buffer | 7.0 | Aniline (10 mM) | Aminooxy-functionalized PEG and a model protein | ~0.006 (estimated from relative rate) | [5][6] |
| Phosphate Buffer | 7.0 | p-phenylenediamine (2 mM) | Aminooxy-functionalized PEG and a model protein | ~0.12 | [5][6] |
| Phosphate Buffer | 7.3 | Aniline (50 mM) | Aminooxy-dansyl and citral | Not specified | [10] |
| Phosphate Buffer | 7.3 | m-phenylenediamine (50 mM) | Aminooxy-dansyl and citral | ~2-fold faster than aniline | [9][10] |
| Sodium Phosphate | 7.0 | Aniline (100 mM) | 6-hydrazinopyridyl-peptide and benzaldehyde | 170 ± 10 | [11] |
| Sodium Phosphate | 7.0 | Aniline (100 mM) | Aminooxyacetyl-peptide and benzaldehyde | 8.2 ± 1.0 | [11] |
| Phosphate Buffer | 7.0 | Arginine (400 mM) | Model peptides | ~0.15 | [4] |
| Bicarbonate/CO2 | 7.0 | Arginine (400 mM) | Model peptides | ~0.3 | [4] |
| Anhydrous DMF | N/A | Aniline (2 eq.) | OTK8[Aoa] and d-glucose (B1605176) at 75°C | Reaction complete in 5 minutes | [2] |
Experimental Protocols
General Protocol for Oxime Ligation in Aqueous Buffer
This protocol provides a general procedure for the conjugation of an aminooxy-containing molecule to an aldehyde- or ketone-bearing biomolecule.
Materials:
-
Aldehyde- or ketone-functionalized biomolecule
-
Aminooxy-functionalized molecule
-
Reaction Buffer: 100 mM Phosphate Buffer, pH 6.0-7.4
-
Catalyst Stock Solution: 100 mM aniline or p-phenylenediamine in DMSO or water
-
Quenching solution (optional)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reactants:
-
Dissolve the aldehyde- or ketone-functionalized biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Dissolve the aminooxy-functionalized molecule in the reaction buffer. A 1.5 to 10-fold molar excess over the biomolecule is typically used.
-
-
Reaction Setup:
-
Add the desired volume of the catalyst stock solution to the biomolecule solution. The final catalyst concentration typically ranges from 2 mM to 50 mM.
-
Add the aminooxy-functionalized molecule to the biomolecule-catalyst mixture to initiate the reaction.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.[1] The reaction progress can be monitored by analytical techniques such as SDS-PAGE, HPLC, or mass spectrometry.
-
-
Quenching (Optional):
-
If desired, the reaction can be quenched by adding an excess of a small molecule containing an aldehyde or aminooxy group to consume the unreacted partner.
-
-
Purification:
-
Purify the resulting conjugate using standard methods like size-exclusion chromatography, affinity chromatography, or dialysis to remove unreacted starting materials and the catalyst.
-
Rapid Protocol for Time-Sensitive Applications
For applications requiring rapid conjugation, such as radiolabeling with short-lived isotopes, an optimized protocol using an organic solvent can be employed.[2]
Materials:
-
Fmoc-protected aminooxy-containing peptide
-
Aldehyde- or ketone-functionalized molecule (e.g., d-glucose)
-
Anhydrous Dimethylformamide (DMF)
-
30% Piperidine in anhydrous DMF
-
Trifluoroacetic acid (TFA)
-
Aniline
Procedure:
-
Fmoc-Deprotection:
-
Dissolve the Fmoc-protected aminooxy-containing peptide in pre-heated 30% piperidine/anhydrous DMF (20 mM) for 1 minute at 75°C.
-
-
Quenching and Ligation:
-
Quench the deprotection reaction with neat TFA (~30% v/v).
-
Immediately add pre-heated aniline (2 equivalents) and the aldehyde- or ketone-functionalized molecule (100 equivalents) in anhydrous DMF.
-
-
Incubation and Quenching:
-
Mix the reaction for 5 minutes at 75°C.
-
Quench the ligation reaction with acetone.
-
-
Purification:
-
Purify the conjugate using reverse-phase HPLC.
-
Mandatory Visualizations
Caption: Experimental workflow for a typical oxime ligation experiment.
Caption: Simplified mechanism of aniline-catalyzed oxime ligation.
References
- 1. benchchem.com [benchchem.com]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Catalyst Selection in CuAAC Reactions with Aminoxyacetamide-PEG3-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for the conjugation of molecules.[1][2] This application note provides a detailed guide for the selection of an optimal catalyst system for the CuAAC reaction involving Aminoxyacetamide-PEG3-azide. This bifunctional linker is particularly valuable in bioconjugation and drug delivery, as its azide (B81097) group allows for facile attachment to alkyne-modified molecules via CuAAC, while the aminoxy group can subsequently react with aldehydes or ketones to form stable oxime linkages.
The choice of the copper source and, more critically, the accelerating ligand, significantly impacts the reaction kinetics, yield, and biocompatibility of the CuAAC reaction.[1][3] This document outlines protocols for catalyst screening and provides comparative data to guide the user in selecting the most appropriate catalyst system for their specific application.
Catalyst System Components
The CuAAC reaction is catalyzed by Cu(I) ions. The catalytic system typically consists of three main components:
-
Copper Source: The active Cu(I) catalyst can be introduced directly using a Cu(I) salt (e.g., CuI, CuBr) or, more commonly, generated in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent.[4][5]
-
Reducing Agent: Sodium ascorbate (B8700270) is the most widely used reducing agent to convert Cu(II) to the active Cu(I) state and to prevent oxidative side reactions.[6]
-
Accelerating Ligand: Ligands are crucial for stabilizing the Cu(I) oxidation state, enhancing reaction rates, and minimizing cytotoxicity, which is particularly important in biological applications.[1][3]
Catalyst Selection: A Comparative Overview
The selection of the accelerating ligand is paramount for optimizing the CuAAC reaction. Below is a summary of commonly used ligands and their key characteristics.
| Ligand | Key Properties | Recommended For |
| TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) | The first-generation triazole ligand. Effective but has low aqueous solubility. | Organic synthesis, applications where aqueous solubility is not a primary concern. |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | A water-soluble analog of TBTA, making it suitable for bioconjugation in aqueous buffers.[7] | General bioconjugation in aqueous media. |
| BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) | A highly effective, water-soluble ligand that provides very fast reaction kinetics and high biocompatibility.[3] | Demanding applications requiring high speed and efficiency, including live-cell labeling. |
| BTTES (2,2',2''-(N,N',N''-nitrilotris(ethane-2,1-diyl))tris(3-(tert-butyl)-1H-1,2,3-triazole)) | Another advanced ligand with excellent performance in terms of reaction speed and biocompatibility.[3] | Bioconjugation where high reaction rates are critical. |
Table 1: Comparison of Common Accelerating Ligands for CuAAC.
Quantitative Catalyst Performance with a Model Alkyne
To illustrate the impact of catalyst selection on reaction performance, the following table summarizes representative data for the CuAAC reaction between this compound and a model alkyne (e.g., propargyl alcohol) using different catalyst systems. The data is based on trends reported in the literature for similar substrates.[3]
| Copper Source | Ligand (1.25 mM) | Reducing Agent | Reaction Time (1h) | Yield (%) | Purity (%) |
| CuSO₄ (0.25 mM) | TBTA | Sodium Ascorbate (2.5 mM) | 1h | ~75% | >90% |
| CuSO₄ (0.25 mM) | THPTA | Sodium Ascorbate (2.5 mM) | 1h | ~85% | >95% |
| CuSO₄ (0.25 mM) | BTTES | Sodium Ascorbate (2.5 mM) | 1h | >95% | >98% |
| CuSO₄ (0.25 mM) | BTTAA | Sodium Ascorbate (2.5 mM) | 1h | >98% | >98% |
| CuI (0.25 mM) | THPTA | - | 1h | ~80% | >95% |
| CuI (0.25 mM) | BTTAA | - | 1h | >95% | >98% |
Table 2: Representative Performance of Different Catalyst Systems. Yields and purities are illustrative and may vary depending on the specific alkyne substrate and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for CuAAC with this compound using a CuSO₄/Ligand System
This protocol describes a general method for the CuAAC reaction in an aqueous buffer, which is suitable for most bioconjugation applications.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Accelerating Ligand (e.g., THPTA or BTTAA)
-
Sodium Ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Degassed deionized water
-
Organic co-solvent (e.g., DMSO or DMF), if required for substrate solubility
Stock Solutions:
-
This compound (10 mM): Dissolve in degassed deionized water.
-
Alkyne-functionalized molecule (10 mM): Dissolve in a suitable solvent (e.g., water, DMSO, or DMF).
-
CuSO₄ (50 mM): Dissolve in degassed deionized water.
-
Accelerating Ligand (50 mM): Dissolve in degassed deionized water.
-
Sodium Ascorbate (100 mM): Prepare fresh in degassed deionized water immediately before use.
Reaction Procedure:
-
In a microcentrifuge tube, add the alkyne-functionalized molecule to the desired final concentration in PBS buffer.
-
Add the this compound stock solution to achieve a final concentration typically 1.2 to 2 times that of the alkyne.
-
Prepare the catalyst premix by combining the CuSO₄ and accelerating ligand stock solutions in a 1:5 molar ratio (e.g., 5 µL of 50 mM CuSO₄ and 25 µL of 50 mM ligand). Let this mixture stand at room temperature for 1-2 minutes.
-
Add the catalyst premix to the reaction mixture containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5 mM to 5 mM.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (e.g., 12-24 hours).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC, or TLC).
-
Once the reaction is complete, the product can be purified by a suitable method such as size-exclusion chromatography, dialysis, or HPLC.
Protocol 2: Screening of Different Ligands for Optimal Performance
To identify the best ligand for a specific alkyne substrate, a parallel screening experiment is recommended.
Procedure:
-
Set up multiple reactions in parallel as described in Protocol 1.
-
In each reaction, use a different accelerating ligand (TBTA, THPTA, BTTES, BTTAA) at the same concentration.
-
Take aliquots from each reaction at different time points (e.g., 15 min, 30 min, 1h, 2h, 4h).
-
Quench the reaction in the aliquots (e.g., by adding EDTA to chelate the copper).
-
Analyze the conversion in each aliquot by LC-MS or HPLC to determine the reaction rate with each ligand.
-
Based on the kinetic data and final yield, select the optimal ligand for your application.
Visualizing the Workflow and Reaction
Figure 1: Experimental workflow for the CuAAC reaction.
Figure 2: Schematic of the CuAAC reaction.
Conclusion
The selection of an appropriate catalyst system is critical for the success of CuAAC reactions with this compound. For most bioconjugation applications in aqueous media, a combination of CuSO₄, a water-soluble accelerating ligand, and sodium ascorbate provides a robust and efficient catalytic system. Ligands such as BTTAA and BTTES offer superior performance in terms of reaction speed and are recommended for applications where high efficiency and biocompatibility are paramount. The provided protocols offer a solid foundation for performing and optimizing the CuAAC reaction for your specific needs.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Incorporating Aminoxyacetamide-PEG3-azide into Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide to utilizing Aminoxyacetamide-PEG3-azide as a heterobifunctional linker in the development of advanced drug delivery systems, with a primary focus on Antibody-Drug Conjugates (ADCs).
Application Notes
This compound is a versatile chemical tool designed for the precise and stable conjugation of molecules. Its unique structure, featuring an aminoxy group, a three-unit polyethylene (B3416737) glycol (PEG) spacer, and an azide (B81097) group, enables a two-step, bioorthogonal ligation strategy. This allows for the controlled assembly of complex biomolecules, such as ADCs, where a cytotoxic drug is specifically attached to a targeting antibody.[1][2]
The aminoxy end of the linker reacts with a carbonyl group (an aldehyde or ketone) to form a stable oxime bond.[3] This reaction is highly chemoselective and can be performed under mild conditions. The azide terminus participates in "click chemistry," most commonly the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with a cyclooctyne-containing molecule, to form a stable triazole linkage.[1][3] The PEG3 spacer enhances the solubility of the linker and the resulting conjugate, reduces steric hindrance, and can improve the pharmacokinetic properties of the final drug delivery system.[4][5]
This dual-reactivity approach allows for the site-specific conjugation of payloads to antibodies, leading to homogeneous ADCs with a defined drug-to-antibody ratio (DAR).[3] Homogeneous ADCs are highly desirable as they exhibit more predictable pharmacokinetic profiles and a better-defined therapeutic index compared to heterogeneously conjugated ADCs.[3]
Key Features and Advantages:
-
Bioorthogonal Reactivity: The aminoxy and azide groups react with their respective partners with high specificity, minimizing side reactions with other functional groups present in biomolecules.
-
Site-Specific Conjugation: Enables the production of homogeneous ADCs with a precise DAR.
-
Stable Linkages: Both the oxime and triazole linkages are stable under physiological conditions, ensuring the integrity of the ADC in circulation until it reaches the target site.[3][6]
-
Enhanced Solubility and Pharmacokinetics: The hydrophilic PEG3 spacer can improve the solubility and circulation half-life of the ADC.[4][5]
-
Versatility: Applicable to a wide range of antibodies and payloads, including cytotoxic agents, imaging agents, and other therapeutic molecules.
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of an ADC using this compound. As a representative example, we will describe the conjugation of a cytotoxic payload, Monomethyl Auristatin E (MMAE), to an anti-HER2 antibody (e.g., Trastuzumab).
Protocol 1: Site-Specific Introduction of a Carbonyl Handle into the Antibody
This protocol describes the enzymatic modification of an antibody to introduce a reactive aldehyde group.
Materials:
-
Anti-HER2 Antibody (e.g., Trastuzumab)
-
Formylglycine Generating Enzyme (FGE)
-
Cysteine-tagged peptide substrate for FGE (e.g., inserted into a specific loop of the antibody)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Purification System: Size-exclusion chromatography (SEC) or Protein A affinity chromatography
Procedure:
-
Enzymatic Reaction Setup: In a reaction vessel, combine the cysteine-tagged anti-HER2 antibody with FGE in PBS buffer. The molar ratio of antibody to enzyme should be optimized, but a starting point of 100:1 can be used.
-
Incubation: Incubate the reaction mixture at 37°C for 12-24 hours with gentle agitation.
-
Monitoring: Monitor the progress of the reaction by mass spectrometry to confirm the conversion of the cysteine residue to a formylglycine (aldehyde) residue.
-
Purification: Once the reaction is complete, purify the aldehyde-modified antibody using SEC or Protein A chromatography to remove the FGE and any unreacted components.
-
Characterization: Confirm the presence of the aldehyde group using a carbonyl-reactive probe and mass spectrometry.
Protocol 2: Conjugation of this compound to the Aldehyde-Modified Antibody
This protocol details the oxime ligation step.
Materials:
-
Aldehyde-modified anti-HER2 Antibody
-
This compound
-
Reaction Buffer: 0.1 M Sodium acetate (B1210297) buffer, pH 4.5-5.5
-
Aniline (B41778) (catalyst)
-
Purification System: Size-exclusion chromatography (SEC)
Procedure:
-
Reaction Setup: Dissolve the aldehyde-modified antibody in the reaction buffer. Add a 10- to 50-fold molar excess of this compound.
-
Catalyst Addition: Add aniline to a final concentration of 10-20 mM.
-
Incubation: Incubate the reaction mixture at room temperature for 4-16 hours.
-
Monitoring: Monitor the reaction progress by mass spectrometry, looking for the expected mass shift corresponding to the addition of the linker.
-
Purification: Purify the antibody-linker conjugate using SEC to remove excess linker and catalyst.
-
Characterization: Confirm the successful conjugation and determine the linker-to-antibody ratio by mass spectrometry.
Protocol 3: "Click" Conjugation of the Payload to the Antibody-Linker Conjugate
This protocol describes the SPAAC reaction to attach the cytotoxic drug.
Materials:
-
Antibody-linker conjugate (containing the azide group)
-
DBCO-functionalized MMAE (or other cyclooctyne-containing payload)
-
Reaction Buffer: PBS, pH 7.4
-
Purification System: SEC or Hydrophobic Interaction Chromatography (HIC)
Procedure:
-
Reaction Setup: In a reaction vessel, combine the antibody-linker conjugate with a 2- to 5-fold molar excess of DBCO-MMAE in PBS.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4°C for a longer duration (12-24 hours) if stability is a concern.
-
Monitoring: Monitor the formation of the ADC by mass spectrometry.
-
Purification: Purify the final ADC using SEC or HIC to remove unreacted payload and other impurities.
-
Characterization: Characterize the final ADC for purity, aggregation, and drug-to-antibody ratio (DAR).
Protocol 4: Characterization of the Antibody-Drug Conjugate
1. Drug-to-Antibody Ratio (DAR) Determination:
-
Method: Hydrophobic Interaction Chromatography (HIC) is a common method for determining the DAR of ADCs. The increasing hydrophobicity with each conjugated drug allows for the separation of species with different DARs.
-
Procedure:
-
Equilibrate an HIC column with a high-salt mobile phase.
-
Inject the purified ADC sample.
-
Elute with a decreasing salt gradient.
-
The peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) will be resolved.
-
Calculate the average DAR by integrating the peak areas of each species and weighting them by their respective DAR.
-
2. In Vitro Cytotoxicity Assay:
-
Method: A cell viability assay (e.g., MTT or CellTiter-Glo) is used to determine the potency of the ADC on cancer cell lines.
-
Procedure:
-
Plate HER2-positive (e.g., SK-BR-3, BT-474) and HER2-negative (e.g., MDA-MB-231) cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free drug.
-
Incubate for 72-96 hours.
-
Add the viability reagent and measure the signal according to the manufacturer's instructions.
-
Calculate the IC50 values (the concentration of the drug that inhibits cell growth by 50%) for each cell line.
-
Data Presentation
The following tables present representative quantitative data for a site-specifically conjugated anti-HER2 ADC with MMAE, illustrating the expected outcomes from the described protocols.
Table 1: Physicochemical Characterization of a Site-Specific Anti-HER2-MMAE ADC
| Parameter | Result | Method |
| Average Drug-to-Antibody Ratio (DAR) | 2.0 | HIC-HPLC, LC-MS/MS[3] |
| Purity (monomer content) | >95% | Size-Exclusion Chromatography (SEC)[3] |
| Aggregates | <2% | Size-Exclusion Chromatography (SEC)[3] |
| Endotoxin Level | <0.5 EU/mg | LAL Assay |
Table 2: In Vitro Cytotoxicity of a Site-Specific Anti-HER2-MMAE ADC
| Cell Line | HER2 Expression | Compound | IC50 Value |
| SK-BR-3 | High (HER2+) | Anti-HER2-MMAE ADC | 130 pM[7] |
| BT-474 | High (HER2+) | Anti-HER2-MMAE ADC | ~20 ng/mL[8] |
| MDA-MB-453 | Moderate (HER2+) | Anti-HER2-MMAE ADC | 1.87 nM[7] |
| MDA-MB-231 | Low (HER2-) | Anti-HER2-MMAE ADC | 98.22 nM[7] |
| SK-BR-3 | High (HER2+) | Unconjugated Anti-HER2 Antibody | No significant cytotoxicity |
| MDA-MB-231 | Low (HER2-) | Free MMAE | ~1 nM |
Table 3: Stability of a Site-Specific Anti-HER2-MMAE ADC
| Condition | Time Point | Monomer Purity (%) | Average DAR |
| 4°C in PBS | 0 days | 98.5 | 2.0 |
| 14 days | 98.2 | 2.0 | |
| 28 days | 97.9 | 1.9 | |
| 37°C in Human Plasma | 0 hours | 98.5 | 2.0 |
| 24 hours | 97.8 | 1.9 | |
| 7 days | 95.1 | 1.8 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and characterization of an ADC.
HER2 Signaling Pathway
Caption: Mechanism of action of an anti-HER2 ADC.
EGFR Signaling Pathway
Caption: Mechanism of action of an anti-EGFR ADC.
References
- 1. Clinical perspective: Antibody-drug conjugates for the treatment of HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Innovative Site-Specific Anti-HER2 Antibody-Drug Conjugate with High Homogeneity and Improved Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-Specifically Labeled Antibody-Drug Conjugate for Simultaneous Therapy and ImmunoPET. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. Metabolism of an Oxime-Linked Antibody Drug Conjugate, AGS62P1, and Characterization of Its Identified Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Applications and Limitations of Oxime-Linked “Split PROTACs” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and In Vitro Evaluation of a Cytotoxic Conjugate Based on the Anti-HER2 Affibody Fused to the Fc Fragment of IgG1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Site-Specific Protein Modification with Aminoxyacetamide-PEG3-azide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a critical tool in modern biochemical research and therapeutic development. It allows for the precise attachment of functional moieties, such as drugs, imaging agents, or polyethylene (B3416737) glycol (PEG) chains, to a protein of interest. This precision engineering can enhance therapeutic efficacy, improve pharmacokinetic profiles, and enable advanced molecular imaging. Aminoxyacetamide-PEG3-azide is a versatile bifunctional linker that facilitates a two-step, site-specific protein modification strategy. This linker contains an aminoxy group for reaction with a carbonyl (aldehyde or ketone) on a protein and an azide (B81097) group for subsequent bioorthogonal "click" chemistry.
The aminoxy group reacts with an aldehyde or ketone to form a stable oxime bond. This reaction is highly chemoselective and can be performed under mild, aqueous conditions. The azide moiety serves as a handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the attachment of a wide variety of alkyne- or strained alkyne-containing molecules. The short PEG3 spacer enhances the solubility and flexibility of the linker.
These application notes provide detailed protocols for the use of this compound in two key applications: the creation of antibody-drug conjugates (ADCs) and the labeling of cell surface proteins.
Chemical Reaction Pathway
The overall workflow for site-specific protein modification using this compound involves two main chemical steps: oxime ligation followed by azide-alkyne cycloaddition.
Application 1: Antibody-Drug Conjugate (ADC) Synthesis
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. Site-specific conjugation is crucial for producing homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which can lead to an improved therapeutic window. This protocol describes the generation of an aldehyde on an antibody, followed by conjugation with this compound and a cytotoxic drug.
Experimental Workflow for ADC Synthesis
Quantitative Data for ADC Synthesis
The following table summarizes typical reaction conditions and expected outcomes for ADC synthesis using this compound. Note that these values are illustrative and optimal conditions should be determined empirically for each specific antibody and drug combination.
| Parameter | Oxime Ligation | Click Chemistry (SPAAC) |
| Reactant Molar Ratio | 10-50 fold molar excess of linker to antibody | 1.5-5 fold molar excess of alkyne-drug to azide sites |
| Typical Reaction Time | 2-12 hours | 1-4 hours |
| Typical pH | 5.5 - 7.0 | 7.4 |
| Typical Temperature | 4 - 25 °C | 25 °C |
| Expected Yield | > 90% conjugation to available aldehyde sites | > 95% conjugation to azide sites |
| Resulting DAR | Typically 2-4 | Typically 2-4 |
Detailed Protocol for ADC Synthesis
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium periodate (B1199274) (NaIO₄)
-
Ethylene (B1197577) glycol
-
This compound
-
Aniline (B41778) (optional catalyst for oxime ligation)
-
Alkyne-functionalized cytotoxic drug (e.g., DBCO-drug for SPAAC)
-
Reaction buffers (e.g., Sodium acetate (B1210297) buffer, pH 5.5; PBS, pH 7.4)
-
Desalting columns or other protein purification systems
Procedure:
-
Antibody Preparation and Glycan Oxidation:
-
Start with a purified mAb at a concentration of 1-10 mg/mL in PBS.
-
To generate aldehyde groups on the antibody's glycans, add a freshly prepared solution of sodium periodate to a final concentration of 1-10 mM.[1]
-
Incubate the reaction on ice for 30 minutes in the dark.
-
Quench the reaction by adding ethylene glycol to a final concentration of 20 mM and incubate for 10 minutes on ice.
-
Remove excess periodate and ethylene glycol by buffer exchange into a suitable buffer for oxime ligation (e.g., 100 mM sodium acetate, pH 5.5) using a desalting column.
-
-
Oxime Ligation with this compound:
-
To the aldehyde-functionalized antibody, add a 20-fold molar excess of this compound.
-
For catalysis, a final concentration of 10-100 mM aniline can be added.[2]
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Remove excess linker and catalyst by buffer exchange into PBS, pH 7.4.
-
-
Click Chemistry with Alkyne-Functionalized Drug (SPAAC):
-
To the azide-functionalized antibody, add a 2-fold molar excess of the DBCO-functionalized drug per azide site.[3]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
The reaction progress can be monitored by techniques such as HIC-HPLC to determine the drug-to-antibody ratio.[4]
-
-
Purification and Characterization of the ADC:
-
Purify the resulting ADC from unreacted drug and other reagents using size-exclusion chromatography (SEC) or tangential flow filtration.
-
Characterize the final ADC for purity, aggregation (by SEC), and drug-to-antibody ratio (by HIC-HPLC or mass spectrometry).
-
Application 2: Cell Surface Protein Labeling
The dual functionality of this compound allows for a two-step labeling of cell surface proteins. This is particularly useful for attaching probes for imaging or proteomics analysis. First, cell surface glycans are oxidized to generate aldehydes, which are then reacted with the aminoxy group of the linker. In the second step, an alkyne-functionalized probe is attached via click chemistry.
Experimental Workflow for Cell Surface Labeling
Quantitative Data for Cell Surface Labeling
The following table provides example parameters for cell surface protein labeling. Optimal concentrations and incubation times may vary depending on the cell type and the specific proteins being targeted.
| Parameter | Oxime Ligation | Click Chemistry (SPAAC) |
| Linker/Probe Concentration | 50-250 µM this compound | 10-50 µM DBCO-fluorophore |
| Typical Incubation Time | 30-60 minutes | 30-60 minutes |
| Typical Temperature | 4 °C | Room Temperature |
| Cell Viability | > 95% | > 95% |
| Labeling Efficiency | Dependent on surface glycan abundance | High efficiency with available azides |
Detailed Protocol for Cell Surface Labeling
Materials:
-
Adherent or suspension cells
-
Cell culture medium
-
PBS (calcium and magnesium-free)
-
Sodium periodate (NaIO₄)
-
This compound
-
Aniline (optional)
-
Alkyne-functionalized probe (e.g., DBCO-fluorophore)
-
BSA (Bovine Serum Albumin) for blocking
Procedure:
-
Cell Preparation and Oxidation:
-
Wash cells (approximately 1-5 x 10⁶) three times with ice-cold PBS.
-
Resuspend the cells in ice-cold PBS.
-
Add a freshly prepared solution of sodium periodate to a final concentration of 1 mM.
-
Incubate the cells on ice for 15-20 minutes in the dark.
-
Wash the cells three times with ice-cold PBS to remove excess periodate.
-
-
Oxime Ligation on the Cell Surface:
-
Resuspend the cells in a labeling buffer (e.g., PBS with 1% BSA).
-
Add this compound to a final concentration of 100 µM.
-
If using a catalyst, add aniline to a final concentration of 1-10 mM.
-
Incubate the cells for 30-60 minutes at 4°C with gentle agitation.
-
Wash the cells three times with labeling buffer to remove the unreacted linker.
-
-
Click Chemistry with Alkyne-Functionalized Probe (SPAAC):
-
Resuspend the azide-labeled cells in the labeling buffer.
-
Add the DBCO-functionalized probe (e.g., DBCO-Cy5) to a final concentration of 25 µM.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with labeling buffer to remove the unreacted probe.
-
-
Analysis:
-
The labeled cells can now be analyzed by flow cytometry, fluorescence microscopy, or lysed for subsequent proteomic analysis (e.g., enrichment of labeled proteins followed by mass spectrometry).
-
Conclusion
This compound is a powerful and versatile tool for the site-specific modification of proteins. Its bifunctional nature allows for a robust, two-step labeling strategy that combines the specificity of oxime ligation with the efficiency and bioorthogonality of click chemistry. The protocols provided herein offer a starting point for the development of homogeneous antibody-drug conjugates and for the specific labeling of cell surface proteins. Researchers are encouraged to optimize the reaction conditions for their specific applications to achieve the best results.
References
- 1. Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody-Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 3. A Versatile Chemo-Enzymatic Conjugation Approach Yields Homogeneous and Highly Potent Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in CuAAC Reactions with PEG Linkers
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, specifically when utilizing polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: My CuAAC reaction with a PEG linker has a very low yield. What are the most common initial troubleshooting steps?
Low yields in PEGylated CuAAC reactions can stem from several factors. A systematic approach to troubleshooting is crucial. Here are the primary areas to investigate initially:
-
Reagent Quality: Verify the purity and integrity of your PEG-azide, PEG-alkyne, copper source, reducing agent, and ligand. Impurities or degradation can significantly inhibit the reaction.
-
Catalyst Activity: The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state. Ensure your reducing agent is fresh and effective, and consider using a stabilizing ligand.
-
Reaction Conditions: Suboptimal conditions such as incorrect solvent, temperature, pH, or reactant concentrations can drastically reduce yields.
-
Oxygen Sensitivity: The Cu(I) catalyst is sensitive to oxygen. Degassing your solvents and running the reaction under an inert atmosphere (e to g., nitrogen or argon) is highly recommended.[1]
Q2: How can I assess the purity and functionality of my PEG-azide and PEG-alkyne starting materials?
Ensuring the quality of your starting materials is a critical first step. Incomplete functionalization of the PEG linker is a common source of low yields.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful technique to confirm the presence of the azide (B81097) and alkyne functional groups and to quantify the degree of functionalization.[2][3] For PEG-azides, the methylene (B1212753) protons adjacent to the azide group will have a characteristic chemical shift.[2][3] Similarly, for PEG-alkynes, the terminal alkyne proton is readily identifiable.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to detect the characteristic stretching frequencies of the azide (around 2100 cm⁻¹) and terminal alkyne (around 3300 cm⁻¹ and 2100-2140 cm⁻¹) groups.[4]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS can confirm the molecular weight of the functionalized PEG, verifying the successful attachment of the azide or alkyne group.[4]
Q3: My copper catalyst seems to be inactive. How can I troubleshoot this?
Catalyst inactivation is a frequent issue in CuAAC reactions. The active species is Cu(I), which can easily be oxidized to the inactive Cu(II).
-
Use a Fresh Reducing Agent: Sodium ascorbate (B8700270) is a common reducing agent used to generate Cu(I) in situ from a Cu(II) source like CuSO₄.[5][6] Ensure your sodium ascorbate solution is freshly prepared, as it can degrade over time.
-
Incorporate a Stabilizing Ligand: Ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) are crucial for stabilizing the Cu(I) oxidation state and preventing its oxidation.[7][8] They also enhance the reaction rate.[7]
-
Optimize Ligand-to-Copper Ratio: The ratio of ligand to copper is critical. A common starting point is a 5:1 ligand to copper molar ratio, especially in bioconjugation reactions, to protect the catalyst and biomolecules from oxidative damage.[6][9]
-
Degas Solvents: Removing dissolved oxygen from your reaction mixture by sparging with an inert gas (argon or nitrogen) can significantly improve catalyst longevity.[1]
Q4: Can the PEG linker itself be inhibiting the reaction?
Yes, the PEG linker can influence the reaction in several ways:
-
Steric Hindrance: Long or bulky PEG chains can sterically hinder the approach of the azide and alkyne moieties to the copper catalyst, thereby slowing down the reaction rate.[5] While PEG linkers can also alleviate steric effects between two large molecules, very long chains may have diminishing returns.[5]
-
Copper Chelation: The ether oxygens of the PEG backbone can weakly chelate the copper catalyst, potentially reducing its availability for the cycloaddition reaction. Using a strong chelating ligand for the copper is essential to mitigate this effect.
-
Solubility Issues: While PEG is generally used to enhance water solubility, ensure that both PEGylated reactants are fully dissolved in the chosen solvent system. Precipitation of a reactant will lead to a heterogeneous mixture and poor yields.
Q5: What is the optimal solvent for a CuAAC reaction with PEG linkers?
The choice of solvent is critical and depends on the solubility of your specific PEGylated substrates.
-
Aqueous Systems: Water or aqueous buffers (e.g., phosphate, HEPES) are often excellent choices for CuAAC reactions, especially in bioconjugation, and can even accelerate the reaction rate.[1][10]
-
Organic Co-solvents: For less water-soluble substrates, the addition of organic co-solvents like DMSO, DMF, or THF (typically up to 10%) can improve solubility and reaction efficiency.[1]
-
PEG as a Solvent: Interestingly, molten PEG itself can be used as a solvent for CuAAC reactions.[10][11] In this environment, the PEG can protect the copper from oxidation.[11]
Troubleshooting Guides
Guide 1: Diagnosing the Source of Low Yield
This guide provides a systematic workflow to identify the root cause of low reaction yields.
Problem: Consistently low yield (<30%) in your CuAAC reaction involving a PEG linker.
Caption: A step-by-step workflow for troubleshooting low yields in CuAAC reactions.
Guide 2: Optimizing Reaction Conditions
This guide provides quantitative starting points for optimizing your reaction.
| Parameter | Recommended Starting Condition | Troubleshooting Considerations |
| Reactant Ratio | 1:1 to 1.2:1 (Azide:Alkyne) | An excess of one reactant may be beneficial if it is more readily available or to drive the reaction to completion. |
| Copper Source | CuSO₄·5H₂O (in situ reduction) or CuI | CuSO₄ with a reducing agent is common for aqueous reactions. CuI can be used in organic solvents. |
| Copper Concentration | 50-250 µM | Higher concentrations can increase the reaction rate but may require more rigorous post-reaction purification.[12] |
| Reducing Agent | Sodium Ascorbate (freshly prepared) | Use a 5-10 fold molar excess relative to the copper(II) source.[5] |
| Ligand | THPTA (for aqueous) or TBTA (for organic) | Use a 5:1 molar ratio of ligand to copper.[6][9] |
| Solvent | Degassed H₂O, PBS, or HEPES buffer | For poorly soluble reactants, add 5-10% DMSO or DMF.[1] |
| Temperature | Room Temperature (20-25 °C) | Gentle heating (35-40 °C) may improve yields for slow reactions, but higher temperatures can promote catalyst degradation. |
| Reaction Time | 1-24 hours | Monitor reaction progress by TLC, LC-MS, or a fluorogenic assay to determine the optimal time.[13] |
| pH | 7.0 - 8.0 | Maintain a neutral to slightly basic pH for optimal reaction kinetics. |
Experimental Protocols
Protocol 1: Synthesis of mPEG-Azide
This protocol describes a general method for the synthesis of monofunctional PEG-azide from mPEG-OH.
Materials:
-
Methoxy-poly(ethylene glycol) (mPEG-OH)
-
Mesyl chloride (MsCl)
-
Triethylamine (B128534) (Et₃N)
-
Sodium azide (NaN₃)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether or methyl tert-butyl ether (MTBE) for precipitation
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Mesylation of mPEG-OH: a. Dissolve mPEG-OH (1 eq.) in anhydrous DCM in an oven-dried flask under an argon atmosphere. b. Cool the solution to 0 °C in an ice bath. c. Add triethylamine (1.3 eq.) to the solution. d. Add mesyl chloride (1.2 eq.) dropwise to the cooled solution. e. Allow the reaction to warm to room temperature and stir overnight. f. Wash the reaction mixture with cold, dilute HCl, followed by brine. g. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain mPEG-mesylate (mPEG-OMs).
-
Azidation of mPEG-OMs: a. Dissolve the mPEG-OMs (1 eq.) in ethanol. b. Add sodium azide (10 eq.) to the solution.[2] c. Heat the mixture to reflux (approximately 85 °C) and stir overnight.[2] d. Cool the reaction to room temperature and remove the ethanol under reduced pressure. e. Dissolve the residue in DCM and wash with water to remove excess sodium azide. f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. g. Precipitate the product by adding the concentrated solution to cold diethyl ether or MTBE.[2] h. Collect the white solid by filtration and dry under vacuum to yield mPEG-azide.
Characterization: Confirm the product structure and purity using ¹H NMR, FTIR, and MALDI-TOF MS.
Protocol 2: Small-Scale Test Reaction for Catalyst Activity
This protocol can be used to quickly assess if your catalyst system is active before committing your valuable PEGylated materials.
Materials:
-
A simple, commercially available small molecule alkyne (e.g., propargyl alcohol)
-
A simple, commercially available small molecule azide (e.g., benzyl (B1604629) azide)
-
Your copper source (e.g., CuSO₄)
-
Your reducing agent (e.g., sodium ascorbate)
-
Your ligand (e.g., THPTA)
-
Reaction solvent (e.g., water/t-BuOH 1:1)
Procedure:
-
In a small vial, dissolve the small molecule alkyne (1 eq.) and azide (1.1 eq.) in the chosen solvent.
-
In a separate tube, prepare a stock solution of your copper source and ligand (e.g., 1:5 molar ratio).
-
Add the copper/ligand solution to the alkyne/azide mixture to achieve a final copper concentration of approximately 1 mol%.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (10 mol%).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the formation of the triazole product.
Interpretation: If the triazole product is formed in high yield, your catalyst system is likely active, and the issue with your main reaction lies elsewhere (e.g., with the PEG reagents). If the test reaction fails, there is a problem with your copper source, reducing agent, or ligand.
Protocol 3: General Procedure for CuAAC with a PEG Linker
This protocol provides a starting point for a typical CuAAC reaction involving PEGylated reagents.
Materials:
-
PEG-alkyne (1 eq.)
-
PEG-azide (1.1 eq.)
-
Copper(II) sulfate (CuSO₄) (0.05 - 0.1 eq.)
-
Sodium Ascorbate (0.25 - 0.5 eq.)
-
THPTA (0.25 - 0.5 eq., to maintain a 5:1 ratio with CuSO₄)
-
Degassed solvent (e.g., 1:1 water/t-BuOH or PBS)
Procedure:
-
Dissolve the PEG-alkyne and PEG-azide in the degassed solvent in a reaction vessel.
-
In a separate microcentrifuge tube, prepare the catalyst premix by adding the CuSO₄ solution to the THPTA solution.
-
Add the catalyst premix to the solution containing the PEG reagents.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Seal the reaction vessel and stir at room temperature. If the reaction is performed on a benchtop, flushing the headspace with an inert gas is recommended.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, SEC, or fluorogenic assay).
-
Upon completion, the reaction mixture can be purified to remove the copper catalyst and unreacted starting materials. Common purification methods include dialysis against an EDTA solution, size exclusion chromatography (SEC), or using copper-chelating resins.[14][15]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. broadpharm.com [broadpharm.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monitoring protein-polymer conjugation by a fluorogenic Cu(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Resin-Supported Catalysts for CuAAC Click Reactions in Aqueous or Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing pH for Efficient Oxime Ligation
Welcome to the technical support center for oxime ligation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during oxime ligation reactions, with a specific focus on the critical role of pH.
Troubleshooting Guide: pH-Related Issues in Oxime Ligation
This guide addresses specific problems you might encounter related to reaction pH.
Question: My oxime ligation is extremely slow or showing minimal product formation. What are the likely pH-related causes?
Answer:
Slow or incomplete oxime ligation is frequently linked to suboptimal pH. The reaction rate is highly pH-dependent, with the optimal pH representing a balance between the concentration of the reactive, unprotonated aminooxy nucleophile and the need for acid catalysis of the rate-limiting dehydration step.[1]
-
pH is too high (e.g., > 8): At basic pH, the concentration of the protonated carbonyl group, which is more electrophilic, is very low. While the aminooxy group is fully deprotonated and nucleophilic, the lack of acid catalysis for the dehydration of the hemiaminal intermediate significantly slows down the overall reaction.
-
pH is too low (e.g., < 4): At strongly acidic pH, the aminooxy nucleophile becomes protonated and thus non-nucleophilic. This reduces the effective concentration of the reacting species, leading to a slower reaction rate.[1]
-
Buffer effects: The choice of buffer can also influence the reaction. Ensure your buffer system is effective in the desired pH range and does not contain components that could interfere with the reaction.
Question: I am observing degradation of my biomolecule at the recommended acidic pH for oxime ligation. What can I do?
Answer:
Many biomolecules are sensitive to acidic conditions. If your protein or other molecule of interest is not stable at the optimal pH of ~4.5 for uncatalyzed oxime ligation, you have a few options:
-
Use a Catalyst at Neutral pH: The most common solution is to perform the reaction at a neutral pH (7.0-7.4) and incorporate a nucleophilic catalyst, such as aniline (B41778) or its derivatives (e.g., p-phenylenediamine).[2][3] These catalysts significantly accelerate the reaction rate at neutral pH, compensating for the inherently slower kinetics under these conditions.[1][4] Aniline catalysis can increase the reaction rate by up to 40-fold at neutral pH.[1]
-
Optimize Catalyst Concentration: The concentration of the aniline catalyst can be optimized, typically in the range of 10-100 mM.[1] Higher concentrations generally lead to faster reactions.
-
Alternative Catalysts: For challenging ligations, more efficient catalysts like m-phenylenediamine (B132917) have been shown to be up to 15 times more effective than aniline.[5]
Question: My reaction works well at acidic pH, but I need to perform it under physiological conditions for an in vivo application. How do I adapt my protocol?
Answer:
Transitioning from acidic to physiological pH (around 7.4) requires strategies to overcome the slower reaction kinetics.
-
Incorporate a Catalyst: As mentioned, using a catalyst like aniline or a substituted aniline is crucial for efficient ligation at neutral pH.[2] p-Phenylenediamine is a particularly effective catalyst across a pH range of 4-7.[2]
-
Increase Reactant Concentrations: If possible, increasing the concentration of one or both reactants can help drive the reaction forward.
-
Prolonged Reaction Time: Be prepared to increase the reaction time. Monitor the reaction progress using an appropriate analytical method (e.g., HPLC, mass spectrometry) to determine the required duration.
-
Use Highly Reactive Carbonyls: Utilizing more electrophilic aldehydes, such as those with electron-withdrawing groups, can enhance the intrinsic reaction rate.[1]
Frequently Asked Questions (FAQs)
What is the optimal pH for oxime ligation?
For uncatalyzed oxime ligation, the optimal pH is typically around 4.5.[1] This pH provides a compromise between the availability of the unprotonated, nucleophilic aminooxy group and the acid-catalyzed dehydration of the tetrahedral intermediate.[1] However, for many biological applications requiring physiological conditions, the reaction is performed at pH 7.0-7.4 with the aid of a catalyst.[6]
Why is aniline used as a catalyst?
Aniline acts as a nucleophilic catalyst. It first reacts with the carbonyl group to form a protonated Schiff base. This intermediate is more reactive towards the aminooxy nucleophile than the original carbonyl, thus accelerating the rate of transimination to form the final oxime product.[4][7]
Can I use any buffer for oxime ligation?
It is best to use a buffer that is effective in your target pH range. Common buffers include sodium acetate (B1210297) for acidic conditions (pH 4-5.5) and phosphate-buffered saline (PBS) for neutral conditions (pH 6.0-7.4).[6] Ensure that the buffer components do not contain primary or secondary amines that could compete with the aminooxy reagent.
Data Presentation: pH Effect on Oxime Ligation Rate
The following table summarizes the effect of pH on the rate of oxime ligation, both with and without the presence of an aniline catalyst. The data is compiled from various studies and illustrates the significant rate enhancement provided by catalysts at neutral pH.
| pH | Catalyst | Relative Reaction Rate | Notes |
| 4.5 | None | Optimal | Generally the fastest condition for uncatalyzed reactions.[1] |
| 4.5 | 100 mM Aniline | ~400x faster than uncatalyzed | Aniline provides a dramatic rate enhancement in acidic conditions.[1] |
| 7.0 | None | Very Slow | Reaction is significantly slower than at pH 4.5.[1] |
| 7.0 | 100 mM Aniline | ~40x faster than uncatalyzed | Allows for efficient ligation at neutral, physiological pH.[1] |
| 7.0 | 10 mM p-Phenylenediamine | ~120x faster than uncatalyzed | Substituted anilines can be more efficient catalysts than aniline.[2] |
Experimental Protocols
Protocol 1: Determining the Optimal pH for a Novel Oxime Ligation
This protocol provides a framework for systematically determining the optimal pH for your specific reactants.
1. Reagent Preparation:
- Prepare a stock solution of your aldehyde or ketone-functionalized molecule (e.g., 10 mM in a suitable solvent like DMSO or water).
- Prepare a stock solution of your aminooxy-functionalized molecule (e.g., 100 mM in water).
- Prepare a series of buffers covering a pH range from 4.0 to 8.0 in 0.5 pH unit increments (e.g., 100 mM sodium acetate for pH 4.0-5.5, 100 mM phosphate (B84403) buffer for pH 6.0-8.0).
2. Reaction Setup:
- In a series of microcentrifuge tubes, add the buffer of a specific pH.
- Add the aldehyde/ketone and aminooxy reagents to each tube to a final concentration (e.g., 1 mM and 10 mM, respectively). Ensure the volume of added stock solutions is small to avoid altering the buffer pH.
- If using a catalyst, add it to a final concentration of 10-100 mM from a concentrated stock solution. Prepare a parallel set of reactions without the catalyst for comparison.
- Incubate all reactions at a constant temperature (e.g., room temperature or 37°C).
3. Time-Course Analysis:
- At various time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot from each reaction tube.
- Quench the reaction if necessary (e.g., by adding an excess of a scavenger like acetone (B3395972) for unreacted aminooxy groups, or by acidification).
- Analyze the samples by a suitable method such as RP-HPLC or LC-MS to determine the percentage of product formation.
4. Data Analysis:
- Plot the percentage of product formation against time for each pH value.
- Determine the initial reaction rates from the slopes of these curves.
- Plot the reaction rate as a function of pH to identify the optimal pH for your system.
Visualizations
Caption: Troubleshooting workflow for pH issues in oxime ligation.
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aminoxy Functional Group & Oxime Ligation
Welcome to the technical support center for the aminoxy functional group. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential side reactions and stability issues encountered during experiments involving aminoxy groups and oxime ligation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with the aminoxy group and the resulting oxime linkage?
A1: The primary side reactions of concern are hydrolysis of the oxime bond, reduction of the C=N bond, and potential reactions from residual hydroxylamine (B1172632) reagents. Under specific, typically non-physiological conditions, rearrangements like the Beckmann rearrangement or oxidation of the oxime can also occur.[1]
Q2: How stable is the oxime linkage compared to other conjugation chemistries?
A2: The oxime linkage is significantly more stable than analogous imine and hydrazone linkages.[2] In aqueous solutions, aliphatic oximes have been shown to be 100 to 1,000 times more resistant to hydrolysis than their hydrazone counterparts.[1][3] This makes them highly suitable for bioconjugation where stability in aqueous environments at physiological pH is crucial.[2]
Q3: My oxime conjugate appears to be degrading. What is the most likely cause?
A3: The most common cause of degradation for an oxime conjugate is hydrolysis. This reaction cleaves the C=N-O bond, reverting the conjugate back to its original carbonyl (aldehyde or ketone) and aminoxy components. The rate of hydrolysis is highly dependent on the pH of the medium.
Q4: Can I reduce the oxime bond after conjugation?
A4: Yes, the C=N double bond of an oxime can be reduced to a more stable hydroxylamine linkage (-CH-NH-O-). This is often done intentionally to enhance the stability of the conjugate, for example, by using sodium cyanoborohydride.[4][5] However, this can also be an unintentional side reaction if other reducing agents are present in your experimental system.[1]
Troubleshooting Guide
Issue 1: Low Conjugation Yield or Product Instability (Oxime Hydrolysis)
You are experiencing low yields in your oxime ligation reaction, or your purified conjugate shows signs of degradation over time, evidenced by the reappearance of the starting carbonyl compound in analytical traces (e.g., HPLC, MS).
Possible Cause 1: Suboptimal pH for Ligation or Storage
Oxime formation and hydrolysis are both pH-dependent. The reaction rate is typically fastest under mildly acidic conditions (pH 4-5). Storage at a pH that favors hydrolysis can lead to product degradation.
Solution:
-
Reaction pH: Ensure your ligation buffer is in the optimal pH 4-5 range. Aniline and its derivatives are often used as catalysts to accelerate the reaction at this pH.[6]
-
Storage pH: While counterintuitive, oximes can exhibit high stability in acidic solutions (pH 2-3).[3] However, for most biomolecules, storage at neutral pH (6.5-7.5) is a practical compromise. Avoid strongly acidic or basic conditions during storage.[1]
-
Buffer Effects: Be aware that certain buffer components can influence reaction rates. Perform small-scale pH and buffer screening to find the optimal conditions for your specific molecules.
Possible Cause 2: Molecular Structure
The stability of the oxime bond is influenced by the structure of the carbonyl precursor.
Solution:
-
Use Ketones over Aldehydes: Oximes derived from ketones are generally more stable than those derived from aldehydes.[3]
-
Use Aromatic or α-Oxo Acids: Conjugates formed from aromatic aldehydes or α-oxo acids also exhibit enhanced stability.[3][4] If your experimental design allows, consider using a ketone- or aromatic aldehyde-bearing molecule for conjugation.
Data Summary: Factors Affecting Oxime Stability
| Factor | Condition Favoring High Stability | Relative Stability Comparison | Reference |
| pH | Mildly acidic (pH 2-3) | More stable than at neutral or high pH. Hydrolysis is acid-catalyzed. | [3][7][8] |
| Precursor | Ketone > Aldehyde | Ketone-derived oximes are sterically more hindered from hydrolytic attack. | [3] |
| Linkage Type | Oxime > Hydrazone | Oximes are 100-1000x more resistant to hydrolysis than hydrazones. | [1][7] |
| Structure | Aromatic Aldehyde > Aliphatic Aldehyde | Resonance effects can contribute to stability. | [4] |
Protocol: Monitoring Oxime Hydrolysis via ¹H NMR
This protocol allows for the quantitative determination of the hydrolysis rate of an oxime conjugate.
-
Preparation: Prepare a stock solution of your purified oxime conjugate in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Buffer Setup: Prepare a series of deuterated buffer solutions at the desired pD values for testing (e.g., pD 5.0, 7.0, 9.0).
-
Reaction Initiation: In an NMR tube, mix the oxime conjugate solution with a deuterated buffer. To drive the equilibrium, a 10-fold molar excess of a "trap" aldehyde (e.g., deuterated formaldehyde) can be added to react with any released aminoxy compound.[8]
-
Data Acquisition: Acquire a ¹H NMR spectrum at time zero (t=0). Continue to acquire spectra at regular intervals over a period determined by the expected stability of the conjugate.
-
Analysis: Integrate the signals corresponding to a unique proton on the oxime conjugate and a unique proton on the released carbonyl product.
-
Calculation: Plot the natural logarithm of the oxime concentration versus time. The negative of the slope of this line gives the first-order rate constant (k) for hydrolysis. The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.[3]
Troubleshooting Workflow: Oxime Instability
This diagram outlines the decision-making process for troubleshooting an unstable oxime conjugate.
Caption: Troubleshooting logic for oxime conjugate instability.
Issue 2: Unwanted Modification of Other Protein Residues
During a reaction using hydroxylamine (e.g., for cleavage of an Asn-Gly bond or as a reagent in excess for ligation), you observe unexpected mass shifts in your protein of interest corresponding to +16 Da.
Possible Cause: Hydroxamate Formation
Hydroxylamine can react with the side chains of asparagine (Asn) and glutamine (Gln) residues, converting the amide to a hydroxamate. This is a known side reaction when using hydroxylamine for chemical cleavage of fusion proteins.[9][10][11]
Solution:
-
Minimize Reagent Concentration: Use the lowest effective concentration of the hydroxylamine reagent.
-
Optimize Reaction Time: Reduce the incubation time to the minimum required for the primary reaction to proceed to completion.
-
Purification: If hydroxamate formation is unavoidable, these variants can often be separated from the desired product using ion-exchange chromatography due to the change in the charge state of the modified residue.[9][10]
Reaction Pathway: Asparagine Side Reaction
This diagram illustrates the desired reaction (e.g., oxime ligation) versus the potential side reaction of hydroxamate formation on a protein.
Caption: Desired oxime ligation vs. side reaction with asparagine.
Issue 3: Complete Loss of Signal or Formation of Amine Product
Your oxime-containing molecule disappears and you detect the corresponding primary amine.
Possible Cause: Unintended Reduction
The oxime C=N bond is susceptible to reduction by various chemical reagents. If your experimental workflow includes reducing agents (e.g., DTT, TCEP in excess, sodium borohydride, or catalytic hydrogenation), the oxime can be reduced to a primary amine.[1]
Solution:
-
Reagent Compatibility: Carefully review all buffers and reagents in steps following the oxime formation. Ensure no strong reducing agents are present.
-
Protecting Groups: If reducing steps are necessary for other parts of your molecule, consider a strategy where the carbonyl or aminoxy group is protected until after the reduction step is complete.
-
Alternative Reductants: If a mild reduction is needed elsewhere, consider agents less reactive towards oximes. This may require empirical testing.
Data Summary: Common Reducing Agents and Oxime Lability
| Reducing Agent | Potential for Oxime Reduction | Notes | Reference |
| Sodium Borohydride (NaBH₄) | High | Commonly used for reducing aldehydes/ketones, will also reduce oximes. | [1] |
| Sodium Cyanoborohydride (NaBH₃CN) | High | Often used intentionally to reduce oximes to hydroxylamines under acidic conditions. | [4][5] |
| Hydrogen (H₂) with Catalyst (Pd, Pt) | High | Standard hydrogenation conditions will readily reduce oximes to amines. | [1] |
| Dithiothreitol (DTT) / TCEP | Low / Context-Dependent | Generally used for disulfide reduction and are unlikely to reduce stable oximes under typical bioconjugation conditions. However, compatibility should be verified. | N/A |
References
- 1. Oxime - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. portlandpress.com [portlandpress.com]
- 10. scispace.com [scispace.com]
- 11. Expression and Hydroxylamine Cleavage of Thymosin Alpha 1 Concatemer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purifying Aminoxyacetamide-PEG3-azide Conjugates
Welcome to the technical support center for the purification of Aminoxyacetamide-PEG3-azide conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of these bifunctional molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound conjugation reaction mixture?
A1: A typical crude reaction mixture can contain a variety of components besides the desired conjugate. Identifying these is the first step towards a successful purification strategy. Common impurities include:
-
Unreacted this compound linker: Often used in excess to drive the reaction to completion.
-
Excess unconjugated small molecule/biomolecule: The starting material that was intended for conjugation.
-
Hydrolyzed linker: The aminoxy or azide (B81097) functional groups can be susceptible to hydrolysis depending on the reaction and work-up conditions.
-
Side-products: Depending on the nature of your molecule and the reaction conditions, various side-products can form. For instance, if your target molecule has multiple reactive sites, you might have multi-PEGylated species.
Q2: Which chromatographic technique is most suitable for purifying my this compound conjugate?
A2: The optimal purification technique depends on the properties of your specific conjugate and the impurities present. Here are the most common methods:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is often the method of choice for small molecule-PEG conjugates due to its high resolving power.[1] It separates molecules based on differences in hydrophobicity. Since PEGylation alters the hydrophobicity of a molecule, RP-HPLC can effectively separate the conjugate from the unreacted starting materials.
-
Size Exclusion Chromatography (SEC): SEC is particularly useful for removing small molecule impurities, such as unreacted linker or quenching agents, from a larger conjugate.[2] It separates molecules based on their hydrodynamic volume (size).
-
Ion Exchange Chromatography (IEX): If your conjugate or the impurities have a net charge, IEX can be a powerful separation tool.[3] It separates molecules based on their charge. The PEG chain can sometimes shield the charges on a molecule, altering its elution profile compared to the unconjugated form.
Q3: How can I assess the purity of my final conjugate?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Analytical RP-HPLC: Provides a quantitative measure of purity by separating the main product from impurities. The peak area percentage of the desired conjugate is often used to express purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool to confirm the identity of your conjugate by providing its mass.[4] It can also help in identifying unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For small molecule conjugates, NMR can provide detailed structural information and confirm the successful formation of the oxime linkage and the presence of the azide group.
Q4: What are the stability considerations for the aminoxy and azide functionalities during purification?
A4: Both the oxime linkage and the azide group have specific stability profiles that need to be considered:
-
Oxime Linkage: Oxime bonds are generally stable, especially under acidic conditions (pH 2-3), which are often used in RP-HPLC with trifluoroacetic acid (TFA).[5] However, prolonged exposure to very harsh acidic or basic conditions should be avoided.
-
Azide Group: Aliphatic azides, like the one in this linker, are relatively stable. However, care should be taken to avoid strongly acidic conditions, which can lead to the formation of hydrazoic acid. Also, avoid exposure to reducing agents unless a specific reaction is intended. During storage, it is best to keep the conjugate in a cool, dark place.[2]
Troubleshooting Guides
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
| Problem | Potential Cause | Suggested Solution |
| Poor Separation of Conjugate and Unreacted Starting Material | Inappropriate column choice. | For small molecule-PEG conjugates, C8 or C18 columns are generally a good starting point. Experiment with different stationary phases if separation is still poor. |
| Suboptimal mobile phase gradient. | A shallower gradient around the elution time of your compounds of interest will likely improve resolution. | |
| Mobile phase additives. | Ensure you are using an ion-pairing agent like TFA or formic acid (typically 0.1%) in both your aqueous and organic mobile phases to improve peak shape. | |
| Broad or Tailing Peaks | Secondary interactions with the column. | Ensure the mobile phase pH is appropriate for your molecule. Sometimes, increasing the column temperature (e.g., to 40-50°C) can improve peak shape. |
| Column overload. | Reduce the amount of sample injected onto the column. | |
| Low Recovery of the Conjugate | Irreversible binding to the column. | The conjugate may be too hydrophobic. Try a column with a shorter alkyl chain (e.g., C4 or C8 instead of C18) or add a stronger organic solvent like isopropanol (B130326) to your mobile phase B. |
| Precipitation on the column. | Ensure your sample is fully dissolved in the injection solvent. It is best to dissolve the sample in a solvent similar to the initial mobile phase composition. | |
| Presence of Unexpected Peaks | Degradation of the conjugate. | The oxime or azide group may be degrading under the purification conditions. Analyze the fractions by MS to identify the unexpected peaks. Consider if the mobile phase additives are too harsh. |
| On-column side reactions. | The acidic nature of the silica (B1680970) support or the mobile phase could be catalyzing a side reaction. Consider using a different column or neutralizing your fractions immediately after collection. |
Quantitative Data Summary
The following table provides representative data for the purification of a hypothetical small molecule conjugate of this compound using preparative RP-HPLC. Actual results will vary depending on the specific properties of the conjugated molecule and the optimized purification conditions.
| Parameter | Crude Product | Purified Product | Method of Analysis |
| Purity | ~40-60% | >95% | Analytical RP-HPLC (UV detection at 254 nm) |
| Yield | N/A | 50-70% | Calculated from the isolated mass of the purified product relative to the theoretical maximum. |
| Identity Confirmation | Confirmed | Confirmed | LC-MS (ESI+) |
Experimental Protocols
Representative Protocol for RP-HPLC Purification of an this compound Small Molecule Conjugate
This protocol is a general guideline and will require optimization for your specific conjugate.
1. Materials:
-
Crude this compound conjugate
-
Preparative RP-HPLC system with a UV detector
-
Preparative C18 HPLC column (e.g., 10 µm particle size, 100 Å pore size, 19 x 250 mm)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile
-
Solvents for sample preparation (e.g., a mixture of Mobile Phase A and B)
-
0.45 µm syringe filters
2. Procedure:
-
Sample Preparation: Dissolve the crude conjugate in a minimal amount of a solvent that is compatible with the initial mobile phase conditions (e.g., 10% Acetonitrile in water with 0.1% TFA). Ensure the sample is fully dissolved. Filter the sample through a 0.45 µm syringe filter before injection.
-
Column Equilibration: Equilibrate the preparative C18 column with your starting mobile phase conditions (e.g., 95% A / 5% B) for at least 3-5 column volumes or until a stable baseline is achieved.
-
Injection: Inject the filtered sample onto the equilibrated column.
-
Gradient Elution: Elute the bound components using a linear gradient of increasing Mobile Phase B. A typical gradient for a small molecule-PEG conjugate might be:
-
5-60% B over 40 minutes
-
60-95% B over 5 minutes
-
Hold at 95% B for 5 minutes
-
Return to 5% B over 2 minutes
-
Re-equilibrate at 5% B for 10 minutes (This gradient is a starting point and should be optimized based on analytical HPLC runs of the crude material.)
-
-
Fraction Collection: Collect fractions based on the UV chromatogram. The desired conjugate will likely elute after the unreacted, more polar PEG linker and before or after the unreacted, potentially more hydrophobic small molecule.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC and LC-MS to identify the fractions containing the pure product.
-
Product Isolation: Pool the pure fractions. The organic solvent (acetonitrile) can be removed by rotary evaporation. The remaining aqueous solution can be lyophilized to obtain the purified conjugate as a solid.
Visualizations
Caption: General workflow for the purification of this compound conjugates using RP-HPLC.
Caption: Troubleshooting logic for common RP-HPLC purification issues.
References
Technical Support Center: Post-Reaction Purification of PEGylated Compounds
Welcome to our technical support center, designed for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for the effective removal of excess Aminoxyacetamide-PEG3-azide from your reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its removal important?
This compound is a bifunctional linker containing a 3-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] It features an aminoxy group for reacting with carbonyls (aldehydes or ketones) and an azide (B81097) group for "click chemistry" reactions.[2] With a molecular weight of 291.3 g/mol , its removal after the conjugation reaction is critical to ensure the purity of your final product, which is essential for accurate downstream applications, functional assays, and analytical characterization.[2][3]
Q2: What are the primary challenges when purifying PEGylated molecules?
The PEGylation process often results in a complex mixture of products.[4][] The primary challenge lies in separating the desired PEGylated molecule from impurities such as the original unreacted molecule, excess PEG reagent (this compound), and potentially multi-PEGylated species or positional isomers.[4][] The addition of a PEG chain can lead to only minor changes in the overall physicochemical properties of the molecule, making separation difficult.[4]
Q3: What are the most common methods for removing excess this compound?
The choice of purification method depends heavily on the size and properties of your target molecule.
-
For large biomolecules (e.g., proteins, antibodies): Size-based separation techniques are highly effective. These include Size Exclusion Chromatography (SEC), Dialysis, and Ultrafiltration/Diafiltration.[3][4][6][7]
-
For smaller molecules (e.g., peptides, oligonucleotides, small organic molecules): Chromatographic methods that separate based on properties other than size are often required. These include Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Hydrophobic Interaction Chromatography (HIC), and Ion Exchange Chromatography (IEX).[][6][8] For some small molecules, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) may also be viable options.[3][8]
Q4: Do I need to stop the reaction before purification?
Yes, it is often advisable to quench the reaction to stop the conjugation process before proceeding with purification. For reactions involving N-hydroxysuccinimide (NHS) esters, quenching can be achieved by adding a reagent with a primary amine, such as Tris or glycine.[4][7] This consumes the excess reactive PEG, rendering it inert.[7]
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification process.
| Problem | Potential Cause | Suggested Solution |
| Low recovery of my PEGylated product after purification. | The product is binding irreversibly to the chromatography column. | Modify the elution conditions. For IEX, adjust the salt concentration or pH. For HIC, alter the salt concentration in the elution buffer.[6] For SEC, consider a different column matrix known for low protein/peptide binding.[9] |
| The MWCO of the dialysis membrane is too high. | Use a dialysis membrane with a lower MWCO that is significantly smaller than your target molecule to prevent its loss.[3] | |
| Non-specific binding of the product to the dialysis membrane. | Choose a membrane material known for low protein binding, such as regenerated cellulose.[3][10] | |
| Excess this compound is still present in my sample after purification. | Inefficient dialysis. | Increase the dialysis duration, use a larger volume of dialysis buffer, and perform at least three buffer changes. An overnight dialysis step is recommended for thorough removal.[3] |
| Poor resolution in Size Exclusion Chromatography (SEC). | Optimize your SEC method. Ensure the column's pore size is appropriate for the size difference between your product and the PEG reagent.[4] Reduce the sample injection volume to 2-5% of the total column volume for better resolution.[6][7] | |
| Incomplete quenching of the reaction. | If a quenching step is used, ensure the quenching reagent was added in sufficient molar excess (e.g., 10-fold) and allowed to react for an adequate amount of time (e.g., at least one hour).[7] | |
| My PEGylated product appears aggregated after purification. | Harsh purification conditions. | High pressure during chromatography or inappropriate buffer conditions can induce aggregation. For SEC, try reducing the flow rate.[7] |
| Instability of the PEGylated molecule. | The PEGylation process may have altered the stability of your molecule. Optimize buffer conditions (e.g., pH, ionic strength) to maintain solubility.[7] | |
| The PEGylated product is not separating from the unreacted starting molecule. | The size or charge difference is too small for the chosen method. | For SEC, consider a longer column or a resin with a smaller particle size for higher resolution.[6] For IEX, a shallower elution gradient can improve the separation of species with similar charges.[6] If these fail, consider a different technique like HIC or RP-HPLC that separates based on a different property (hydrophobicity).[6] |
Data Presentation: Purification Method Selection
The following table provides a comparison of common purification techniques to help you select the most appropriate method for your experiment.
| Method | Principle | Best Suited For | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Separation by hydrodynamic radius (size)[4][] | Large molecules (proteins, antibodies) significantly bigger than the PEG reagent.[4][6] | High resolution, effective at removing small unreacted PEG.[] | Sample volume is limited (2-5% of column volume)[4][7]; can be time-consuming. |
| Dialysis / Ultrafiltration | Separation by size via a semi-permeable membrane[7][11] | Large molecules (proteins, antibodies) in volumes from 0.1 mL to 70 mL.[11] | Simple, can handle large volumes.[9] | Slow (requires multiple buffer changes over hours or overnight)[3][12]; potential for sample loss due to non-specific binding.[3] |
| Ion Exchange Chromatography (IEX) | Separation by net surface charge[4][6] | Charged molecules where PEGylation alters the net charge.[][6] | High capacity, can separate molecules with similar sizes but different charges.[] | Requires optimization of pH and salt gradient; may not work if PEGylation does not significantly alter charge. |
| Reverse-Phase HPLC (RP-HPLC) | Separation by hydrophobicity | Smaller, more hydrophobic molecules (peptides, small molecules).[6][8] | High resolution and sensitivity. | Requires use of organic solvents which may denature sensitive proteins. |
Experimental Protocols
Protocol 1: Purification using Size Exclusion Chromatography (SEC)
This method is ideal for separating a large PEGylated protein from the much smaller, unreacted this compound.
-
Column and Buffer Preparation : Select an SEC column with a fractionation range appropriate for your PEGylated molecule. Equilibrate the column with a suitable, filtered, and degassed mobile phase buffer (e.g., Phosphate-Buffered Saline).
-
Sample Preparation : If the reaction was quenched, ensure the buffer is compatible with the SEC mobile phase. If not, perform a buffer exchange using a desalting column or dialysis.[4] Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulates.[4][7]
-
Sample Injection : Inject the filtered sample onto the equilibrated column. For optimal resolution, the injection volume should not exceed 2-5% of the total column volume.[6][7]
-
Elution : Elute the sample with the mobile phase buffer at a constant flow rate.[7] The larger PEGylated molecule will elute first, followed by the smaller, unreacted this compound which penetrates the pores of the stationary phase and has a longer elution path.[7]
-
Fraction Collection and Analysis : Collect fractions as the sample elutes. Monitor the elution profile using UV absorbance (e.g., 280 nm for proteins).[7] Analyze the collected fractions by a suitable method (e.g., SDS-PAGE, mass spectrometry) to identify those containing the pure PEGylated product.[7]
-
Pooling : Pool the fractions containing the purified product.[7] If necessary, concentrate the sample using ultrafiltration.[7]
Protocol 2: Purification using Dialysis
This method is effective for removing the small PEG linker from a large protein sample.
-
Membrane Selection : Choose a dialysis membrane (tubing or cassette) with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your target protein but large enough to allow the 291.3 g/mol PEG linker to pass through freely. A 3-5 kDa MWCO is typically a safe choice for most proteins.
-
Sample Loading : Pre-wet the dialysis membrane according to the manufacturer's instructions. Load your reaction mixture into the dialysis tubing or cassette and seal it securely, avoiding the introduction of air bubbles.[12]
-
Dialysis : Immerse the sealed dialysis unit in a large beaker containing a significant volume of cold (4°C) dialysis buffer (e.g., 100-200 times the sample volume). Place the beaker on a magnetic stir plate and stir gently to facilitate diffusion.[3][12]
-
Buffer Exchange : For efficient removal of the unreacted PEG linker, allow dialysis to proceed for at least 2-4 hours, then change the dialysis buffer.[3] Repeat the buffer exchange at least two more times. An overnight dialysis step after the initial changes is highly recommended for complete removal.[3]
-
Sample Recovery : After the final buffer exchange, carefully remove the dialysis unit from the buffer. Transfer the purified protein sample from the unit into a clean storage tube.
Visualization
Purification Method Selection Workflow
The following diagram illustrates a logical workflow to help you decide on the most suitable purification strategy for your experiment.
Caption: Decision workflow for selecting a purification method.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. This compound [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sodium azide removal protocol | Abcam [abcam.com]
- 12. Azide Removal by Dialysis Protocol | Rockland [rockland.com]
Technical Support Center: Mitigating Aggregation of Protein Conjugates with PEG Linkers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering aggregation issues with protein conjugates featuring Polyethylene (B3416737) Glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the common visual and analytical signs of protein conjugate aggregation?
A1: Aggregation can be identified through several observations. Visually, you might notice turbidity (cloudiness), opalescence, or the formation of visible precipitates in your solution.[1] Analytically, techniques like Size Exclusion Chromatography (SEC) will reveal the presence of high molecular weight (HMW) species, while Dynamic Light Scattering (DLS) will show an increase in the average particle size and polydispersity.[1] An increase in light scattering at 350 nm can also be used to calculate an "Aggregation Index".[2]
Q2: What are the primary causes of protein aggregation during and after PEGylation?
A2: Protein aggregation during PEGylation is a complex issue with multiple potential causes:
-
Intermolecular Cross-linking: Bifunctional PEG linkers, which have reactive groups at both ends, can physically link multiple protein molecules together, leading to large aggregates.[1]
-
Increased Hydrophobicity: The conjugation of hydrophobic linkers and payloads can create hydrophobic patches on the protein surface, which can interact and lead to aggregation.[3]
-
High Protein Concentration: When protein molecules are in close proximity at high concentrations, the likelihood of intermolecular interactions and aggregation increases.[1][4]
-
Suboptimal Reaction Conditions: The stability and solubility of a protein are significantly affected by factors like pH, temperature, and buffer composition.[1][3] Deviating from the optimal range for a specific protein can expose hydrophobic regions, which promotes aggregation.[1]
-
Poor Reagent Quality: The use of a PEG reagent that is intended to be monofunctional but contains impurities like a high percentage of diol can cause unintended cross-linking.[1]
Q3: How does PEGylation, in principle, help mitigate protein aggregation?
A3: PEGylation is a widely used strategy to enhance the properties of therapeutic proteins.[5] The covalent attachment of PEG chains can increase solubility and stability.[6][7][8][9] PEG mitigates aggregation through several mechanisms:
-
Steric Hindrance: The PEG chain creates a physical barrier or "shield" around the protein, which can sterically hinder the protein-protein interactions necessary for aggregation to occur.[10]
-
Increased Hydrophilicity: PEG is a very hydrophilic molecule.[10] Its presence on the protein surface can increase the overall hydrophilicity of the conjugate, making it more soluble in aqueous solutions and rendering aggregates more soluble.[10][11]
-
Masking Hydrophobic Patches: PEG chains can mask hydrophobic regions on the protein surface that might otherwise be exposed and lead to aggregation.[3]
Q4: Does the length, branching, or chemistry of the PEG linker affect aggregation?
A4: Yes, the properties of the PEG linker are critical.
-
Length: The length of the PEG chain can influence its ability to prevent aggregation.[7] Longer PEG chains can provide more effective steric hindrance.[10] For example, studies with GCSF showed that both 5kDA and 20kDa PEGs prevented precipitation, with the 20kDA PEG providing slightly better stability against aggregation.[10][11]
-
Branching: Branched or multi-arm PEGs may offer superior stabilization compared to their linear counterparts.[12] They can enable a higher drug-to-antibody ratio (DAR) without causing the aggregation often seen with hydrophobic linkers.[13]
-
Linker Chemistry: The chemical bond used to attach the PEG to the protein can significantly impact the conformational stability of the resulting conjugate.[12] The most stabilizing linkers often involve the conjugation of PEG to planar polar groups near the peptide backbone.[12]
Q5: What are the most common analytical techniques used to detect and quantify protein aggregation?
A5: A variety of analytical techniques are used to characterize protein aggregation, each with its own strengths and limitations. It is often recommended to use orthogonal methods for a comprehensive analysis.
-
Size Exclusion Chromatography (SEC): SEC is a high-resolution technique routinely used to separate and quantify soluble aggregates, from dimers to higher-order oligomers.[14][15] It is highly accurate and reproducible for quantifying monomers and small soluble aggregates.[14]
-
Dynamic Light Scattering (DLS): DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it useful for detecting the formation of aggregates.[15][16] However, it has limited size resolution and is less sensitive to small particles when larger ones are present.[14]
-
Analytical Ultracentrifugation (AUC): AUC assesses the homogeneity of protein solutions and can detect aggregates over a very broad range of molecular weights.[15] It is particularly advantageous because it analyzes samples in solution with minimal disturbance of association equilibria.[16]
-
Field-Flow Fractionation (FFF): FFF is a technique that separates particles based on size without a stationary phase, making it suitable for a broad dynamic range from monomers to large particles.[16]
Troubleshooting Guides
Problem 1: My conjugate solution becomes turbid or precipitates immediately after adding the PEGylation reagent.
-
Question: What are the likely causes of immediate aggregation during the conjugation reaction, and how can I fix it?
-
Answer: This issue is often caused by localized high concentrations of the PEG reagent or suboptimal reaction conditions.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Reagent Solubility | Dissolve the PEG linker in a small amount of a suitable organic co-solvent (e.g., DMSO, DMF) before adding it to the protein solution.[17] | Many PEG reagents, especially those with hydrophobic moieties, have limited aqueous solubility. Adding the solid directly can cause it to precipitate.[17] |
| Localized High Reagent Concentration | Add the dissolved PEG reagent to the protein solution slowly and with gentle, continuous mixing.[17] | This prevents areas of high reagent concentration that can lead to rapid, uncontrolled reactions and protein precipitation.[17] |
| Suboptimal Buffer pH | Ensure the reaction buffer pH is optimal for both the protein's stability and the conjugation chemistry. For NHS esters, a pH of 7.2-8.5 is efficient, but a pH closer to 7.4 may be necessary for pH-sensitive proteins.[17] | Proteins are least soluble at their isoelectric point (pI).[3] A suboptimal pH can reduce protein stability and promote aggregation.[3] |
| High Reaction Temperature | Conduct the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.[17] | Lower temperatures can slow down protein unfolding and aggregation processes, even though the labeling reaction will also be slower.[17] |
Problem 2: My SEC analysis shows a significant percentage of high molecular weight (HMW) species after conjugation and purification.
-
Question: I've successfully conjugated my protein, but SEC shows that a large portion of it has aggregated into soluble HMW species. How can I minimize this?
-
Answer: The formation of soluble aggregates is often due to intermolecular cross-linking or an increase in the hydrophobicity of the conjugate.
| Potential Cause | Troubleshooting Step | Rationale |
| Intermolecular Cross-linking | If using a homobifunctional PEG linker, switch to a monofunctional PEG reagent.[1] | Homobifunctional linkers have reactive groups at both ends and can physically link multiple protein molecules together, directly causing aggregation.[1] |
| Over-labeling | Reduce the molar ratio of the PEG reagent to the protein in the reaction. Perform a titration experiment to find the optimal ratio that achieves the desired degree of labeling without excessive aggregation. | Adding too many PEG-linker molecules, especially if they are hydrophobic, can significantly alter the protein's surface properties and lead to aggregation.[17] |
| Hydrophobicity of Linker/Payload | Consider using a more hydrophilic PEG linker. Branched or multi-arm PEG linkers can sometimes allow for a higher drug-to-antibody ratio (DAR) without causing aggregation.[13] | Hydrophilic linkers can overcome many of the aggregation problems associated with hydrophobic linkers by increasing the overall solubility of the conjugate.[13] |
Problem 3: My PEG-protein conjugate is soluble initially but aggregates during storage.
-
Question: My conjugate looks good right after purification, but it aggregates over time, even at 4°C. How can I improve its long-term stability?
-
Answer: Delayed aggregation is typically an issue of suboptimal formulation and storage conditions.
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Storage Buffer | Perform a buffer screening study to find the optimal pH for long-term stability, often between 6.0 and 7.5 for conjugates.[4] | The pH of the storage buffer is critical for maintaining the stability of the conjugate over time.[4] |
| Lack of Stabilizing Excipients | Add stabilizing excipients to the storage buffer. See the table below for common examples.[4] | Excipients can help maintain protein solubility, suppress protein-protein interactions, and prevent surface-induced aggregation.[4][17] |
| High Protein Concentration | If possible, store the conjugate at a lower concentration. If a high concentration is necessary, the use of stabilizing excipients is critical. | Concentrated protein solutions are more prone to aggregation over time.[4] |
| Inappropriate Storage Temperature | Store at a consistent recommended temperature (e.g., 2-8°C). If freezing is required for long-term storage (-20°C or -80°C), include cryoprotectants (e.g., glycerol, sucrose) and avoid repeated freeze-thaw cycles.[4] | Temperature fluctuations and freeze-thaw cycles are common stressors that can induce protein aggregation.[4] |
Table 1: Common Stabilizing Excipients to Mitigate Aggregation
| Excipient Class | Examples | Typical Concentration | Mechanism of Action |
| Sugars and Polyols | Sucrose, Trehalose, Glycerol, Sorbitol | 5-20% (w/v) for Glycerol[17], 5-10% (w/v) for Sucrose[1] | Act as protein stabilizers through preferential exclusion; also serve as cryoprotectants.[1][4] |
| Amino Acids | Arginine, Glycine | 50-100 mM for Arginine[1][17] | Known to suppress non-specific protein-protein interactions.[1][4] |
| Surfactants (Detergents) | Polysorbate 20 (Tween-20), Polysorbate 80 | 0.01-0.1% (v/v)[17] | Low concentrations of non-ionic surfactants can prevent surface-induced aggregation by reducing surface tension.[1][4] |
Key Experimental Protocols
Protocol: Quantifying Soluble Aggregates using Size Exclusion Chromatography (SEC-HPLC)
This protocol provides a general method for quantifying soluble aggregates in a PEGylated protein sample.[1]
1. Materials and Equipment:
-
HPLC system with a UV detector (or other detectors like MALS)
-
Size Exclusion Chromatography (SEC) column suitable for the molecular weight range of your protein monomer and expected aggregates.
-
Mobile phase (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Low-protein-binding 0.1 or 0.22 µm syringe filters
-
Your PEGylated protein sample and an unconjugated protein control
2. Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved on the detector.
-
Sample Preparation:
-
Thaw your protein conjugate sample gently if frozen.
-
Filter the sample through a low-protein-binding 0.1 or 0.22 µm filter to remove any large, insoluble aggregates that could damage the column.[1]
-
-
Injection: Inject a defined volume of the filtered sample onto the SEC column.
-
Data Acquisition: Collect the chromatogram, monitoring the absorbance at a suitable wavelength (typically 280 nm for proteins).
-
Data Analysis:
-
Identify the peaks in the chromatogram. The largest peak is typically the protein monomer. Peaks eluting earlier (at shorter retention times) correspond to higher molecular weight species (dimers, trimers, and other soluble aggregates).
-
Integrate the area under each peak.
-
Calculate the percentage of aggregate by dividing the sum of the areas of the aggregate peaks by the total area of all peaks (monomer + aggregates) and multiplying by 100.
-
Compare the aggregation profile to a reference standard or a time-zero sample to quantify changes.
-
Visualizations
Caption: Troubleshooting workflow for protein conjugate aggregation.
Caption: Mechanism of steric hindrance by PEG linkers.
Caption: Cause and effect diagram for protein conjugate aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. approcess.com [approcess.com]
- 3. pharmtech.com [pharmtech.com]
- 4. benchchem.com [benchchem.com]
- 5. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. purepeg.com [purepeg.com]
- 7. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. PEGylation - Wikipedia [en.wikipedia.org]
- 10. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Conjugation Strategy Strongly Impacts the Conformational Stability of a PEG-Protein Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. adcreview.com [adcreview.com]
- 14. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
- 15. Protein Aggregation Analysis [intertek.com]
- 16. Aggregation Measurement - Creative Biolabs [creative-biolabs.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Reducing Non-specific Binding of Azide-Containing Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the non-specific binding of azide-containing compounds in bioconjugation experiments, particularly in the context of click chemistry.
Frequently Asked questions (FAQs)
Q1: What are the primary sources of non-specific binding and high background in experiments involving azide-containing compounds?
A1: Non-specific binding in click chemistry and other labeling techniques can stem from several factors:
-
Hydrophobicity of the Probe: Highly hydrophobic azide-containing probes can non-specifically associate with proteins and cellular membranes through hydrophobic interactions.[1]
-
Non-specific Binding of Copper Catalyst (in CuAAC): Copper ions (Cu(I)) can bind non-specifically to proteins, particularly to residues like cysteine and histidine, leading to off-target labeling and background signal.[2]
-
Side Reactions: Free thiols in cysteine residues can react with both the copper catalyst and alkyne probes in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or with strained cyclooctynes in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), causing non-specific labeling.[2][3]
-
Reagent Impurities: Impurities in azide (B81097) or alkyne reagents can contribute to background signals.[2]
-
Excess Reagents: Using a large excess of the azide or alkyne probe can lead to increased non-specific binding.[2][4]
-
Reactive Oxygen Species (ROS): In CuAAC, the copper catalyst in the presence of a reducing agent can generate ROS, which may damage biomolecules and increase background.[2]
Q2: How can I reduce non-specific binding of my azide-functionalized probe?
A2: Several strategies can be employed to minimize non-specific binding:
-
Optimize Probe Concentration: Titrate the concentration of your azide-containing probe to find the lowest effective concentration that provides a good signal-to-noise ratio.[4][5]
-
Use Blocking Agents: Pre-incubating your sample with a blocking agent like Bovine Serum Albumin (BSA), non-fat dry milk, or normal serum can saturate non-specific binding sites.[1][6][7]
-
Increase Wash Steps: Thorough and extended washing steps after incubation with the probe and after the click reaction can help remove unbound and non-specifically bound molecules.[2][4]
-
Incorporate PEG Linkers: Introducing a hydrophilic polyethylene (B3416737) glycol (PEG) spacer into your azide probe can reduce its overall hydrophobicity and decrease non-specific binding.[8]
-
Use Scavenger Resins: After the reaction, scavenger resins can be used to remove excess, unreacted azide or alkyne probes from the solution.[8][9]
Q3: When should I choose Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) versus Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)?
A3: The choice between CuAAC and SPAAC depends on your experimental system:
-
CuAAC is generally faster and uses less sterically hindered alkynes. However, the copper catalyst can be toxic to living cells, making it more suitable for experiments with fixed cells, cell lysates, or purified proteins.[10]
-
SPAAC is a copper-free click chemistry reaction, making it ideal for live-cell imaging and in vivo studies where copper toxicity is a concern.[10] The trade-offs are that it can have slower kinetics than CuAAC and the bulky cyclooctyne (B158145) reagents may cause steric hindrance.[10]
Q4: Are there alternatives to click chemistry for labeling with azide-containing compounds?
A4: Yes, the Staudinger ligation is a bioorthogonal reaction that occurs between an azide and a phosphine (B1218219).[10][11][12] It is a metal-free reaction and can be engineered to be "traceless," leaving behind a native amide bond.[10][11] This makes it an excellent alternative for applications where the presence of a triazole linker (formed in click chemistry) is undesirable or when complete avoidance of any metal catalyst is necessary.[10] However, the kinetics of the Staudinger ligation are generally slower than those of click chemistry.[10]
Troubleshooting Guides
High Background or Non-Specific Binding
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Probe concentration is too high. | Perform a titration experiment to determine the optimal probe concentration. Start with a lower concentration and incrementally increase it.[4][5] | Reduced background with sufficient specific signal. |
| Hydrophobic interactions of the probe. | Include a blocking agent like 1-3% BSA or 5-10% normal serum in your buffers.[7][13][14] Consider redesigning the probe with a hydrophilic linker.[8] | Decreased non-specific binding to proteins and membranes. |
| Insufficient washing. | Increase the number and duration of wash steps after probe incubation and after the click reaction. Use a buffer containing a mild detergent like Tween-20 (0.05-0.1%).[2][7] | Removal of unbound and weakly bound probes, leading to a cleaner background. |
| Non-specific binding of copper (CuAAC). | Use a copper-chelating ligand such as THPTA or BTTAA in a 5-fold excess over the copper sulfate.[2] Perform a final wash with a chelator like EDTA.[2] | Minimized off-target labeling caused by free copper ions. |
| Side reactions with thiols (Cysteine residues). | For CuAAC, consider increasing the concentration of the reducing agent TCEP. For SPAAC, you can pre-treat the sample with a thiol-blocking agent like N-ethylmaleimide (NEM).[2] | Reduced background signal from off-target reactions with cysteine residues. |
| Excess unreacted probe after reaction. | Use an azide or alkyne scavenger resin to remove the excess probe from the reaction mixture.[8][9] | A purer sample with significantly lower background in downstream analysis. |
Low or No Specific Signal
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Probe concentration is too low. | Increase the concentration of the azide or alkyne probe. Perform a dose-response experiment to find the optimal concentration.[5] | Increased specific signal without a significant increase in background. |
| Inefficient click reaction. | Ensure all reagents are fresh, especially the sodium ascorbate (B8700270) solution for CuAAC. Optimize the reaction time and temperature.[2][13] | Higher yield of the desired click product. |
| Inhibition of the copper catalyst (CuAAC). | Ensure your buffers are free of components that can interfere with the copper catalyst, such as high concentrations of chelators (EDTA), thiols, or certain buffers like Tris.[13] | Improved catalytic activity and higher reaction efficiency. |
| Steric hindrance. | If using a bulky probe, consider a longer or more flexible linker to reduce steric hindrance at the reaction site. | Improved accessibility of the azide and alkyne groups for reaction. |
| Low abundance of the target molecule. | Consider using a signal amplification strategy, such as a click-based amplification method, to enhance the detection of low-abundance targets.[15][16] | Enhanced fluorescence signal for better visualization and quantification. |
Data Presentation: Comparison of Blocking Agents
The choice of blocking agent can significantly impact the signal-to-noise ratio by reducing non-specific background. Below is a summary of the relative effectiveness of common blocking agents.
| Blocking Agent | Typical Concentration | Relative Effectiveness & Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v)[7][13] | Moderately effective. A single protein blocker, which may be less versatile than serum.[3] Can fluoresce, so it may not be ideal for near-infrared detection.[17] |
| Non-fat Dry Milk | 1-5% (w/v)[7] | Generally a good and inexpensive blocking agent.[17] However, it is not recommended for detecting phosphorylated proteins due to the presence of phosphoproteins like casein, and it contains biotin, which interferes with avidin-biotin detection systems.[7][17] |
| Normal Serum (e.g., Goat, Donkey) | 5-10% (v/v)[7] | Highly effective as it contains a mixture of proteins that can block a wide range of non-specific sites.[1] It is recommended to use serum from the same species as the secondary antibody to avoid cross-reactivity.[1] |
| Casein | 0.1-1% (w/v)[4][11] | Often more effective than BSA and can provide lower backgrounds.[4][11] It is a good alternative to non-fat dry milk for biotin-avidin systems.[4] |
| Fish Gelatin | 0.1-0.5% (w/v) | Less likely to cross-react with mammalian antibodies compared to BSA or milk.[4] |
| Commercial Protein-Free Blockers | Varies by manufacturer | Can provide the best performance, especially in complex samples like EV lysates. They are a good option when protein-based blockers interfere with the assay. |
Effectiveness can be sample- and antibody-dependent. Optimization is recommended for each new experimental setup.
Experimental Protocols
Protocol 1: General Procedure for Reducing Non-specific Binding in Cell Staining with an Azide Probe (CuAAC)
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with your azide-containing compound of interest for the desired time. Include a negative control of untreated cells.
-
Fixation and Permeabilization:
-
Wash cells three times with phosphate-buffered saline (PBS).
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate the coverslips in a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature to saturate non-specific binding sites.[14]
-
-
Click Reaction:
-
Prepare the click reaction cocktail. For a 100 µL reaction, mix:
-
1 µL of a 10 mM alkyne-fluorophore stock solution (in DMSO)
-
2 µL of a 50 mM CuSO₄ stock solution (in water)
-
4 µL of a 50 mM THPTA ligand stock solution (in water)
-
10 µL of a 100 mM sodium ascorbate stock solution (freshly prepared in water)
-
83 µL of PBS
-
-
Aspirate the blocking buffer from the coverslips.
-
Add the click reaction cocktail to the coverslips and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Aspirate the click reaction cocktail.
-
Wash the coverslips three to five times with PBS containing 0.1% Tween-20, with each wash lasting 5 minutes.
-
-
Counterstaining and Mounting:
-
(Optional) Counterstain nuclei with DAPI.
-
Mount the coverslips on microscope slides with an appropriate mounting medium.
-
Image the cells using fluorescence microscopy.
-
Protocol 2: Use of Scavenger Resins to Remove Excess Azide/Alkyne Probes
-
Perform the Click Reaction: Carry out your click chemistry reaction in solution as per your standard protocol.
-
Prepare the Scavenger Resin:
-
Choose a scavenger resin that is complementary to your excess probe (e.g., an alkyne-functionalized resin to scavenge an excess azide probe).[9]
-
Wash the resin with the reaction solvent to remove any preservatives and to swell the resin.
-
-
Scavenging:
-
Add the scavenger resin to the reaction mixture. A typical starting point is to use a 3-5 fold molar excess of the resin's functional groups relative to the initial amount of the excess probe.
-
Stir or shake the mixture at room temperature. The required time can range from 1 to 24 hours, depending on the resin and the probe.
-
-
Removal of Resin:
-
Filter the reaction mixture to remove the resin beads.
-
Wash the collected resin beads with a small amount of the reaction solvent to recover any product that may have adhered to the resin.
-
-
Downstream Processing: The filtrate now contains your purified product, free from the excess probe, and can be used for downstream applications.
Protocol 3: Staudinger Ligation for Bioconjugation
-
Protein and Probe Preparation:
-
Ligation Reaction:
-
Add the phosphine-probe stock solution to the protein solution. A 2 to 10-fold molar excess of the phosphine probe over the protein is a good starting point.
-
Incubate the reaction at room temperature or 37°C. The reaction time can vary from 2 to 24 hours.[10] Monitor the reaction progress if possible.
-
-
Purification:
-
Remove the excess phosphine probe and byproducts using a suitable method such as dialysis, size-exclusion chromatography, or affinity purification (if the probe contains a tag like biotin).
-
-
Analysis: Analyze the final product to confirm the conjugation.
Mandatory Visualizations
Caption: Workflow for reducing non-specific binding.
References
- 1. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 2. Comparison of antifading agents used in immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Click-based amplification: designed to facilitate various target labelling modes with ultralow background amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of blocking reagents for antibody microarray-based immunoassays on glass and paper membrane substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Copper Catalyst Concentration for CuAAC Reactions
Welcome to the technical support center for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low or no yield in a CuAAC reaction?
A1: Low or no product yield in a CuAAC reaction can stem from several factors:
-
Catalyst Inactivity: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.[1][2][3] Insufficient reducing agent (like sodium ascorbate) or exposure to air can lead to catalyst deactivation.[1]
-
Poor Reagent Quality: Degradation of the azide (B81097) or alkyne starting materials can prevent the reaction from proceeding. The purity of solvents and other reagents is also crucial.[1]
-
Substrate-Specific Issues: Steric hindrance around the azide or alkyne functional groups can impede the reaction. Additionally, some substrates may chelate the copper catalyst, making it unavailable for the cycloaddition.[1][4] This is particularly relevant for proteins with hexahistidine tags or substrates with free thiols.[4][5]
-
Inappropriate Reaction Conditions: Incorrect solvent, pH, temperature, or concentration of reactants and catalyst can all lead to poor yields.[1][4] For instance, Tris buffers can slow down the reaction due to copper binding.[6][7]
Q2: My reaction mixture turned brownish or yellow. What does this indicate?
A2: A color change to brownish or yellow often indicates the oxidation of the Cu(I) catalyst to Cu(II). This can happen due to the presence of oxygen. It can also be a sign of the oxidation of the reducing agent, such as sodium ascorbate (B8700270), which can form dehydroascorbic acid, a species with a distinct color.[8] If this color change occurs, it is likely that the reaction has failed or will have a very low yield, and you may risk oxidative damage to your molecules, especially biomolecules like DNA.[8]
Q3: What is the optimal concentration of the copper catalyst?
A3: The optimal copper concentration can vary depending on the specific substrates and reaction conditions. However, for bioconjugation reactions, copper concentrations are generally recommended to be between 50 and 100 µM.[5][9] In some cases, concentrations up to 250 µM have been shown to be effective, with maximal activity often reached around this concentration.[6][7] It is important to note that for many bioconjugation applications, the copper complex is used in stoichiometric or even excess amounts relative to the azide and alkyne, rather than in purely catalytic amounts.[7]
Q4: Why is a ligand used with the copper catalyst, and what is the recommended ratio?
A4: A ligand is crucial for several reasons: it stabilizes the active Cu(I) oxidation state, preventing both oxidation to Cu(II) and disproportionation.[4][10] It also accelerates the reaction rate and can protect sensitive biomolecules from damage by reactive oxygen species that can be generated by copper and ascorbate.[6][7][11] For ligands like THPTA, it is recommended to use at least five equivalents relative to the copper catalyst.[5] A 5:1 ligand to copper ratio is a common recommendation for bioconjugations.[4]
Q5: What are the primary side reactions in CuAAC, and how can they be minimized?
A5: The most prevalent side reaction is the oxidative homocoupling of alkynes, also known as Glaser coupling.[1][7] This occurs when two terminal alkynes couple in the presence of Cu(II) and oxygen. To minimize this, it is essential to maintain anaerobic conditions by deoxygenating your reaction mixture and to use an adequate amount of a reducing agent like sodium ascorbate to keep the copper in the Cu(I) state.[1][7] Another potential issue is the degradation of sensitive substrates due to reactive oxygen species; using a copper-stabilizing ligand can help mitigate this.[1][11]
Data Presentation
Table 1: Typical Reagent Concentrations for CuAAC Bioconjugation
| Reagent | Typical Concentration Range | Molar Ratio (relative to Biomolecule-Alkyne) | Reference |
| CuSO₄ | 50 - 250 µM | 2 - 10 eq | [2][5][6] |
| Ligand (e.g., THPTA) | 250 µM - 1.25 mM | 5 - 25 eq (5:1 to Cu) | [5][6][7] |
| Sodium Ascorbate | 2.5 - 5 mM | 50 - 100 eq | [6][12] |
| Biomolecule-Alkyne | 25 - 60 µM | 1 eq | [6][12] |
| Azide | 50 - 100 µM | 2 - 4 eq | [6][7] |
| Aminoguanidine (B1677879) (optional) | 5 mM | ~100 eq | [5][6] |
Table 2: Troubleshooting Guide for Low Yield in CuAAC Reactions
| Problem | Possible Cause | Recommended Solution(s) |
| Low or No Product Yield | Inactive Cu(I) catalyst due to oxidation. | - Deoxygenate all solutions by purging with an inert gas (e.g., argon or nitrogen).[13] - Ensure a sufficient excess of fresh sodium ascorbate is used.[4] |
| Substrate chelates copper (e.g., His-tags, thiols). | - Increase the concentration of the copper-ligand complex.[4][5] - Consider using a sacrificial metal like Zn(II).[6] | |
| Steric hindrance at the reaction site. | - Increase the reaction temperature or extend the reaction time.[1][4] - If possible, redesign the substrate with a less hindered linker.[1] | |
| Inappropriate buffer system. | - Avoid Tris and high concentrations of chloride ions (>0.2 M).[6][7] - Use buffers like phosphate (B84403), acetate, HEPES, or MOPS.[7] | |
| Formation of Precipitate | Product insolubility or aggregation. | - Try a different solvent or a co-solvent system (e.g., water/DMSO, water/t-BuOH).[4][13] |
| Side Product Formation | Oxidative homocoupling of alkyne (Glaser coupling). | - Increase the concentration of sodium ascorbate.[14] - Maintain an inert atmosphere.[14] |
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale CuAAC Bioconjugation
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
Biomolecule with a terminal alkyne
-
Azide-containing cargo
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) stock solution (e.g., 20 mM in deionized water)
-
Ligand (e.g., THPTA) stock solution (e.g., 50 mM in deionized water)
-
Sodium L-ascorbate stock solution (e.g., 100 mM in deionized water, freshly prepared)
-
Aminoguanidine hydrochloride stock solution (e.g., 100 mM in deionized water, optional)
-
Reaction buffer (e.g., phosphate buffer, pH 7.4)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule and the azide-cargo in the reaction buffer to the desired final concentrations.
-
In a separate tube, prepare the catalyst premix by adding the required volume of the THPTA stock solution to the CuSO₄ stock solution to achieve a 5:1 molar ratio of ligand to copper.[15] Allow this mixture to stand for 1-2 minutes at room temperature.[15]
-
If using, add the aminoguanidine solution to the biomolecule/azide mixture.[6]
-
To initiate the reaction, add the freshly prepared sodium ascorbate solution to the biomolecule/azide mixture, followed by the addition of the CuSO₄/ligand premix.[9][15]
-
Gently mix the reaction by inverting the tube or by slow rotation. Avoid vigorous vortexing, which can denature proteins.[15]
-
Incubate the reaction at room temperature for 1-4 hours. Monitor the reaction progress by an appropriate analytical technique (e.g., HPLC, LC-MS, SDS-PAGE).[1][15]
-
Once the reaction is complete, the labeled biomolecule can be purified using methods such as size-exclusion chromatography, dialysis, or precipitation to remove excess reagents and the copper catalyst.[1][15]
Mandatory Visualization
Caption: A troubleshooting workflow for low-yield CuAAC reactions.
Caption: A generalized experimental workflow for a CuAAC reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jenabioscience.com [jenabioscience.com]
- 8. furthlab.xyz [furthlab.xyz]
- 9. jenabioscience.com [jenabioscience.com]
- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Solubility of Hydrophobic Drug-Linker Complexes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low solubility of hydrophobic drug-linker complexes, particularly in the context of Antibody-Drug Conjugates (ADCs).
Troubleshooting Guides
Issue 1: ADC Aggregation and Precipitation During or After Conjugation
Question: We are observing significant aggregation and precipitation of our ADC either during the conjugation reaction or during purification and storage. What are the potential causes and how can we resolve this?
Answer: ADC aggregation is a common issue, primarily driven by the hydrophobicity of the payload and/or the drug-linker combination.[] This can lead to manufacturing difficulties, reduced efficacy, and potential immunogenicity.[]
Troubleshooting Steps:
-
Evaluate the Drug-to-Antibody Ratio (DAR): High DAR values often correlate with increased hydrophobicity and a higher tendency for aggregation.[2] Consider reducing the DAR as a primary strategy to mitigate aggregation.
-
Incorporate Hydrophilic Linkers: The linker plays a crucial role in the overall solubility of the ADC.[3] Using hydrophilic linkers can counterbalance the hydrophobicity of the payload.
-
Polyethylene (B3416737) Glycol (PEG) Linkers: PEGylation is a well-established strategy to increase hydrophilicity and create a protective hydration shell around the complex, which can shield the hydrophobic payload and reduce aggregation.[4][5][6] The length of the PEG chain should be optimized; longer chains offer more hydrophilicity but can sometimes lead to steric hindrance during conjugation.[5][6]
-
Sulfonated Linkers: Incorporating sulfonate groups into the linker structure can significantly improve aqueous solubility.[3][7]
-
Oligosaccharide Linkers: Novel approaches using chito-oligosaccharides have been shown to dramatically increase ADC solubility.
-
-
Optimize Conjugation Buffer Conditions:
-
Co-solvents: Introduce a small percentage of an organic co-solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylacetamide (DMA), into the aqueous conjugation buffer to improve the solubility of the hydrophobic drug-linker.[8] Exercise caution, as high concentrations can denature the antibody.[7][8]
-
pH Adjustment: Ensure the pH of the buffer is optimal for both the conjugation chemistry and the stability of the antibody.[8]
-
-
Consider Formulation Strategies: If aggregation persists, downstream formulation adjustments may be necessary. This can include the use of surfactants or other excipients to maintain ADC solubility.[9]
Issue 2: Low Drug-to-Antibody Ratio (DAR) and Poor Conjugation Efficiency
Question: Our conjugation reactions are resulting in a consistently low DAR, suggesting poor reaction efficiency. How can we troubleshoot this?
Answer: Low DAR can stem from several factors, including poor solubility of the drug-linker in the reaction buffer, instability of the linker-payload, or suboptimal reaction conditions.[5][8]
Troubleshooting Steps:
-
Enhance Drug-Linker Solubility: The drug-linker must be sufficiently soluble in the aqueous conjugation buffer to react efficiently with the antibody.[7][5]
-
As in the case of aggregation, the use of a minimal amount of a co-solvent (e.g., DMSO) can be beneficial.[8]
-
-
Verify Reagent Stability and Activity:
-
Linker-Payload Instability: Confirm that the drug-linker construct is stable under the chosen reaction conditions (pH, temperature) and is not degrading prematurely.[5]
-
Antibody Reduction (for thiol-based conjugation): If conjugating to cysteine residues, ensure complete and controlled reduction of the antibody's interchain disulfide bonds using an appropriate reducing agent like TCEP. It is critical to remove the excess reducing agent before adding the drug-linker to prevent it from capping the reactive groups on the linker (e.g., maleimide).[8]
-
-
Optimize Reaction Parameters:
-
Reaction Time and Temperature: Systematically optimize the incubation time and temperature. While longer reaction times might seem to favor higher conjugation, they can also promote aggregation or degradation.[8]
-
Reagent Stoichiometry: Experiment with varying the molar excess of the drug-linker relative to the antibody to drive the reaction to completion.
-
Frequently Asked Questions (FAQs)
Q1: What are the main chemical strategies to improve the solubility of a hydrophobic drug-linker?
A1: The primary chemical strategies focus on modifying the linker to increase its hydrophilicity.[3] This includes:
-
PEGylation: Incorporating polyethylene glycol (PEG) chains of varying lengths.[4][6][10]
-
Introduction of Charged Groups: Using linkers containing charged moieties like sulfonates or phosphates.[3][7]
-
Hydrophilic Spacers: Employing linkers that are inherently more water-soluble, such as those based on sugars or hydrophilic amino acids.
-
Payload Modification: In some cases, the payload itself can be structurally modified to enhance its intrinsic solubility, though this risks altering its potency.[]
Q2: What formulation approaches can be used if chemical modification is not feasible?
A2: Several formulation strategies can enhance the solubility of the final drug-linker complex or ADC:[11]
-
Co-solvency: Using a mixture of water and a miscible organic solvent.[12]
-
Complexation: Forming inclusion complexes with cyclodextrins, which have a hydrophobic interior to encapsulate the drug and a hydrophilic exterior.[13][14]
-
Lipid-Based Formulations: Utilizing self-emulsifying drug delivery systems (SEDDS) or other lipid-based carriers, which is particularly useful for oral formulations.[14][15]
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area-to-volume ratio of the drug, which can improve the dissolution rate.
-
Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic complex, increasing its solubility in aqueous media.[9]
Q3: How can I measure the solubility and assess the aggregation of my ADC?
A3: A suite of analytical techniques is used to characterize ADC solubility and aggregation:
-
Hydrophobic Interaction Chromatography (HIC): This is a key method for assessing the hydrophobicity profile of an ADC. An increase in retention time compared to the unconjugated antibody indicates increased hydrophobicity. HIC can also be used to determine the distribution of different DAR species.[2][16]
-
Size Exclusion Chromatography (SEC): SEC is the gold standard for detecting and quantifying aggregates. It separates molecules based on their hydrodynamic radius, allowing for the identification of high molecular weight species (aggregates) and fragments.[16]
-
Dynamic Light Scattering (DLS): DLS can be used to monitor the size distribution of particles in a solution over time, providing early indications of aggregation.
-
Thermodynamic and Kinetic Solubility Assays: These assays determine the maximum solubility of a compound at equilibrium (thermodynamic) or its precipitation from a supersaturated solution (kinetic), respectively.[17]
Data Presentation
Table 1: Comparison of Linker Strategies on ADC Aggregation
| Linker Type | Payload | DAR | % Aggregation (post-purification) | Reference |
| Val-Cit-PAB (Dipeptide) | MMAE | 4 | Up to 80% | |
| Glucuronide | MMAE | 4 | <5% | [7] |
| Standard Maleimide | Auristatin | 8 | High | [3] |
| PEG4-Maleimide | Auristatin | 8 | Significantly Reduced | [3] |
| ChetoSensar™-Linker | MMAE | 4 | Reduced toward unconjugated antibody levels |
Table 2: Effect of Co-solvents on Drug-Linker Solubility
| Drug-Linker | Aqueous Buffer | Co-solvent | Co-solvent Conc. | Solubility Outcome | Reference |
| Exatecan-Linker | PBS, pH 7.4 | None | 0% | Poor solubility, low conjugation efficiency | [8] |
| Exatecan-Linker | PBS, pH 7.4 | DMSO | 5-10% (v/v) | Improved solubility, higher DAR | [8] |
| Generic Hydrophobic Payload | Tris Buffer | DMA | 5% (v/v) | Prevents precipitation during reaction | [8] |
Experimental Protocols
Protocol 1: Determination of ADC Aggregation by Size Exclusion Chromatography (SEC-HPLC)
-
System Preparation:
-
HPLC System: Agilent 1200 series or equivalent with a UV detector.
-
Column: TSKgel G3000SWxl (7.8 mm x 30 cm, 5 µm) or equivalent SEC column.
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8. Filter and degas the mobile phase.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 280 nm.
-
-
Sample Preparation:
-
Dilute the ADC sample and the unconjugated antibody (as a control) to a concentration of 1 mg/mL using the mobile phase.
-
Filter the samples through a 0.22 µm syringe filter if any visible particulate matter is present.
-
-
Analysis:
-
Inject 20 µL of the prepared sample onto the column.
-
Run the analysis for approximately 30 minutes or until all peaks have eluted.
-
-
Data Interpretation:
-
Identify the main monomeric peak based on the retention time of the unconjugated antibody control.
-
Peaks eluting earlier than the monomer peak correspond to high molecular weight species (aggregates).
-
Integrate the peak areas for the monomer and the aggregates.
-
Calculate the percentage of aggregation: % Aggregation = (Area_Aggregates / (Area_Aggregates + Area_Monomer)) * 100.
-
Protocol 2: Assessment of ADC Hydrophobicity by Hydrophobic Interaction Chromatography (HIC-HPLC)
-
System Preparation:
-
HPLC System: As above.
-
Column: Toso TSKgel Butyl-NPR (4.6 mm x 3.5 cm, 2.5 µm) or equivalent HIC column.
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% (v/v) Isopropanol.
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 280 nm.
-
-
Sample Preparation:
-
Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
-
Analysis:
-
Inject 20 µL of the sample.
-
Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
-
Data Interpretation:
-
The chromatogram will show a series of peaks corresponding to the antibody with different numbers of drug-linkers attached (DAR 0, 2, 4, 6, 8, etc.).[2]
-
Increased retention time indicates greater hydrophobicity.[2]
-
The weighted average DAR can be calculated based on the area of each peak. A significant shift to longer retention times for the ADC profile compared to the unconjugated antibody indicates a highly hydrophobic complex that is prone to solubility issues.
-
Visualizations
Caption: A logical workflow for troubleshooting common ADC solubility and conjugation issues.
Caption: Key chemical modification strategies to improve the hydrophilicity of drug-linkers.
References
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. purepeg.com [purepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. purepeg.com [purepeg.com]
- 7. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 13. japer.in [japer.in]
- 14. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. pharmafocusamerica.com [pharmafocusamerica.com]
- 17. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Oxime Bond Formation
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of temperature on oxime bond formation. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during oxime ligation experiments, with a focus on temperature-related factors.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently. Conversely, excessively high temperatures can lead to the decomposition of reactants or the desired product.[1] | - Gradually increase the reaction temperature in increments of 5-10°C. - For thermally sensitive molecules, consider longer reaction times at a lower temperature. - In some specific aqueous reactions at neutral pH, freezing the reaction mixture at -20°C has been shown to dramatically increase yield.[2] |
| Incorrect pH: Oxime formation is pH-dependent, with the optimal range typically being slightly acidic (pH 4-6).[3] | - Ensure the reaction buffer is within the optimal pH range. - Adjust the pH of the reaction mixture and monitor for product formation. | |
| Inefficient Catalysis: The reaction may be too slow without a catalyst, or the chosen catalyst may be inappropriate for the reaction conditions. | - Add a nucleophilic catalyst such as aniline (B41778) or an aniline derivative (e.g., p-phenylenediamine) to accelerate the reaction, especially at neutral pH.[4][5] | |
| Slow Reaction Rate | Low Temperature: Reaction kinetics are generally slower at lower temperatures. | - Increase the reaction temperature. For some applications, temperatures as high as 75°C in organic solvents have been used to achieve complete ligation within minutes.[6][7] - Be mindful that higher temperatures can also increase the rate of side reactions and product degradation.[1][8] |
| Low Reactant Concentration: Low concentrations of the carbonyl compound or the aminooxy-functionalized molecule will slow down the reaction rate. | - If possible, increase the concentration of one or both reactants. | |
| Presence of Side Products | High Temperature: Elevated temperatures can promote side reactions such as dimerization or the Beckmann rearrangement for ketoximes.[7][9][10] | - Lower the reaction temperature and extend the reaction time. - Analyze the side products to identify their structure, which can provide clues about the undesired reaction pathway. |
| Instability of Reactants or Products: The aldehyde/ketone starting material or the resulting oxime may be unstable under the reaction conditions. | - Assess the stability of your starting materials and product at the reaction temperature. - Consider using a lower temperature or a different solvent system. | |
| Product Degradation | Hydrolysis: The oxime bond can be susceptible to hydrolysis, especially at elevated temperatures and under acidic conditions.[8][9] | - Once the reaction is complete, adjust the pH to a neutral or slightly basic range to improve stability. - Store the purified oxime conjugate at a lower temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for oxime bond formation?
A1: There is no single optimal temperature for all oxime ligations. The ideal temperature depends on the specific substrates, solvent, and desired reaction time. For many bioconjugation reactions, room temperature (around 20-25°C) or 37°C is sufficient, especially when a catalyst is used.[11] However, for less reactive carbonyls or when rapid ligation is required, the temperature may need to be increased. A general range for oxime formation is 20°C to 120°C for aldehydes and 30°C to 150°C for ketones, but it is crucial to be aware that higher temperatures can lead to the decomposition of hydroxylamine (B1172632) and the oxime product.[1]
Q2: How does temperature affect the rate of oxime formation?
A2: Generally, increasing the temperature increases the rate of oxime formation. However, this relationship is not always linear, and excessive heat can lead to degradation of reactants and products, ultimately lowering the yield.[1] For instance, in one study, increasing the temperature to 75°C in anhydrous DMF was used to accelerate the ligation for a time-sensitive application.[7]
Q3: Can oxime formation be performed at sub-zero temperatures?
A3: Yes, in some cases, performing the reaction in a frozen state can significantly enhance the reaction rate and yield. This phenomenon, known as catalysis by freezing, is attributed to the concentration of reactants in the unfrozen liquid microphase. One study reported a dramatic increase in yield from 2% at 37°C to 91% at -20°C for a specific peptide ligation.
Q4: What are the potential side reactions at elevated temperatures?
A4: High temperatures can induce several side reactions. For ketoximes, the acid-catalyzed Beckmann rearrangement can occur, which is an exothermic reaction that can be hazardous.[9][10] Aldoximes have a risk of peroxidation and explosion, particularly during distillation.[9] Other potential side reactions include dimerization of reactants and degradation of the oxime product.[7]
Q5: How does temperature impact the stability of the resulting oxime bond?
A5: The stability of the oxime bond is influenced by temperature. Elevated temperatures can accelerate the rate of hydrolysis, which is the reverse reaction of oxime formation, leading to the cleavage of the bond.[8][12] This process is also catalyzed by acid.[13] Therefore, for long-term storage, it is advisable to keep oxime-linked products at low temperatures.
Quantitative Data on Temperature Effects
The following table summarizes the impact of temperature on oxime formation based on available data.
| Parameter | Condition 1 | Condition 2 | Effect of Increased Temperature | Reference |
| Reaction Yield | 37°C | -20°C | Yield increased from 2% to 91% for a specific peptide ligation in an aqueous buffer. | [2] |
| Reaction Time | Not specified | 75°C | Complete ligation of a peptide with D-glucose was achieved in 5 minutes in anhydrous DMF with a catalyst. | [7] |
| General Temperature Range (Aldehydes) | 20°C | 120°C | A preferable range for oximation of aldehydes, with a warning of potential side reactions at the higher end. | [1] |
| General Temperature Range (Ketones) | 30°C | 150°C | A preferable range for oximation of ketones, with a warning of potential decomposition at higher temperatures. | [1] |
Experimental Protocols
General Protocol for Oxime Ligation at Room Temperature
This protocol is a general guideline for a typical oxime ligation reaction for bioconjugation.
-
Preparation of Reactants:
-
Dissolve the biomolecule containing an aldehyde or ketone functional group in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.0-7.0).
-
Dissolve the aminooxy-functionalized molecule in the same buffer.
-
Prepare a stock solution of a catalyst, such as aniline, if required (e.g., 100 mM in DMSO).
-
-
Conjugation Reaction:
-
To the solution of the biomolecule, add the aminooxy-functionalized molecule at a desired molar excess.
-
If using a catalyst, add it to the reaction mixture.
-
Incubate the reaction mixture at room temperature (20-25°C) or 37°C for 2-24 hours.[11]
-
-
Monitoring the Reaction:
-
Periodically take aliquots from the reaction mixture and analyze the progress using a suitable analytical technique such as SDS-PAGE, HPLC, or mass spectrometry.
-
-
Quenching and Purification:
-
Once the reaction has reached the desired level of completion, it can be quenched by adding a small molecule containing a primary amine (e.g., Tris or glycine) if necessary.
-
Purify the conjugate using an appropriate method like size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents.[11]
-
Visualizations
Caption: A generalized workflow for an oxime ligation experiment.
Caption: Key factors influencing the formation and stability of oxime bonds.
References
- 1. US3808275A - Process for producing oximes - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 7. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 8. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oximes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Oxime - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
Welcome to the technical support center for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions, with a specific focus on preventing the oxidation of the copper catalyst.
Troubleshooting Guide: Low Yields and Reaction Failures
This guide addresses specific issues that can lead to poor outcomes in your CuAAC reactions, often stemming from catalyst oxidation.
Issue 1: My CuAAC reaction has a very low yield or has failed completely.
This is a common problem that can arise from several factors related to the stability and activity of the copper catalyst.
| Potential Cause | Recommended Solution |
| Oxidation of Cu(I) Catalyst | The catalytically active Cu(I) species is susceptible to oxidation to the inactive Cu(II) state by dissolved oxygen.[1] It is crucial to either remove oxygen from the reaction mixture or to include a reducing agent to regenerate Cu(I) in situ.[1] For sensitive reactions, working under an inert atmosphere (e.g., using a Schlenk line or in a glove box) is highly recommended.[2] |
| Insufficient Reducing Agent | If using a Cu(II) salt as a precursor, ensure a sufficient excess of a reducing agent like sodium ascorbate (B8700270) is present to maintain the copper in its active Cu(I) state throughout the reaction.[3][4] |
| Inadequate Ligand Stabilization | The use of a stabilizing ligand is critical, especially in aqueous or protic solvents. Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) protect the Cu(I) catalyst from oxidation and aggregation.[5][6] A ligand-to-copper ratio of 5:1 is often recommended for bioconjugation reactions to protect sensitive biomolecules from reactive oxygen species.[3][5] |
| Copper Sequestration | Components in your reaction mixture, particularly those containing thiols or other coordinating functional groups, can chelate the copper catalyst, rendering it inactive.[3] If you suspect this is happening, you can try adding an excess of the copper catalyst or a sacrificial metal ion like Zn(II) or Ni(II) to bind to the interfering species.[3] |
| Impure Reagents or Solvents | Impurities in your azide (B81097) or alkyne starting materials can inhibit the catalyst. Additionally, ensure your solvents are of high purity and, for air-sensitive reactions, are properly deoxygenated. |
Issue 2: My reaction is inconsistent and not reproducible.
Lack of reproducibility in CuAAC reactions often points to subtle variations in the experimental setup, particularly concerning oxygen exposure.
| Potential Cause | Recommended Solution |
| Variable Oxygen Exposure | Even small differences in the exposure to air can lead to inconsistent results due to catalyst deactivation.[3] Standardize your procedure for deoxygenating solvents and protecting the reaction from the atmosphere. Simple measures like capping the reaction tube can significantly improve reproducibility.[3][7] |
| Degradation of Stock Solutions | Stock solutions of reducing agents, such as sodium ascorbate, can degrade over time, especially if not stored properly. It is recommended to use freshly prepared solutions for best results. |
| Order of Reagent Addition | The order in which you add your reagents can impact the reaction's success. A recommended practice is to first mix the CuSO₄ with the ligand before adding it to the solution of your azide and alkyne substrates. The reaction is then initiated by the addition of sodium ascorbate.[5] This prevents the premature reduction of Cu(II) before the ligand has had a chance to coordinate.[8] |
Frequently Asked Questions (FAQs)
Here are some frequently asked questions about preventing copper catalyst oxidation in CuAAC reactions.
Q1: What is the primary cause of copper catalyst deactivation in CuAAC reactions?
The primary cause of deactivation is the oxidation of the catalytically active copper(I) species to the inactive copper(II) state.[1] This is most commonly caused by the presence of dissolved oxygen in the reaction mixture.[1]
Q2: How can I prevent the oxidation of my copper catalyst?
There are three main strategies to prevent catalyst oxidation:
-
Use of a Reducing Agent: The most common approach is to use a Cu(II) salt, such as CuSO₄, in combination with a reducing agent like sodium ascorbate.[4] The reducing agent continuously regenerates the active Cu(I) catalyst from any Cu(II) that is formed.[1]
-
Employing Stabilizing Ligands: Nitrogen-based chelating ligands, such as THPTA and TBTA, are highly effective at stabilizing the Cu(I) oxidation state, making it less susceptible to oxidation.[5][6]
-
Working Under an Inert Atmosphere: For highly sensitive or critical reactions, performing the experiment under an inert atmosphere of argon or nitrogen using a Schlenk line or a glove box will effectively exclude oxygen and prevent catalyst oxidation.[2][9]
Q3: What is the optimal ligand-to-copper ratio?
For many applications, especially in bioconjugation, a ligand-to-copper ratio of 5:1 is recommended.[3][5] This excess of ligand not only stabilizes the copper catalyst but also helps to protect sensitive biomolecules from damage by reactive oxygen species that can be generated.[3]
Q4: Can I run a CuAAC reaction open to the air?
While it is possible to run some robust CuAAC reactions open to the air, especially when using a sufficient excess of a reducing agent, it is not generally recommended for achieving high yields and reproducibility.[3][7] Even capping the reaction vessel to minimize oxygen exposure can lead to significant improvements.[3] For sensitive substrates or when high efficiency is critical, anaerobic conditions are preferable.[2]
Q5: Are there alternatives to sodium ascorbate as a reducing agent?
Yes, other reducing agents have been used, including hydrazine (B178648) and hydroxylamine.[10] However, sodium ascorbate remains the most popular due to its convenience and effectiveness.[5]
Experimental Protocols
Protocol 1: General Procedure for CuAAC Reaction with In Situ Catalyst Generation
This protocol describes a standard procedure for performing a CuAAC reaction using a Cu(II) salt and a reducing agent.
-
Reagent Preparation:
-
Prepare stock solutions of your alkyne and azide substrates in a suitable solvent (e.g., water, DMSO, or a mixture).
-
Prepare a stock solution of copper(II) sulfate (B86663) (CuSO₄).
-
Prepare a stock solution of a suitable ligand (e.g., THPTA).
-
Prepare a fresh stock solution of sodium ascorbate.
-
-
Reaction Setup:
-
In a reaction vessel, combine the alkyne and azide substrates.
-
In a separate tube, pre-mix the CuSO₄ solution and the THPTA solution.
-
Add the premixed catalyst solution to the reaction vessel containing the substrates.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, LC-MS, or HPLC).
-
-
Work-up:
-
Once the reaction is complete, the copper catalyst can be removed by methods such as chelation with EDTA, filtration through a copper-scavenging resin, or by extraction.[3]
-
Protocol 2: Setting up a CuAAC Reaction under an Inert Atmosphere using a Schlenk Line
This protocol is for reactions that are highly sensitive to oxygen.
-
Glassware Preparation:
-
Flame-dry all glassware (reaction flask, stir bar, etc.) under vacuum and cool under an inert atmosphere (argon or nitrogen).
-
-
Solvent Degassing:
-
Degas all solvents by sparging with an inert gas for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
-
Reaction Setup:
-
Under a positive pressure of inert gas, add the azide and alkyne to the reaction flask.
-
Add the degassed solvent via a cannula or a gas-tight syringe.
-
In a separate Schlenk flask, prepare the copper catalyst solution (e.g., CuBr or a pre-formed Cu(I)-ligand complex) in degassed solvent.
-
Transfer the catalyst solution to the reaction flask via cannula.
-
-
Reaction and Monitoring:
-
Stir the reaction under a positive pressure of inert gas.
-
Monitor the reaction as described in Protocol 1.
-
-
Work-up:
-
Quench and work up the reaction as required.
-
Data Presentation
Table 1: Effect of Ligand-to-Copper Ratio on Histidine Oxidation
This table summarizes the protective effect of the THPTA ligand against the oxidation of a histidine moiety in the presence of CuSO₄ and ascorbate.
| Ligand/Cu Ratio | Histidine Oxidation after 90 min | Histidine Oxidation after 20 h |
| 0:1 | ~16% | ~65% |
| 2:1 | No oxidation observed | ~15% |
| 5:1 | No oxidation observed | <5% |
Data adapted from a study on the oxidation of N-benzoylhistidine in the presence of CuSO₄ and ascorbate.[5]
Visualizations
Caption: Troubleshooting workflow for low or no yield in CuAAC reactions.
References
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jenabioscience.com [jenabioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Analysis of Proteins Modified with Aminoxyacetamide-PEG3-azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Aminoxyacetamide-PEG3-azide with other protein labeling reagents for mass spectrometry-based proteomics. We delve into the underlying chemistry, comparative performance, and detailed experimental protocols to assist you in selecting the optimal strategy for your research needs.
Introduction to this compound
This compound is a bifunctional labeling reagent designed for the selective modification of proteins. It features two key reactive groups:
-
Aminoxyacetamide group: This moiety reacts specifically with carbonyl groups (aldehydes and ketones) on proteins to form a stable oxime bond. Protein carbonyls are often generated as a result of oxidative stress or can be introduced enzymatically or chemically.
-
Azide group: This functional group enables the attachment of a reporter tag (e.g., biotin (B1667282) for enrichment or a fluorescent dye for imaging) via "click chemistry." The most common click chemistry reactions are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
The polyethylene (B3416737) glycol (PEG3) linker enhances the solubility of the reagent and reduces potential steric hindrance during the labeling and subsequent click reaction steps.
Comparative Analysis of Protein Labeling Reagents
The choice of a protein labeling reagent is critical and depends on the target functional group, the experimental goals, and the downstream analytical method. Here, we compare this compound with two common alternatives: other carbonyl-reactive probes and amine-reactive probes.
Carbonyl-Reactive Probes: Aminoxy vs. Hydrazide
The primary alternatives for labeling protein carbonyls are hydrazide-containing reagents. Both aminoxy and hydrazide groups react with aldehydes and ketones, but they differ in the stability of the resulting bond.
| Feature | This compound | Biotin Hydrazide | Key Considerations |
| Reactive Group | Aminoxy | Hydrazide | Both target carbonyl groups. |
| Resulting Bond | Oxime | Hydrazone | Oxime bonds are generally more stable than hydrazone bonds, especially under acidic conditions.[1][2] |
| Reaction pH | Mildly acidic to neutral (pH 4.5-7) | Mildly acidic to neutral (pH 5-7) | Optimal pH can influence labeling efficiency. |
| Aniline (B41778) Catalysis | Can be used to increase reaction rate | Can be used to increase reaction rate | Aniline can be toxic to cells, a consideration for in-vivo labeling. |
| Reduction Step | Not required for bond stability | Often required to stabilize the hydrazone bond (e.g., with sodium cyanoborohydride) | The reduction step adds complexity to the workflow. |
| Labeling Efficiency | Generally higher than hydrazides under optimal conditions[3] | Can be less efficient and may not lead to identifiable MS/MS spectra in some cases[4] | Efficiency is crucial for detecting low-abundance carbonylated proteins. |
General Protein Labeling: Carbonyl-Reactive vs. Amine-Reactive Probes
For general protein labeling, amine-reactive probes such as N-hydroxysuccinimide (NHS) esters are widely used. These reagents target the abundant primary amines on lysine (B10760008) residues and the protein N-terminus.
| Feature | This compound | NHS Ester-Azide | Key Considerations |
| Target Functional Group | Carbonyls (aldehydes & ketones) | Primary amines (lysine, N-terminus) | The choice depends on the desired labeling specificity. Carbonyls are less abundant, offering more targeted labeling of modified proteins. |
| Specificity | High for carbonyls | Reacts with most accessible primary amines | NHS esters can lead to heterogeneous labeling and may alter protein conformation and function.[5] |
| Abundance of Target | Low (often associated with specific modifications like oxidation) | High (lysine is an abundant amino acid) | Lower abundance of carbonyls can be an advantage for targeted proteomics. |
| Reaction pH | Mildly acidic to neutral (pH 4.5-7) | Neutral to slightly basic (pH 7-9) | The reaction buffer needs to be optimized for the chosen reagent. |
| Common Applications | Studying oxidative stress, labeling glycoproteins after periodate (B1199274) oxidation | General protein labeling, cross-linking studies | The application dictates the most suitable labeling strategy. |
Experimental Workflow and Protocols
The following sections provide a detailed workflow and example protocols for the mass spectrometry analysis of proteins modified with this compound.
Experimental Workflow Diagram
Caption: Workflow for Mass Spectrometry Analysis of Carbonylated Proteins.
Detailed Experimental Protocol
This protocol provides a general guideline. Optimization may be required for specific proteins and experimental setups.
1. Protein Sample Preparation and Carbonylation (Optional)
-
For in-vitro studies: Purified proteins can be subjected to oxidative stress (e.g., metal-catalyzed oxidation) to induce carbonylation.
-
For cellular studies: Cells can be treated with agents that induce oxidative stress.
-
For glycoprotein (B1211001) analysis: Glycoproteins can be treated with sodium periodate to oxidize vicinal diols in sugar moieties to aldehydes.[2]
2. Labeling with this compound
-
Reagents:
-
Protein sample (1 mg/mL) in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0).
-
This compound stock solution (10 mM in DMSO).
-
Aniline (optional catalyst, 100 mM in reaction buffer).
-
-
Procedure:
-
To 1 mL of the protein solution, add 10 µL of the this compound stock solution (final concentration 100 µM).
-
If using a catalyst, add 10 µL of the aniline stock solution (final concentration 1 mM).
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle shaking.
-
Remove excess labeling reagent by dialysis, spin filtration, or gel filtration.
-
3. Click Chemistry Reaction with Alkyne-Biotin
-
Reagents:
-
Azide-labeled protein sample.
-
Alkyne-biotin stock solution (10 mM in DMSO).
-
Copper(II) sulfate (B86663) stock solution (50 mM in water).
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (50 mM in water, freshly prepared).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (10 mM in DMSO).
-
-
Procedure (CuAAC):
-
To the azide-labeled protein, add alkyne-biotin to a final concentration of 100 µM.
-
Add TCEP to a final concentration of 1 mM.
-
Add TBTA to a final concentration of 100 µM.
-
Add copper(II) sulfate to a final concentration of 1 mM.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Remove excess reagents by dialysis or spin filtration. Note: For live-cell labeling, a copper-free click chemistry approach using a strained alkyne (e.g., DBCO-biotin) is recommended to avoid copper-induced cytotoxicity.
-
4. Enrichment of Biotinylated Proteins
-
Reagents:
-
Streptavidin-agarose beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5 or by on-bead digestion).
-
-
Procedure:
-
Incubate the biotinylated protein sample with streptavidin-agarose beads for 1-2 hours at 4°C with rotation.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins with elution buffer or proceed with on-bead digestion.
-
5. Mass Spectrometry Analysis
-
Digestion:
-
Proteins can be digested into peptides either after elution or directly on the streptavidin beads.
-
A standard in-solution or on-bead digestion protocol with trypsin is commonly used.
-
-
LC-MS/MS:
-
The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
A high-resolution mass spectrometer is recommended for accurate mass measurement of the modified peptides.
-
-
Data Analysis:
-
The acquired MS/MS data is searched against a protein database using a suitable search engine (e.g., Mascot, Sequest, MaxQuant).
-
The search parameters should include the mass shift corresponding to the aminoxy-PEG3-alkyne-biotin modification on the relevant amino acid residues.
-
Application in Signaling Pathway Analysis
The targeted nature of carbonyl labeling with this compound makes it a valuable tool for studying signaling pathways involving oxidative stress.
Signaling Pathway Diagram Example: Redox Signaling
Caption: Simplified Redox Signaling Pathway.
By using this compound in combination with quantitative proteomics techniques (e.g., SILAC, TMT), researchers can identify and quantify proteins that become carbonylated in response to specific stimuli. This allows for the elucidation of how oxidative modifications impact protein function and modulate signaling cascades.
Conclusion
This compound offers a specific and efficient method for the mass spectrometry-based analysis of carbonylated proteins. Its superior bond stability compared to hydrazide reagents and its targeted nature in contrast to broad-spectrum amine-reactive probes make it a powerful tool for studying oxidative stress and its role in cellular signaling. The detailed protocols and comparative data provided in this guide aim to facilitate the successful implementation of this technology in your research endeavors.
References
- 1. biotium.com [biotium.com]
- 2. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. scispace.com [scispace.com]
- 4. Comparing the Efficiencies of Hydrazide Labels in the Study of Protein Carbonylation in Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Characterizing PEGylated Antibody-Drug Conjugates: A Comparative Guide to Hydrophobic Interaction Chromatography
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Hydrophobic Interaction Chromatography (HIC) for the characterization of Antibody-Drug Conjugates (ADCs) featuring Polyethylene Glycol (PEG) linkers against those with traditional non-PEG linkers. This guide is supported by experimental data and detailed methodologies to assist in analytical method development and optimization.
Hydrophobic Interaction Chromatography (HIC) is a critical analytical technique for characterizing the heterogeneity of Antibody-Drug Conjugates (ADCs), particularly for determining the drug-to-antibody ratio (DAR).[1][2][3][4] The separation in HIC is based on the hydrophobicity of the ADC variants; species with a higher number of conjugated drugs are typically more hydrophobic and thus exhibit stronger retention on the HIC column.[5][6] The inclusion of hydrophilic PEG linkers in ADC design, a strategy to improve solubility and pharmacokinetic properties, significantly impacts the molecule's overall hydrophobicity and, consequently, its HIC profile.[7][8][9]
Impact of PEG Linkers on HIC Performance
The primary role of a PEG linker is to increase the hydrophilicity of the ADC, which can counterbalance the hydrophobicity of the cytotoxic payload.[8][9] This alteration in the physicochemical properties of the ADC has a direct and predictable effect on its behavior during HIC analysis. ADCs with PEG linkers will generally elute earlier from the HIC column compared to their counterparts with more hydrophobic, non-PEG linkers, assuming the same antibody and payload.[10][11] This is because the hydrophilic PEG chain shields the hydrophobic drug-linker, reducing the overall interaction with the hydrophobic stationary phase.[8][10]
The length of the PEG chain is also a critical factor. As the number of ethylene (B1197577) glycol units in the linker increases, the hydrophilicity of the ADC is further enhanced, leading to even shorter retention times in HIC.[11] This characteristic allows for a degree of "tunability" in the ADC's chromatographic behavior. However, the increased hydrophilicity of PEGylated ADCs can also present challenges. In some cases, the resolution between different DAR species may be reduced, requiring careful method optimization to achieve accurate characterization.[1]
Comparative Analysis: PEG vs. Non-PEG Linkers in HIC
The following tables summarize the expected performance differences between ADCs with PEG linkers and those with traditional non-PEG (e.g., valine-citrulline based) linkers when analyzed by HIC.
| Performance Metric | ADCs with PEG Linkers | ADCs with Non-PEG Linkers | Supporting Evidence |
| Retention Time | Generally shorter | Generally longer | The hydrophilic nature of PEG reduces the overall hydrophobicity of the ADC, leading to weaker interaction with the stationary phase.[10][11] |
| Resolution | May require optimization, potentially lower | Generally good, especially for lower DAR species | The reduced hydrophobicity of PEGylated ADCs can sometimes lead to less separation between adjacent DAR species.[1] |
| Peak Shape | Generally good | Can be broad, especially for high DAR species | The increased solubility imparted by PEG can lead to improved peak shapes.[8] |
| DAR Determination | Accurate with optimized methods | Well-established and accurate | HIC is a gold standard for DAR determination for both linker types.[1][2][3][4] |
Experimental Data Summary
The following table presents a hypothetical but representative comparison of HIC data for two ADCs with the same antibody and payload but different linkers.
| ADC Variant | Linker Type | Average DAR | HIC Retention Time (min) | Resolution (DAR 2 vs. DAR 4) |
| ADC-1 | Non-PEG (VC-PABC) | 3.8 | 15.2 | 1.8 |
| ADC-2 | PEG4 | 3.9 | 12.5 | 1.5 |
| ADC-3 | PEG12 | 3.7 | 10.1 | 1.2 |
This data illustrates the trend of decreasing retention time with the introduction and elongation of the PEG linker. The resolution between DAR species may decrease, necessitating adjustments to the gradient and other chromatographic parameters.
Experimental Protocols
A generalized HIC protocol for the analysis of ADCs is provided below. Optimization of specific parameters will be required based on the specific ADC and linker chemistry.
Objective: To determine the drug-to-antibody ratio (DAR) and drug load distribution of an ADC using HIC.
Materials:
-
HPLC or UPLC system with a UV detector[13]
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0
-
ADC sample (approximately 1 mg/mL)
Procedure:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5 mL/min for at least 10 column volumes.
-
Sample Injection: Inject 10-20 µg of the ADC sample onto the column.
-
Elution Gradient: Apply a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Column Wash: Wash the column with 100% Mobile Phase B for 5 minutes.
-
Re-equilibration: Re-equilibrate the column with 100% Mobile Phase A for 10 minutes before the next injection.
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the different DAR species. Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species * DAR of each species) / 100[13]
Visualizing the Workflow
The following diagrams illustrate the key processes involved in characterizing ADCs using HIC.
Conclusion
HIC is a powerful and indispensable tool for the characterization of ADCs. The incorporation of PEG linkers, while beneficial for the overall therapeutic properties of the ADC, introduces a significant change in hydrophobicity that must be accounted for in HIC method development. By understanding the impact of PEG on HIC separation, researchers can develop robust analytical methods to accurately assess the critical quality attributes of these next-generation biotherapeutics. While HIC remains a gold standard, orthogonal methods such as reversed-phase liquid chromatography (RPLC) can provide complementary information, particularly for analyzing the reduced heavy and light chains of the ADC.[2] Careful consideration of column chemistry, mobile phase composition, and gradient profile is essential for achieving optimal resolution and accurate DAR determination for ADCs with PEG linkers.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 6. cellmosaic.com [cellmosaic.com]
- 7. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates [research.unipd.it]
- 8. labinsights.nl [labinsights.nl]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Compact hydrophilic electrophiles enable highly efficacious high DAR ADCs with excellent in vivo PK profile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. agilent.com [agilent.com]
A Researcher's Guide to Quantifying Protein Labeling Efficiency
For researchers, scientists, and drug development professionals, the precise quantification of protein labeling efficiency is critical for ensuring the quality, consistency, and efficacy of protein conjugates in therapeutic and diagnostic applications. This guide provides a comprehensive comparison of key methods for quantifying protein labeling efficiency, complete with experimental protocols and data to support the selection of the most appropriate technique for your research needs.
The covalent attachment of molecules such as fluorescent dyes, drugs, or other probes to proteins is a fundamental process in the development of a wide range of research tools and therapeutics, including antibody-drug conjugates (ADCs). The efficiency of this labeling reaction, often expressed as the degree of labeling (DOL) or drug-to-antibody ratio (DAR), is a critical quality attribute that directly impacts the functionality and performance of the final product. Inconsistent or suboptimal labeling can lead to variability in experimental results, reduced therapeutic efficacy, or potential safety concerns.
This guide explores and compares several widely used analytical techniques for quantifying protein labeling efficiency, including spectrophotometric methods, chromatography-based separations, and mass spectrometry. Each method's principle, advantages, limitations, and a detailed experimental protocol are presented to provide a clear and objective overview.
Comparison of Protein Labeling Quantification Methods
The selection of an appropriate method for quantifying protein labeling efficiency depends on various factors, including the nature of the protein and the label, the required accuracy and sensitivity, and the available instrumentation. The following table summarizes the key characteristics of the methods discussed in this guide.
| Method | Principle | Advantages | Disadvantages | Typical Applications |
| UV-Vis Spectrophotometry | Measures the absorbance of the protein (at 280 nm) and the label at its specific maximum absorbance wavelength (λmax) to calculate the Degree of Labeling (DOL).[1][2][3][4] | Simple, rapid, and requires readily available equipment.[1] | Requires that the label has a unique absorbance spectrum distinct from the protein. Can be less accurate if the extinction coefficients are not precise or if the label's absorbance overlaps with the protein's. | Routine quantification of fluorescently labeled proteins and other conjugates with chromophoric labels. |
| Fluorescence Spectroscopy | Measures the fluorescence intensity of a labeled protein and compares it to a standard curve of the free label to determine the concentration of the conjugated label. | Highly sensitive, making it suitable for low-concentration samples. | Can be susceptible to quenching effects and environmental factors that affect fluorescence. Requires a fluorometer. | Quantification of fluorescently labeled proteins, especially when high sensitivity is required. |
| Mass Spectrometry (MS) | Determines the mass of the intact protein conjugate. The mass shift compared to the unlabeled protein allows for the calculation of the number of attached labels.[5] | Provides precise mass information and can identify different labeled species. Can be used for complex mixtures. | Requires expensive instrumentation and specialized expertise. The protein must be amenable to ionization. | Characterization of antibody-drug conjugates (ADCs) and other complex protein conjugates.[5] |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. Labeling can sometimes lead to changes in size (e.g., aggregation), which can be detected and quantified.[6][7][8][9] | Provides information on the size distribution and aggregation state of the protein conjugate under native conditions.[6][8] | Not a direct measure of labeling efficiency unless the label significantly alters the protein's size. Limited resolution for small changes in size. | Assessing the purity and aggregation of protein conjugates.[6][7] |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their surface hydrophobicity. The addition of hydrophobic labels increases the protein's retention time, allowing for the separation and quantification of different labeled species.[10][11][12][13][14] | High-resolution separation of different labeled species (e.g., DAR0, DAR2, DAR4). Performed under non-denaturing conditions, preserving the protein's native structure.[10][11][12] | Method development can be complex, requiring optimization of salt concentration and gradient. | Gold standard for determining the drug-to-antibody ratio (DAR) of ADCs.[10][13] |
Experimental Protocols
This section provides detailed methodologies for the key experiments discussed in this guide.
Protocol 1: Quantification of Labeling Efficiency by UV-Vis Spectrophotometry
This protocol describes the determination of the Degree of Labeling (DOL) for a protein labeled with a chromophoric molecule.
Workflow for UV-Vis Spectrophotometry
Caption: Workflow for determining the Degree of Labeling (DOL) using UV-Vis spectrophotometry.
Materials:
-
Labeled protein conjugate, purified from unreacted label.
-
UV-Vis spectrophotometer.
-
Quartz cuvettes.
-
Buffer used for protein storage.
Procedure:
-
Blank the spectrophotometer: Use the protein storage buffer to set the baseline absorbance to zero.
-
Measure absorbance: Measure the absorbance of the purified protein conjugate at 280 nm (A280) and at the maximum absorbance wavelength (λmax) of the label (A_label).[1][4]
-
Calculate the protein concentration:
-
First, correct the A280 reading for the contribution of the label's absorbance at 280 nm. This requires a correction factor (CF), which is the ratio of the label's absorbance at 280 nm to its absorbance at λmax.[1][4]
-
Corrected A280 = A280 - (A_label × CF)
-
Protein Concentration (M) = Corrected A280 / (ε_protein × path length)
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
-
-
Calculate the label concentration:
-
Label Concentration (M) = A_label / (ε_label × path length)
-
ε_label is the molar extinction coefficient of the label at its λmax (in M⁻¹cm⁻¹).
-
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = Label Concentration (M) / Protein Concentration (M)
-
Protocol 2: Quantification of Labeling Efficiency by Hydrophobic Interaction Chromatography (HIC)
This protocol outlines the determination of the drug-to-antibody ratio (DAR) of an antibody-drug conjugate (ADC) using HIC.
Workflow for HIC Analysis of ADCs
Caption: Workflow for determining the Drug-to-Antibody Ratio (DAR) using HIC.
Materials:
-
Antibody-drug conjugate (ADC) sample.
-
HPLC system with a UV detector.
-
HIC column (e.g., Butyl or Phenyl phase).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).[14]
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).[14]
Procedure:
-
System Preparation: Set up the HPLC system and equilibrate the HIC column with Mobile Phase A.
-
Sample Injection: Inject the ADC sample onto the equilibrated column.
-
Chromatographic Separation: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes) to elute the different ADC species.[14]
-
Detection: Monitor the column eluate using a UV detector at 280 nm.
-
Data Analysis:
-
Integrate the peak areas corresponding to the different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (Peak Area_i × DAR_i) / Σ (Peak Area_i)
-
Where i represents each eluting peak.
-
-
Protocol 3: Quantification of Labeling Efficiency by Mass Spectrometry (MALDI-TOF)
This protocol provides a general workflow for determining the labeling efficiency of a protein conjugate using MALDI-TOF mass spectrometry.
Workflow for MALDI-TOF MS Analysis
Caption: Workflow for analyzing protein conjugates using MALDI-TOF MS.
Materials:
-
Purified protein conjugate.
-
Unlabeled protein control.
-
MALDI-TOF mass spectrometer.
-
MALDI target plate.
-
Matrix solution (e.g., sinapinic acid for large proteins).
-
Calibration standards.
Procedure:
-
Sample Preparation: Mix the protein conjugate sample with the matrix solution.[15]
-
Spotting: Spot the mixture onto the MALDI target plate and allow it to air dry, forming co-crystals.[15]
-
Mass Spectrometry Analysis:
-
Load the target plate into the MALDI-TOF instrument.
-
Acquire the mass spectrum of the protein conjugate.
-
Acquire the mass spectrum of the unlabeled protein control under the same conditions.
-
-
Data Analysis:
-
Determine the molecular weight of the unlabeled protein and the labeled protein from the respective mass spectra.
-
The difference in mass between the labeled and unlabeled protein corresponds to the total mass of the attached labels.
-
Calculate the average number of labels per protein by dividing the total mass of the labels by the molecular weight of a single label.
-
Conclusion
The accurate quantification of protein labeling efficiency is a cornerstone of robust bioconjugate development. Each of the described methods offers distinct advantages and is suited for different stages of research and development. UV-Vis spectrophotometry provides a rapid and straightforward assessment for routine checks. HIC has emerged as a powerful and high-resolution technique, particularly for the detailed characterization of ADCs. Mass spectrometry offers the most precise mass information, confirming the identity and modification of the protein conjugate. The choice of method should be guided by the specific requirements of the application, balancing the need for accuracy, sensitivity, throughput, and the available analytical resources. By employing the appropriate quantification strategies, researchers can ensure the quality and consistency of their protein conjugates, leading to more reliable and reproducible scientific outcomes.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Degree of labeling (DOL) step by step [abberior.rocks]
- 3. spectra.arizona.edu [spectra.arizona.edu]
- 4. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 5. cellmosaic.com [cellmosaic.com]
- 6. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. learning.sepscience.com [learning.sepscience.com]
- 9. goldbio.com [goldbio.com]
- 10. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. Procedure for Protein Mass Measurement Using MALDI-TOF | MtoZ Biolabs [mtoz-biolabs.com]
A Head-to-Head Comparison: NHS Ester Chemistry vs. Aminoxy Conjugation for Protein Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a critical step in a vast array of applications, from fundamental research to the development of novel therapeutics and diagnostics. The choice of conjugation chemistry is paramount, as it dictates the specificity, stability, and potential impact on the protein's function. This guide provides an in-depth, objective comparison of two widely used protein labeling methods: N-hydroxysuccinimide (NHS) ester chemistry and aminoxy conjugation.
At a Glance: Key Differences
| Feature | NHS Ester Chemistry | Aminoxy Conjugation |
| Target Functional Group | Primary amines (-NH₂) | Aldehydes or ketones (-CHO, -C=O) |
| Target Residues | N-terminus, Lysine (B10760008) | Glycans (after oxidation), engineered residues |
| Bond Formed | Amide bond | Oxime bond |
| Specificity | Generally non-specific due to multiple lysines | Highly specific to the carbonyl group |
| Reaction pH | 7.2 - 9.0[1] | ~4.5 (can be performed at neutral pH)[2] |
| Bond Stability | Highly stable amide bond[1][3] | Stable oxime bond, more stable than hydrazone[2][4] |
| Protein Modification Required | None (targets native amines) | Often requires oxidation of glycans or genetic engineering to introduce a carbonyl group[5][6] |
| Key Side Reaction | Hydrolysis of the NHS ester[1][7] | Potential for side reactions if other carbonyls are present |
Unveiling the Chemistry: Reaction Mechanisms
Understanding the underlying chemical reactions is crucial for optimizing labeling protocols and troubleshooting experiments.
NHS Ester Chemistry: Targeting Primary Amines
NHS esters react with primary amines, found at the N-terminus of a protein and on the side chain of lysine residues, through a nucleophilic acyl substitution reaction.[8] The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1] The reaction is most efficient at a slightly alkaline pH (8.3-8.5), where the primary amines are deprotonated and thus more nucleophilic.[8][9][10] However, a significant competing reaction is the hydrolysis of the NHS ester, which increases with pH and can reduce labeling efficiency, particularly in dilute protein solutions.[1][7]
Aminoxy Conjugation: A Bioorthogonal Approach
Aminoxy conjugation offers a more site-specific labeling strategy by targeting carbonyl groups (aldehydes or ketones).[4][5] Since native proteins generally lack these functional groups, they must be introduced.[6] A common method is the mild oxidation of carbohydrate moieties on glycoproteins using sodium periodate (B1199274) (NaIO₄) to generate aldehydes.[5] Alternatively, genetic engineering can be used to incorporate an amino acid with a ketone group.[6][11] The aminooxy group (-ONH₂) of the labeling reagent then reacts with the carbonyl group to form a stable oxime linkage.[4][5] This reaction can be catalyzed by aniline (B41778) and proceeds efficiently under mild, slightly acidic conditions.[2][5]
Experimental Protocols
Below are generalized protocols for protein labeling using NHS esters and aminoxy conjugation. Optimization is often necessary for specific proteins and labels.
NHS Ester Labeling Protocol
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS ester of the desired label
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[8]
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5[8]
-
Quenching solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification column (e.g., gel filtration or desalting column)[8]
Procedure:
-
Protein Preparation: Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.[8]
-
NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a stock solution.[8]
-
Labeling Reaction: Add a calculated molar excess of the NHS ester stock solution to the protein solution. Incubate for 1-4 hours at room temperature or overnight at 4°C, protected from light if the label is photosensitive.[8]
-
Quenching (Optional): Add quenching solution to stop the reaction by consuming any unreacted NHS ester.[8]
-
Purification: Remove excess, unreacted label and byproducts using a desalting or gel filtration column.[12][13]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the label.[5][13]
Aminoxy Conjugation Protocol (for Glycoproteins)
Materials:
-
Glycoprotein of interest in PBS
-
Sodium periodate (NaIO₄)
-
Reaction Buffer: 1 M sodium acetate, 1.5 M NaCl, pH 5.5[5]
-
Ethylene (B1197577) glycol
-
Aminoxy-functionalized label
-
Aniline (optional, as a catalyst)[5]
-
Purification column (e.g., gel filtration or desalting column)
Procedure:
-
Protein Oxidation:
-
Prepare a fresh solution of 100 mM NaIO₄ in water.[5]
-
Add 1/10 volume of 10X reaction buffer and 1/10 volume of the NaIO₄ solution to the glycoprotein solution.[5]
-
Incubate for 10-30 minutes at room temperature or on ice.[5]
-
Quench the reaction by adding ethylene glycol to a final concentration of 100 mM.[5]
-
-
Labeling Reaction:
-
Purification: Separate the labeled glycoprotein from the free label using a desalting or gel filtration column.[5]
-
Characterization: Determine the DOL using spectrophotometry.[5]
Performance Comparison
| Parameter | NHS Ester Chemistry | Aminoxy Conjugation |
| Reaction Efficiency | Labeling efficiency is generally around 35% at a protein concentration of ~2.5 mg/mL, and can be lower at more dilute concentrations.[13] Efficiency is highly dependent on pH and protein concentration due to competing hydrolysis.[7] | Can achieve high reaction yields, with reports of ~81% conjugation.[14] The reaction is generally efficient under optimized conditions. |
| Reaction Time | Typically 1-4 hours at room temperature or overnight at 4°C.[8] | The oxidation step takes 10-30 minutes, and the conjugation reaction is typically 2 hours at room temperature.[5] |
| Potential for Protein Damage | Non-specific labeling of numerous lysine residues can potentially alter protein conformation and function or interfere with antibody binding affinity.[13][15][16] | The oxidation step with periodate is generally mild but needs to be controlled to avoid over-oxidation. The conjugation itself is highly specific and less likely to affect protein function, especially when targeting glycans away from the active site.[17] |
| Homogeneity of Labeled Product | Often results in a heterogeneous mixture of labeled proteins with varying degrees of labeling and at different positions due to the abundance of lysine residues.[15][18] | Generally produces a more homogeneous product due to the site-specific nature of the reaction with a limited number of introduced carbonyl groups.[19] |
Conclusion: Making the Right Choice
The decision between NHS ester chemistry and aminoxy conjugation hinges on the specific requirements of the experiment and the nature of the protein being labeled.
Choose NHS Ester Chemistry when:
-
A simple and rapid labeling method is required.
-
The protein of interest is not a glycoprotein or cannot be easily engineered.
-
A high degree of labeling is desired, and some heterogeneity is acceptable.
-
The potential for labeling at multiple sites is not expected to compromise protein function.
Choose Aminoxy Conjugation when:
-
Site-specific labeling is critical to preserve protein function.
-
A homogeneous population of labeled protein is required.
-
The protein is a glycoprotein with accessible carbohydrate moieties.
-
The protein can be genetically engineered to incorporate a carbonyl-containing amino acid.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NHS ester protocol for labeling proteins [abberior.rocks]
- 4. biotium.com [biotium.com]
- 5. biotium.com [biotium.com]
- 6. ADC Conjugation Technologies | AxisPharm [axispharm.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. interchim.fr [interchim.fr]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Adapter Reagents for Protein Site Specific Dye Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. glenresearch.com [glenresearch.com]
- 13. biotium.com [biotium.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. atlantisbioscience.com [atlantisbioscience.com]
- 18. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cellmosaic.com [cellmosaic.com]
The Influence of Polyethylene Glycol (PEG) Linker Length on Serum Stability: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a polyethylene (B3416737) glycol (PEG) linker is a critical determinant in the design of long-acting therapeutics and drug delivery systems. The length of the PEG chain profoundly influences the pharmacokinetic and pharmacodynamic properties of the conjugated molecule, with serum stability being a paramount consideration. This guide provides an objective comparison of how different length PEG linkers affect serum stability, supported by experimental data and detailed methodologies.
The Role of PEG Length in Serum Stability
PEGylation, the process of attaching PEG chains to molecules such as proteins, peptides, or nanoparticles, is a widely adopted strategy to enhance their in vivo performance. The length of the PEG linker directly impacts its ability to shield the conjugated molecule from enzymatic degradation and renal clearance, thereby extending its circulation half-life.[1][2][3] Generally, a longer PEG chain provides a larger hydrodynamic radius, which more effectively hinders access by proteolytic enzymes and reduces the rate of kidney filtration.[1]
Quantitative Comparison of Serum Stability
The following tables summarize quantitative data from various studies, illustrating the effect of PEG linker length on key pharmacokinetic parameters that are indicative of serum stability.
| PEG Molecular Weight (kDa) | Half-life (t½) | Fold Increase in Half-life (approx.) | Molecule Type | Reference |
| 6 | 18 minutes | - | PEG polymer | [][5] |
| 50 | 16.5 hours | ~55 | PEG polymer | [][5] |
| Native (Un-PEGylated) | 1.8 hours | - | rhG-CSF | [6] |
| PEG-conjugated | 7 hours | ~3.9 | rhG-CSF | [6] |
| Native (Un-PEGylated) | 1 hour | - | Arginase | [6] |
| 5 | 12 hours | 12 | Arginase | [6] |
| Native (Un-PEGylated) | 20 hours | - | Asparaginase | [6] |
| PEG-conjugated | 357 hours | ~17.9 | Asparaginase | [6] |
| 5 | 7 to 42 hours | - | Antimicrobial Peptide (Onc112) | [2] |
| 20 | > 2x increase vs. 5 kDa | - | Antimicrobial Peptide (Onc112) | [2] |
Table 1: Effect of PEG Molecular Weight on the Half-life of Various Molecules. This table demonstrates the significant increase in circulation half-life achieved with increasing PEG molecular weight across different types of molecules.
| Nanoparticle Formulation | Elimination Half-life (t½β) (hours) | Area Under the Curve (AUC) (μg·h/mL) | Clearance (CL) (mL/h) | Reference |
| Free MTX | 2.15 ± 0.21 | 1.89 ± 0.17 | 5.29 ± 0.47 | [7] |
| MTX/CS NP | 3.87 ± 0.32 | 4.32 ± 0.35 | 2.31 ± 0.19 | [7] |
| MTX/mPEG(750)-g-CS NP | 5.12 ± 0.41 | 6.87 ± 0.53 | 1.46 ± 0.11 | [7] |
| MTX/mPEG(2000)-g-CS NP | 8.76 ± 0.69 | 10.23 ± 0.88 | 0.98 ± 0.08 | [7] |
| MTX/mPEG(5000)-g-CS NP | 15.43 ± 1.23 | 18.54 ± 1.52 | 0.54 ± 0.04 | [7] |
Table 2: Pharmacokinetic Parameters of Methotrexate (MTX)-loaded Chitosan (B1678972) (CS) Nanoparticles with Different mPEG Molecular Weights. This data clearly shows a trend where increasing the PEG chain length on the nanoparticles leads to a longer elimination half-life, a greater overall drug exposure (AUC), and a lower clearance rate.[7]
Experimental Protocols
The assessment of PEG linker stability in serum is crucial for predicting in vivo performance. A typical in vitro plasma or serum stability assay is conducted as follows.
In Vitro Serum Stability Assay
Objective: To evaluate the stability of a PEGylated conjugate in a biological matrix (serum or plasma) over time.
Methodology:
-
Preparation: The PEGylated molecule of interest is incubated in fresh serum or plasma (e.g., human, mouse, or rat) at a specific concentration (e.g., 1.3 mg/mL) and maintained at 37°C to mimic physiological conditions. A control sample in buffer is often included to assess the inherent stability of the conjugate in the absence of serum components.[8]
-
Time Points: Aliquots of the incubation mixture are collected at various time points over a predetermined period, which can range from hours to several days (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours).[8][9]
-
Sample Processing: To analyze the remaining intact conjugate, it needs to be separated from the complex serum/plasma matrix. This can be achieved through methods like immunoaffinity capture (e.g., using Protein A magnetic beads for antibody-drug conjugates) or protein precipitation.[8]
-
Analysis: The amount of intact conjugate at each time point is quantified using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Performance Liquid Chromatography (HPLC).[8][10] For antibody-drug conjugates, the average drug-to-antibody ratio (DAR) can be monitored over time to assess linker stability.[8]
-
Data Interpretation: The percentage of the intact conjugate remaining at each time point is plotted against time to determine its stability profile. This data can be used to calculate the half-life of the conjugate in serum.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for an in vitro serum stability assay.
Caption: Workflow for in vitro serum stability assessment of PEGylated molecules.
Logical Framework for Linker Selection
The decision-making process for selecting an appropriate PEG linker length involves balancing enhanced stability with potential drawbacks.
Caption: Decision framework for selecting PEG linker length based on desired properties.
Conclusion
The length of a PEG linker is a critical parameter that can be modulated to fine-tune the serum stability and overall pharmacokinetic profile of a therapeutic agent. The experimental data consistently demonstrates that longer PEG chains lead to increased circulation half-life and reduced clearance.[5][7][11] However, this must be balanced with potential drawbacks such as steric hindrance that could reduce the biological activity of the conjugated molecule.[1][] Therefore, the optimal PEG linker length must be determined empirically for each specific application, taking into account the desired therapeutic outcome. The provided experimental protocols and decision-making frameworks serve as a guide for researchers in this optimization process.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. Readily adaptable release kinetics of prodrugs using protease-dependent reversible PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Modulation of the Pharmacokinetics and Pharmacodynamics of Proteins by Polyethylene Glycol Conjugation [sites.ualberta.ca]
- 7. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Hydrophobicity of Bioconjugation Linkers
For Researchers, Scientists, and Drug Development Professionals
The selection of a chemical linker is a critical determinant of the efficacy, stability, and pharmacokinetic profile of bioconjugates, particularly antibody-drug conjugates (ADCs). A key physicochemical property influencing these characteristics is the linker's hydrophobicity. Overly hydrophobic linkers can lead to aggregation, reduced solubility, and accelerated clearance from circulation, diminishing the therapeutic potential of the bioconjugate. Conversely, hydrophilic linkers can enhance solubility, improve stability, and prolong circulation time. This guide provides an objective comparison of the hydrophobicity of different bioconjugation linkers, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their drug development programs.
Quantitative Assessment of Linker Hydrophobicity
The hydrophobicity of bioconjugation linkers can be evaluated using several experimental and computational methods. The most common techniques include Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and the calculation of the partition coefficient (logP).
Hydrophobic Interaction Chromatography (HIC) separates molecules based on their surface hydrophobicity under non-denaturing conditions. A longer retention time in HIC indicates greater hydrophobicity.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates molecules based on their hydrophobicity under denaturing conditions. Similar to HIC, a longer retention time corresponds to higher hydrophobicity.
Calculated logP (cLogP or AlogP) is a computational method that estimates the logarithm of the partition coefficient of a compound between octanol (B41247) and water. A higher logP value signifies greater hydrophobicity.
The following table summarizes quantitative data on the hydrophobicity of common bioconjugation linkers, compiled from various studies.
| Linker Type | Specific Linker Example | Method of Assessment | Quantitative Value (Relative) | Reference |
| Hydrophobic | Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) | Calculated logP | 1.84 | [1][2] |
| Maleimidocaproyl (MC) | RP-HPLC Retention Time | Longer than hydrophilic linkers | [3][4] | |
| MC-Val-Cit-PAB | Calculated AlogP | 4.79 (for MC-VC-PAB-MMAE) | [3] | |
| RP-HPLC Retention Time | 11.5 min (for MC-VC-PAB-MMAE) | [3] | ||
| Hydrophilic | Maleimidomethyl-1,3-dioxane based (MD) | Calculated logP | 0.17 | [1][2] |
| PEG4 | HIC Retention Time | Shorter than more hydrophobic linkers | [5][6] | |
| PEG8 | HIC Retention Time | Shorter than more hydrophobic linkers | [7] | |
| PEG12 | HIC Retention Time | Shorter than more hydrophobic linkers | [8] | |
| PEG24 | HIC Retention Time | Shorter than more hydrophobic linkers | [8][9] | |
| MCC-Maytansinoid | Calculated AlogP | 3.76 | [3] | |
| RP-HPLC Retention Time | 5.5 min | [3] | ||
| MMAU (hydrophilic auristatin) ADC (DAR=8) | HIC Retention Time | Corresponds to DAR 3-4 of MMAE ADC | [10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized protocols for HIC and RP-HPLC analysis of bioconjugate hydrophobicity.
Hydrophobic Interaction Chromatography (HIC) Protocol for ADC Analysis
HIC is a valuable tool for characterizing the drug-to-antibody ratio (DAR) and assessing the overall hydrophobicity of ADCs.[11][12]
1. Materials and Reagents:
- HIC column (e.g., TSKgel Butyl-NPR, Phenyl-5PW)
- Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)
- Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)
- Optional: Isopropanol or Acetonitrile in Mobile Phase B to facilitate elution of highly hydrophobic species.
- HPLC system with a UV detector.
2. Sample Preparation:
- Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
- Filter the sample through a 0.22 µm filter.
3. Chromatographic Conditions:
- Equilibration: Equilibrate the column with 100% Mobile Phase A for at least 10 column volumes.
- Injection: Inject the prepared sample.
- Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).
- Detection: Monitor the absorbance at 280 nm.
- Flow Rate: A typical flow rate is 0.5-1.0 mL/min.
4. Data Analysis:
- Analyze the resulting chromatogram. The retention time of the different ADC species will increase with their hydrophobicity (i.e., higher DAR). The peak area can be used to quantify the relative abundance of each species.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Protocol
RP-HPLC is often used to analyze the hydrophobicity of the drug-linker portion of a bioconjugate, sometimes after cleavage from the antibody.[3][13]
1. Materials and Reagents:
- RP-HPLC column (e.g., C4, C8, or C18)
- Mobile Phase A: Aqueous buffer with a small amount of organic modifier and an ion-pairing agent (e.g., 0.1% Trifluoroacetic Acid (TFA) in water).
- Mobile Phase B: Organic solvent with an ion-pairing agent (e.g., 0.1% TFA in acetonitrile).
- HPLC system with a UV detector.
2. Sample Preparation:
- The sample (e.g., cleaved drug-linker) is dissolved in a mixture of Mobile Phase A and B.
- Filter the sample through a 0.22 µm filter.
3. Chromatographic Conditions:
- Equilibration: Equilibrate the column with the initial mobile phase composition.
- Injection: Inject the prepared sample.
- Elution: Apply a gradient of increasing Mobile Phase B to elute the compounds based on their hydrophobicity.
- Detection: Monitor the absorbance at a wavelength appropriate for the chromophore in the drug-linker (e.g., 254 nm).
- Flow Rate: A typical flow rate is 1.0 mL/min.
4. Data Analysis:
- The retention time of the compound is a direct measure of its relative hydrophobicity.
Visualizing Experimental Workflows and Logical Relationships
Diagrams are powerful tools for understanding complex processes and relationships. The following diagrams were created using Graphviz (DOT language) to illustrate the HIC experimental workflow and the classification of bioconjugation linkers based on their hydrophobicity.
Caption: Workflow for assessing ADC hydrophobicity using HIC.
Caption: Classification of linkers by hydrophobicity.
Conclusion
The hydrophobicity of a bioconjugation linker is a critical parameter that significantly impacts the overall properties and performance of a bioconjugate. As demonstrated by the compiled data, a wide range of linkers with varying degrees of hydrophobicity are available. Hydrophilic linkers, such as those based on polyethylene (B3416737) glycol (PEG), generally lead to bioconjugates with improved solubility, stability, and pharmacokinetic profiles. In contrast, traditional hydrophobic linkers like SMCC and MC-VC-PAB can contribute to aggregation and faster clearance, especially at higher drug-to-antibody ratios.[][15] The choice of linker should, therefore, be carefully considered in the context of the specific application, the properties of the molecule to be conjugated, and the desired therapeutic outcome. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers to rationally select and evaluate linkers for the development of next-generation bioconjugates.
References
- 1. 2-(Maleimidomethyl)-1,3-Dioxanes (MD): a Serum-Stable Self-hydrolysable Hydrophilic Alternative to Classical Maleimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Compact hydrophilic electrophiles enable highly efficacious high DAR ADCs with excellent in vivo PK profile - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05678J [pubs.rsc.org]
- 9. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. adcreview.com [adcreview.com]
A Head-to-Head Comparison of Bioconjugation Linkers: Aminoxyacetamide-PEG3-azide vs. Maleimide-PEG-azide
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of linker is a critical determinant of success. The stability, reactivity, and specificity of the chemical bridge connecting a payload to a biomolecule can profoundly impact the efficacy and safety of the final conjugate. This guide provides an in-depth, objective comparison of two popular heterobifunctional PEGylated linkers: Aminoxyacetamide-PEG3-azide and Maleimide-PEG-azide.
This comparison will delve into their respective reaction mechanisms, stability profiles, and performance characteristics, supported by experimental data. We will explore the nuances of oxime ligation and thiol-maleimide Michael addition to equip you with the knowledge needed to select the optimal linker for your specific application, be it antibody-drug conjugates (ADCs), protein labeling, or surface functionalization.
At a Glance: Key Performance Characteristics
| Feature | This compound (Oxime Ligation) | Maleimide-PEG-azide (Thiol-Maleimide Addition) |
| Target Functional Group | Aldehydes and Ketones | Thiols (Sulfhydryls) |
| Reaction Mechanism | Nucleophilic attack of aminooxy on a carbonyl | Michael addition of a thiol to the maleimide (B117702) double bond |
| Optimal pH Range | 6.0 - 7.0 (can be accelerated at lower pH)[1] | 6.5 - 7.5[2][3][4] |
| Reaction Rate | Moderate, can be accelerated with catalysts (e.g., aniline)[5][6][7][8] | Fast, typically completes in 1-4 hours at room temperature[2][9] |
| Linkage Stability | Exceptionally high hydrolytic stability[1][6][10] | Moderate, susceptible to retro-Michael addition and thiol exchange[2][11][12][13][14] |
| Specificity | High, as aldehydes and ketones are rare in native biological systems[1] | High for thiols within the optimal pH range[2][3][4] |
| Key Advantage | Highly stable conjugate | Rapid and efficient reaction under physiological conditions |
| Key Disadvantage | Slower reaction rate without catalysis | Potential for conjugate instability and payload loss |
Reaction Mechanisms and Specificity
The choice between these two linkers fundamentally depends on the available functional groups on the biomolecule of interest and the desired stability of the final conjugate.
This compound participates in oxime ligation , a chemoselective reaction between an aminooxy group and an aldehyde or ketone.[1][10] This reaction is highly specific due to the scarcity of endogenous aldehydes and ketones in biological systems, minimizing off-target reactions.[1] The reaction proceeds optimally at a slightly acidic to neutral pH and can be significantly accelerated by catalysts like aniline (B41778).[5][6][7][8]
Maleimide-PEG-azide reacts with thiol (sulfhydryl) groups, most commonly found on cysteine residues in proteins, via a thiol-maleimide Michael addition .[2] This reaction is highly efficient and proceeds rapidly at physiological pH (6.5-7.5).[2][3][4][9] Within this pH range, the reaction is highly selective for thiols, being approximately 1,000 times faster than the reaction with amines.[4]
Figure 1. Reaction schemes for oxime ligation and thiol-maleimide addition.
Quantitative Comparison of Performance
Reaction Kinetics
The thiol-maleimide reaction is generally faster than the uncatalyzed oxime ligation. Maleimide conjugations can often be completed within 1 to 4 hours at room temperature.[2][9] In contrast, oxime ligations may require longer incubation times (2-24 hours) to achieve high yields without a catalyst.[1]
However, the rate of oxime ligation can be dramatically increased with the use of catalysts like aniline. Studies have shown that aniline catalysis can enhance the reaction rate by over 70-fold, with second-order rate constants reaching up to 2,000 M⁻¹s⁻¹.[7] This makes the reaction kinetics comparable to, or even exceeding, those of other fast bioconjugation reactions.
| Reaction | Condition | Second-Order Rate Constant (k₂) |
| Oxime Ligation | Uncatalyzed, pH 7 | ~8.2 M⁻¹s⁻¹[7] |
| Oxime Ligation | 100 mM Aniline, pH 7 | ~2,000 M⁻¹s⁻¹[7] |
| Thiol-Maleimide Addition | pH 7 | ~10² M⁻¹s⁻¹[15] |
Stability of the Conjugate
The stability of the resulting linkage is a major point of differentiation between these two linkers.
Oxime bonds are known for their exceptional hydrolytic stability across a wide pH range, making them a preferred choice for applications requiring long-term stability in vivo.[1][6][10]
Maleimide-thiol adducts , while forming a covalent thioether bond, are susceptible to a retro-Michael addition reaction.[11][12][13][14] This process can lead to deconjugation and the exchange of the linker-payload with other thiols present in the biological environment, such as glutathione (B108866) or albumin. This instability is a significant concern for applications like ADCs, as premature drug release can lead to off-target toxicity and reduced efficacy.[12] The half-life of maleimide-thiol conjugates can range from a few hours to several days, depending on the specific chemical environment and the structure of the maleimide.[16][17] For instance, N-aryl maleimides have been shown to form more stable conjugates than the more common N-alkyl maleimides.[11][18]
| Linkage | Condition | Stability Profile |
| Oxime | Physiological pH | Highly stable, resistant to hydrolysis[1][6][10] |
| Thioether (from Maleimide) | In the presence of thiols (e.g., glutathione) | Prone to retro-Michael addition and thiol exchange, with half-lives ranging from 3.1 to 258 hours depending on the specific reactants[16][17] |
The Role of the Azide (B81097) Moiety
Both linkers feature a terminal azide group, which provides an orthogonal handle for further functionalization via "click chemistry". The azide group is bioorthogonal, meaning it does not react with native functional groups found in biological systems.[19] This allows for a two-step conjugation strategy where the biomolecule is first modified with the PEG linker, followed by the attachment of a second molecule (e.g., a fluorescent dye, a drug, or another biomolecule) bearing a compatible alkyne group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).[20][21]
Figure 2. General workflow for two-step bioconjugation using azide-functionalized linkers.
Experimental Protocols
General Protocol for Oxime Ligation
-
Preparation of Reactants : Dissolve the biomolecule containing an aldehyde or ketone group in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.0-7.0). Dissolve the this compound in the same buffer. If using a catalyst, prepare a stock solution of aniline (e.g., 100 mM in DMSO).[1]
-
Conjugation Reaction : Add the aminoxy-functionalized linker to the biomolecule solution at a desired molar excess. If applicable, add the aniline catalyst.
-
Incubation : Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by analytical methods such as SDS-PAGE, HPLC, or mass spectrometry.[1]
-
Purification : Remove excess linker and byproducts using size-exclusion chromatography (SEC), dialysis, or other appropriate purification methods.
General Protocol for Thiol-Maleimide Conjugation
-
Reduction of Disulfides (if necessary) : If the thiol groups on the biomolecule are in the form of disulfide bonds, they must first be reduced. This can be achieved by incubating the biomolecule with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). DTT can also be used but must be removed before adding the maleimide linker.
-
Preparation of Reactants : Dissolve the thiol-containing biomolecule in a suitable buffer (e.g., phosphate-buffered saline, pH 6.5-7.5).[4] Dissolve the Maleimide-PEG-azide in a compatible solvent like DMSO or DMF.
-
Conjugation Reaction : Add the maleimide linker solution to the biomolecule solution, typically at a 10- to 20-fold molar excess.[2]
-
Incubation : Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[4]
-
Quenching (Optional) : The reaction can be quenched by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, to react with any excess maleimide.
-
Purification : Purify the conjugate from excess linker and quenching reagents using SEC or dialysis.
Conclusion: Making the Right Choice
The selection between this compound and Maleimide-PEG-azide is a trade-off between reaction kinetics and conjugate stability.
Choose this compound when:
-
Ultimate stability is paramount: The oxime linkage is significantly more stable than the maleimide-thiol adduct, making it ideal for in vivo applications where long-term integrity is crucial.
-
A bioorthogonal handle is required from the start: The reaction targets aldehydes/ketones, which are generally absent in native proteins, ensuring high specificity.
-
Reaction time is flexible or can be accelerated: While slower without a catalyst, the reaction can be significantly sped up with the addition of aniline.
Choose Maleimide-PEG-azide when:
-
Rapid conjugation is a priority: The thiol-maleimide reaction is fast and efficient under physiological conditions.
-
Site-specific conjugation to cysteine residues is desired: This linker allows for the precise targeting of native or engineered cysteine residues.
-
Potential instability can be tolerated or mitigated: For in vitro applications or when the potential for retro-Michael addition is not a critical concern, the speed and efficiency of this linker are advantageous.
By carefully considering the requirements of the specific application and the properties of the biomolecule, researchers can make an informed decision to leverage the unique advantages of each of these versatile linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. purepeg.com [purepeg.com]
- 10. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. researchgate.net [researchgate.net]
- 13. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 17. Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A comparative study of bioorthogonal reactions with azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Bifunctional Linkers for Site-Specific Conjugation
In the landscape of advanced bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics, the ability to link molecules with precision and control is paramount. The Aminoxyacetamide-PEG3-azide linker has become a staple for researchers, offering a reliable tool for a two-step, site-specific conjugation strategy. Its aminoxy group chemoselectively reacts with carbonyls (aldehydes or ketones) to form a stable oxime bond, while the azide (B81097) handle is reserved for bioorthogonal "click chemistry," such as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) or Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][3]
However, the linker is not merely a passive connector; its structure profoundly influences the properties of the final conjugate, including its solubility, stability, pharmacokinetics, and efficacy.[4][5] The "one-size-fits-all" approach is seldom optimal. This guide provides a comprehensive comparison of viable alternatives to this compound, focusing on how modifications to the spacer component can be leveraged to optimize conjugate performance. We explore alternatives based on Polyethylene (B3416737) Glycol (PEG) length, hydrophobicity, and cleavability, providing a framework for rational linker selection.
Logical Overview of Bifunctional Linker Alternatives
The core structure of these linkers consists of three key components: an aminoxy group, a spacer, and an azide group. The primary point of variation lies in the spacer, which can be modified to tune the physicochemical properties of the entire construct.
Caption: Modular components of an Aminoxy-Spacer-Azide linker.
Performance Comparison of Alternative Linker Spacers
The choice of spacer directly impacts key biophysical and pharmacological parameters. While direct, head-to-head experimental data for all aminoxy-azide linker variants is not always available in a single study, we can synthesize a robust comparison based on extensive research into linker technologies for ADCs and bioconjugation.
PEG-Based Spacers with Varying Lengths
The most straightforward alternative to a PEG3 spacer is to vary the number of ethylene (B1197577) glycol units. Commercial suppliers offer a wide range of Aminoxy-PEGn-azide linkers, with 'n' commonly ranging from 1 to 12 or more.[6][7][8]
-
Properties : PEG is prized for its hydrophilicity, flexibility, and biocompatibility.[4] Increasing the PEG chain length generally enhances the water solubility of the conjugate, which is particularly beneficial when working with hydrophobic payloads.[5] Longer PEG chains also increase the hydrodynamic volume of the conjugate, which can reduce renal clearance and extend in-vivo circulation time.[5]
-
Performance Trade-offs : While a longer PEG spacer can improve pharmacokinetics and solubility, it may come at the cost of reduced potency.[9] The increased distance and potential steric hindrance between the biomolecule and the payload can, in some cases, interfere with target binding or payload release. Conversely, very short linkers may not provide sufficient spacing or solubility, potentially leading to aggregation or inefficient conjugation.[10]
Hydrophobic Alkyl Spacers
Replacing the hydrophilic PEG chain with a more hydrophobic alkyl chain (e.g., C6, C12) represents another strategic choice.
-
Properties : Alkyl spacers are more rigid and hydrophobic than their PEG counterparts. This increased hydrophobicity can sometimes enhance cell membrane permeability.
-
Performance Trade-offs : The major drawback of hydrophobic linkers is the increased risk of conjugate aggregation, especially with high drug-to-antibody ratios (DARs). In a comparative study on aptamer-amphiphiles, hydrophobic alkyl spacers resulted in a greater loss of binding affinity compared to hydrophilic PEG spacers.[11] This suggests that while potentially useful in specific contexts, alkyl spacers must be evaluated carefully to avoid compromising the biological activity and stability of the conjugate.
Cleavable Spacers
For many therapeutic applications, particularly in ADCs, releasing the payload from the biomolecule at the target site is crucial. This is achieved by incorporating a cleavable unit into the spacer.
-
Properties : Cleavable linkers are designed to be stable in circulation but break apart in response to specific triggers within the target cell, such as low pH in endosomes or the presence of specific enzymes like cathepsins.[12] Common cleavable motifs include dipeptides (e.g., Valine-Citrulline), disulfide bonds (cleaved by glutathione), and acid-labile hydrazones.
-
Performance Trade-offs : While no commercial "Aminoxy-(cleavable)-azide" linkers are standardly available, they can be custom synthesized. The primary advantage is controlled payload release, which can significantly enhance the therapeutic window. The main challenge lies in linker design to ensure sufficient stability in the bloodstream while allowing for efficient cleavage at the target site.
Quantitative Data Summary
The following table summarizes the generalized effects of different spacer types on the performance of bioconjugates. The values represent trends rather than absolute measurements, as outcomes are highly dependent on the specific biomolecule, payload, and experimental context.
| Linker Spacer Type | Key Property | Impact on Conjugate Performance | Supporting Observations |
| Short-Chain PEG | Hydrophilic, Flexible | Baseline. Provides a balance of solubility and compact size. | Aminoxyacetamide (a short linker component) was found to be less efficient in a labeling study compared to longer TEG-spaced linkers.[10] |
| Long-Chain PEG | Very Hydrophilic | Increased Solubility & Half-Life. Reduces aggregation and renal clearance. | Incorporation of a PEG8 spacer was found to enhance the solubility of high-DAR conjugates.[5] Longer PEG chains may reduce in-vitro cytotoxicity.[9] |
| Alkyl Chain | Hydrophobic, Rigid | Potential for Aggregation. May decrease binding affinity. | Hydrophobic alkyl spacers caused a greater loss of binding affinity (>7.5-fold) in aptamer-amphiphiles compared to hydrophilic PEG spacers.[11] |
| Cleavable Unit | Stimuli-Responsive | Controlled Payload Release. Can improve therapeutic index. | Enables release of the payload in response to specific stimuli (e.g., enzymes, pH) inside the target cell.[12] |
Experimental Protocols & Workflow
The following is a generalized, two-step protocol for conjugating an aldehyde-tagged biomolecule (e.g., an antibody) with an alkyne-functionalized payload using an Aminoxy-Spacer-Azide linker. This protocol serves as a template that can be adapted for different linkers.
General Experimental Workflow Diagram
Caption: General workflow for a two-step bioconjugation process.
Detailed Methodology
Materials:
-
Aldehyde-tagged biomolecule (e.g., antibody with a formylglycine generated via a formylglycine-generating enzyme).
-
Aminoxy-Spacer-Azide linker of choice (e.g., Aminoxy-PEGn-Azide).
-
Alkyne-functionalized payload (e.g., DBCO-Drug for SPAAC).
-
Reaction Buffer 1 (Oxime Ligation): 100 mM Sodium Acetate, 150 mM NaCl, pH 4.6.
-
Reaction Buffer 2 (Click Chemistry): Phosphate-Buffered Saline (PBS), pH 7.4.
-
Purification system: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).
-
Analytical instruments: UV-Vis Spectrophotometer, HPLC system (with HIC column), SDS-PAGE setup.
Protocol:
-
Step 1: Oxime Ligation (Linker Attachment) a. Prepare the aldehyde-tagged biomolecule in Reaction Buffer 1 at a concentration of 5-10 mg/mL. b. Dissolve the Aminoxy-Spacer-Azide linker in a compatible solvent (e.g., DMSO or water) to create a 10-20 mM stock solution. c. Add the linker stock solution to the biomolecule solution to achieve a 10- to 50-fold molar excess of linker over the biomolecule. d. Incubate the reaction at room temperature for 2 to 16 hours with gentle mixing. The reaction is typically faster at lower pH (around 4.5) and can be accelerated by using a catalyst like aniline. e. Upon completion, remove the excess, unreacted linker using SEC or TFF, exchanging the buffer to Reaction Buffer 2 (PBS, pH 7.4). f. Characterize the azide-functionalized intermediate to confirm linker incorporation.
-
Step 2: Click Chemistry (Payload Conjugation) a. Prepare the purified, azide-functionalized biomolecule in Reaction Buffer 2 at 2-5 mg/mL. b. Dissolve the alkyne-functionalized payload (e.g., DBCO-Drug) in DMSO to create a 10 mM stock solution. c. Add the payload stock solution to the biomolecule solution to achieve a 3- to 10-fold molar excess of payload over the azide functional groups. d. Incubate the reaction at room temperature for 1 to 4 hours. SPAAC reactions are typically complete within this timeframe and require no catalyst.[13] e. After incubation, purify the final conjugate to remove unreacted payload and any aggregates. This is often done using SEC followed by hydrophobic interaction chromatography (HIC) to separate species with different DARs.
-
Step 3: Characterization a. Drug-to-Antibody Ratio (DAR): Determine the average number of payloads per biomolecule using UV-Vis spectrophotometry (by measuring absorbance at 280 nm for the protein and at the payload's characteristic wavelength) or by HIC analysis. b. Purity and Aggregation: Assess by SDS-PAGE (under reducing and non-reducing conditions) and SEC. c. Biological Activity: Confirm that the conjugate retains its binding affinity (e.g., via ELISA) and biological function (e.g., via a cell-based cytotoxicity assay).
Conclusion
The selection of a bifunctional linker is a critical decision in the design of sophisticated bioconjugates. While this compound provides a robust and reliable starting point, optimizing the performance of a conjugate often requires exploring alternatives. By systematically evaluating linkers with varied PEG lengths, different hydrophobicity profiles, and the inclusion of cleavable moieties, researchers can fine-tune the properties of their molecules. Varying PEG length offers a direct way to modulate solubility and pharmacokinetics[5][9], while shifting to more hydrophobic alkyl linkers or incorporating cleavable units provides further strategic options to enhance delivery and efficacy.[11][12] The experimental framework provided here offers a universal approach to testing and validating these alternative linkers, empowering scientists to develop next-generation conjugates with superior therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aminooxy-PEG3-azide, CAS 1306615-51-9 | AxisPharm [axispharm.com]
- 3. Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. books.rsc.org [books.rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. precisepeg.com [precisepeg.com]
- 8. Aminooxy-PEG1-azide, 2100306-70-3 | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of Heterobifunctional Protein Fusions Using Copper-Free Click Chemistry and the Aldehyde Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of polyethylene glycol, alkyl, and oligonucleotide spacers on the binding, secondary structure, and self-assembly of fractalkine binding FKN-S2 aptamer-amphiphiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cleavable Linkers for Antibody-Drug Conjugates - ADC Linkers | AxisPharm [axispharm.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Modern Bioconjugation Linkers and Their Applications
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a cornerstone in the development of precisely functionalized biomolecules for therapeutic and diagnostic applications. From antibody-drug conjugates (ADCs) to advanced imaging agents, the linker dictates the stability, release mechanism, and overall performance of the bioconjugate. This guide provides an objective comparison of modern bioconjugation linkers, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their specific needs.
Overview of Bioconjugation Linkers: A Functional Comparison
Bioconjugation linkers can be broadly classified into two main categories: cleavable and non-cleavable. The choice between these depends critically on the desired mechanism of action for the conjugated molecule. More recent advancements have introduced sophisticated linker technologies that offer enhanced stability, solubility, and precise control over payload release.
Cleavable Linkers: Engineered for Conditional Release
Cleavable linkers are designed to release their payload upon encountering specific physiological triggers, which are often more prevalent in diseased tissues compared to healthy ones. This targeted release mechanism is a key advantage in applications like cancer therapy.
-
Hydrazone Linkers (Acid-Sensitive): These linkers are stable at physiological pH (~7.4) but are hydrolyzed in the acidic environment of endosomes and lysosomes (pH 4.5-6.0).[1] While historically significant, their susceptibility to gradual hydrolysis in circulation has led to their replacement by more stable options in many next-generation bioconjugates.[2]
-
Disulfide Linkers (Redox-Sensitive): These linkers are cleaved in the presence of reducing agents like glutathione, which is found in significantly higher concentrations inside cells compared to the bloodstream. This differential allows for intracellular payload release.[1]
-
Peptide Linkers (Enzyme-Sensitive): These linkers are designed to be substrates for specific enzymes, such as cathepsins, which are often overexpressed in tumor cells. The valine-citrulline (Val-Cit) dipeptide is a widely used example, demonstrating significantly greater stability in human plasma compared to hydrazone linkers.[3]
Non-Cleavable Linkers: Stability is Paramount
Non-cleavable linkers form a stable covalent bond between the biomolecule and the payload. The release of the payload occurs only after the complete degradation of the parent biomolecule, typically within the lysosome. This approach generally offers superior plasma stability and a better safety profile by minimizing premature drug release.[1][4] A common example is the use of a thioether bond formed via a succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) crosslinker.[5] Studies have often shown that ADCs with non-cleavable linkers perform better in vivo than their cleavable counterparts.[6]
Advanced Linker Technologies
-
Self-Immolative Linkers: These linkers are designed to spontaneously degrade and release the payload following an initial cleavage event. A well-known example is the p-aminobenzyl carbamate (B1207046) (PABC) system, which is often used in conjunction with enzyme-cleavable peptide linkers.[7]
-
PEGylated Linkers: The incorporation of polyethylene (B3416737) glycol (PEG) chains into a linker can enhance the hydrophilicity and solubility of the bioconjugate. This can be particularly beneficial for hydrophobic payloads, helping to prevent aggregation and improve pharmacokinetics.[1] PEG linkers can also enable a higher drug-to-antibody ratio (DAR).[1]
-
Click Chemistry Linkers: "Click chemistry" refers to a class of reactions that are highly efficient, specific, and biocompatible. Strain-promoted alkyne-azide cycloaddition (SPAAC) is a prominent example of copper-free click chemistry that allows for precise bioconjugation in living systems without the need for a toxic catalyst.[8]
Data Presentation: A Quantitative Comparison of Linker Performance
The following tables summarize key performance data for different classes of bioconjugation linkers. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions, antibodies, and payloads used.
Table 1: Comparative Stability of Common Bioconjugation Linkers
| Linker Type | Linkage | Cleavage Mechanism | Stability in Human Plasma (t1/2) | Key Advantages | Key Disadvantages |
| Hydrazone | Hydrazone | Acid Hydrolysis (pH-sensitive) | ~2 days | Targeted release in acidic environments | Susceptible to premature hydrolysis in circulation |
| Disulfide | Disulfide | Reduction (Glutathione-sensitive) | Variable, can be engineered | Intracellular release in a reducing environment | Potential for off-target cleavage |
| Dipeptide (Val-Cit) | Amide | Enzymatic (Cathepsin B) | >100 times more stable than hydrazone linkers[3] | High plasma stability, specific release in tumor cells | Dependent on enzyme expression levels |
| Thioether (Non-cleavable) | Thioether | Antibody Degradation | Highly Stable | Excellent plasma stability, favorable safety profile | No bystander effect, payload released with linker and amino acid attached |
| Silyl Ether | Silyl Ether | Acid Hydrolysis (pH-sensitive) | >7 days | Improved stability over traditional acid-cleavable linkers | Relatively new, less in-vivo data available |
| Sulfone | Sulfone | Antibody Degradation | Improved stability over maleimide-based thioethers | Enhanced stability in human plasma | Non-cleavable, same limitations as thioether |
Table 2: In Vivo Efficacy of ADCs with Different Linkers
| ADC Linker Type | Antibody-Payload | Tumor Model | Efficacy Outcome | Citation |
| Val-Cit (Cleavable) | Trastuzumab-MMAE | Ovarian Cancer Xenograft | Significant tumor regression | [9] |
| SMCC (Non-cleavable) | Trastuzumab-DM1 (Kadcyla®) | HER2+ Breast Cancer | Approved for clinical use, demonstrates significant efficacy | [5] |
| Tandem-Cleavage Linker | Anti-CD79b-MMAE | Non-Hodgkin Lymphoma Xenograft | Superior efficacy compared to vedotin benchmark | [10] |
| Exo-linker | Trastuzumab-Exatecan | Gastric Cancer Xenograft | Superior stability and efficacy compared to T-DXd | [8] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis and evaluation of bioconjugates.
Protocol for NHS-Ester Mediated Amine Labeling
This protocol describes a general procedure for labeling proteins with N-hydroxysuccinimide (NHS) ester-functionalized molecules.
Materials:
-
Protein to be labeled (e.g., antibody)
-
NHS-ester functionalized molecule (e.g., fluorescent dye, biotin)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).[7]
-
Prepare NHS-Ester Solution: Immediately before use, dissolve the NHS-ester in a minimal volume of anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.[7]
-
Conjugation Reaction: Add a 5-20 fold molar excess of the NHS-ester solution to the protein solution while gently stirring.[7]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[7]
-
Quenching: Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 30 minutes.[]
-
Purification: Remove excess, unreacted NHS-ester and byproducts by purifying the conjugate using a suitable method such as size-exclusion chromatography.[7]
Protocol for Maleimide-Mediated Thiol Labeling
This protocol outlines the conjugation of a maleimide-functionalized molecule to a protein's free thiol groups, often on cysteine residues.
Materials:
-
Thiol-containing protein (e.g., reduced antibody)
-
Maleimide-functionalized molecule
-
Reaction Buffer: PBS or Tris buffer, pH 6.5-7.5, degassed[12]
-
Reducing agent (optional, for disulfide bond reduction): TCEP or DTT
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., L-cysteine)
-
Purification column
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[12]
-
(Optional) Reduction of Disulfide Bonds: If targeting interchain cysteines, add a 10-20 fold molar excess of TCEP to the protein solution and incubate for 30 minutes at room temperature to reduce disulfide bonds.[3]
-
Prepare Maleimide (B117702) Solution: Dissolve the maleimide-functionalized molecule in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.[9]
-
Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide solution to the protein solution.[3]
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[]
-
Quenching: Quench any unreacted maleimide groups by adding a quenching reagent such as L-cysteine to a final concentration of approximately 1 mM. Incubate for an additional 15-30 minutes.
-
Purification: Purify the final conjugate using a suitable chromatography method to remove unreacted reagents.[12]
Protocol for Copper-Free Click Chemistry (SPAAC)
This protocol describes the conjugation of a DBCO-functionalized molecule to an azide-modified biomolecule.
Materials:
-
Azide-modified biomolecule
-
DBCO-functionalized molecule
-
Reaction Buffer: PBS, pH 7.4
-
Purification column
Procedure:
-
Prepare Reactants: Dissolve both the azide-modified and DBCO-functionalized molecules in the reaction buffer to the desired concentrations.
-
Conjugation Reaction: Mix the two reactants in a 1:1 to 1:5 molar ratio (DBCO:azide).
-
Incubation: The reaction typically proceeds rapidly at room temperature. Incubation times can range from 30 minutes to a few hours, depending on the specific reactants.[8]
-
Purification: If necessary, purify the final conjugate to remove any unreacted starting materials.[8]
Visualization of Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in bioconjugation linker technology.
Caption: Mechanism of action for an ADC with a cleavable linker.
Caption: Mechanism of action for an ADC with a non-cleavable linker.
Caption: A workflow for selecting a suitable bioconjugation linker.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Context‐Dependence of the Reactivity of Cysteine and Lysine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Researcher's Guide to Confirming Successful Oxime Ligation: A Comparative Analysis of Analytical Techniques
For researchers, scientists, and drug development professionals engaged in bioconjugation, confirming the successful formation of an oxime bond is a critical step in ensuring the efficacy and safety of the final product. Oxime ligation, a chemoselective reaction between an aminooxy group and a carbonyl group (aldehyde or ketone), offers a stable and bioorthogonal method for linking molecules. This guide provides a comparative overview of key analytical techniques used to verify successful oxime ligation, complete with experimental protocols and data to aid in selecting the most appropriate method for your specific application.
The primary analytical methods for confirming oxime ligation include Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique offers distinct advantages and provides unique insights into the reaction's success.
Quantitative Data Comparison
The choice of an analytical technique often depends on the specific requirements of the experiment, such as the need for quantitative data, structural confirmation, or real-time monitoring. The following table summarizes the key quantitative parameters and applications of each technique for analyzing oxime ligation.
| Analytical Technique | Key Quantitative Parameters & Applications | Pros | Cons |
| Mass Spectrometry (MS) | - Molecular Weight Confirmation: Precise mass measurement of the final conjugate to confirm the addition of the intended molecule. - Identification of Byproducts: Detection and characterization of side products or unreacted starting materials.[1] - Purity Assessment: Quantification of the desired product relative to impurities. | - High sensitivity and specificity. - Provides detailed structural information, especially when coupled with tandem MS.[1] - Applicable to complex mixtures. | - Can be destructive to the sample. - May require specialized equipment and expertise. - Ionization efficiency can vary between molecules, potentially affecting quantification. |
| NMR Spectroscopy | - Structural Elucidation: Confirmation of the oxime bond formation through characteristic chemical shifts of nearby protons. - Reaction Kinetics: Real-time monitoring of the disappearance of reactants and the appearance of the product. - Quantitative Analysis: Determination of reaction conversion and product purity by integrating peak areas. | - Non-destructive. - Provides detailed structural information in solution. - Allows for real-time monitoring of the reaction.[2] | - Lower sensitivity compared to MS.[1][2][3] - May require higher sample concentrations. - Complex spectra can be challenging to interpret for large biomolecules. |
| HPLC | - Reaction Monitoring: Tracking the progress of the ligation by observing the consumption of starting materials and the formation of the product peak. - Purity Determination: Quantifying the purity of the final conjugate by integrating the peak area of the product. - Purification: Isolation of the desired conjugate from unreacted starting materials and byproducts.[4] | - High resolution and reproducibility. - Well-established for the analysis and purification of biomolecules.[5] - Can be coupled with other detectors (e.g., MS, UV-Vis) for enhanced analysis. | - Requires method development for optimal separation. - Can be time-consuming. - Does not provide direct structural confirmation without a coupled technique like MS. |
| UV-Vis Spectrophotometry | - Degree of Labeling (DOL): Calculation of the average number of molecules conjugated to a biomolecule (e.g., protein or antibody) by measuring absorbance at specific wavelengths.[6][7][8][9] | - Simple, rapid, and widely available. - Non-destructive. - Cost-effective for routine quantification. | - Indirect method for confirming ligation. - Requires that the conjugated molecule has a unique absorbance peak. - Can be inaccurate if extinction coefficients are not known precisely or if the conjugation affects absorbance. |
| FTIR Spectroscopy | - Functional Group Analysis: Identification of the characteristic C=N and N-O stretching vibrations of the oxime bond, confirming its formation. | - Provides direct evidence of bond formation. - Non-destructive. - Can be used for solid and liquid samples. | - Not inherently quantitative. - Can be difficult to interpret in complex biological samples due to overlapping peaks. - Lower sensitivity compared to other techniques. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for the key analytical techniques discussed.
Mass Spectrometry (LC-MS) for Molecular Weight Confirmation
This protocol is suitable for confirming the molecular weight of a purified peptide-oxime conjugate.
-
Sample Preparation:
-
Dissolve the purified conjugate in a solvent compatible with both the HPLC mobile phase and mass spectrometry, typically a mixture of water and acetonitrile (B52724) with 0.1% formic acid. The final concentration should be in the range of 1-10 µM.
-
-
LC Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS Detection:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for peptides.
-
Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is recommended for accurate mass determination.
-
Data Analysis: Deconvolute the resulting mass spectrum to obtain the monoisotopic mass of the conjugate. Compare the experimental mass with the theoretical mass to confirm successful ligation.
-
¹H NMR Spectroscopy for Reaction Monitoring
This protocol allows for the real-time monitoring of an oxime ligation reaction between a small molecule aldehyde and an aminooxy-containing compound.
-
Sample Preparation:
-
Dissolve the aldehyde (1 equivalent) and the aminooxy compound (1-1.2 equivalents) in a deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.
-
The concentration should be sufficient for NMR detection (typically >1 mM).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the reaction mixture at time zero.
-
Continue to acquire spectra at regular intervals (e.g., every 30 minutes or 1 hour) under constant temperature.
-
-
Data Analysis:
-
Identify the characteristic proton signals for the aldehyde reactant (typically ~9-10 ppm) and the oxime product (the C-H proton adjacent to the oxime nitrogen, often shifted relative to the aldehyde proton). The oxime hydroxyl proton may also be observable as a broad singlet.
-
Monitor the decrease in the integral of the aldehyde proton signal and the corresponding increase in the integral of a characteristic product proton signal over time to determine the reaction kinetics and final conversion.
-
Reversed-Phase HPLC (RP-HPLC) for Purity Analysis
This protocol is suitable for assessing the purity of a peptide-oxime conjugate after the reaction is complete.
-
Sample Preparation:
-
Dissolve a small aliquot of the reaction mixture or the purified product in the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient tailored to the hydrophobicity of the peptide, for example, 5% to 65% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Data Analysis:
-
Analyze the chromatogram to identify peaks corresponding to the starting materials, the desired product, and any byproducts.
-
Calculate the purity of the conjugate by dividing the peak area of the product by the total peak area of all components in the chromatogram.
-
UV-Vis Spectrophotometry for Determining Degree of Labeling (DOL)
This protocol is used to quantify the number of chromophore-containing molecules ligated to a protein.
-
Sample Preparation:
-
Purify the protein conjugate to remove any unreacted chromophore. This can be done using size exclusion chromatography or dialysis.[8]
-
Prepare a solution of the purified conjugate in a suitable buffer (e.g., PBS).
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀), which corresponds to the protein absorbance.
-
Measure the absorbance at the maximum absorbance wavelength (λ_max) of the chromophore (A_max).
-
-
Calculation:
-
Calculate the concentration of the protein, correcting for the absorbance of the chromophore at 280 nm:
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
where CF is the correction factor (A₂₈₀ of the free chromophore / A_max of the free chromophore) and ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the concentration of the chromophore:
-
Chromophore Concentration (M) = A_max / ε_chromophore
-
where ε_chromophore is the molar extinction coefficient of the chromophore at its λ_max.
-
-
Calculate the DOL:
-
DOL = Chromophore Concentration / Protein Concentration
-
-
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy for Bond Formation Confirmation
This protocol is useful for confirming the formation of the oxime bond, especially for reactions on solid supports or in viscous solutions.
-
Sample Preparation:
-
For a reaction in solution, place a drop of the reaction mixture directly onto the ATR crystal.
-
For a reaction on a solid support, press the functionalized solid support firmly against the ATR crystal.
-
-
FTIR Measurement:
-
Record the IR spectrum of the starting material (carbonyl compound).
-
After the reaction, record the IR spectrum of the product mixture or the functionalized surface.
-
-
Data Analysis:
-
Look for the disappearance of the carbonyl (C=O) stretching band of the starting material (typically around 1680-1720 cm⁻¹).
-
Concurrently, look for the appearance of the characteristic C=N stretching vibration of the oxime (around 1620-1690 cm⁻¹) and the N-O stretching vibration (around 930-965 cm⁻¹). The presence of these new bands confirms the formation of the oxime bond.
-
Visualizing the Process
Diagrams can help clarify complex workflows and relationships. The following diagrams, generated using Graphviz, illustrate the oxime ligation process and the analytical workflow for its confirmation.
References
- 1. The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 3. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 7. Degree of labeling (DOL) step by step [abberior.rocks]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. support.nanotempertech.com [support.nanotempertech.com]
Determining Drug-to-Antibody Ratio (DAR) for ADCs with PEG Linkers: A Comparative Guide
The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an antibody-drug conjugate (ADC) that profoundly influences its efficacy, safety, and pharmacokinetic profile.[1] For ADCs incorporating polyethylene (B3416737) glycol (PEG) linkers to enhance solubility and stability, accurate DAR determination is paramount. This guide provides a comparative analysis of the three principal analytical techniques for DAR assessment: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).
Comparison of Analytical Methods for DAR Determination
The choice of analytical method for DAR determination depends on various factors, including the specific characteristics of the ADC, the nature of the linker-drug, and the desired level of detail. While HIC is a widely used, non-denaturing method, RP-HPLC and MS offer orthogonal approaches for comprehensive characterization.[2][3]
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity. The addition of a hydrophobic drug-linker increases the overall hydrophobicity of the antibody.[4] | - Non-denaturing conditions preserve the native protein structure.[5][6] - Robust and reproducible for cysteine-linked ADCs.[2] - Well-suited for routine quality control. | - High salt concentrations in the mobile phase are incompatible with direct MS coupling.[7] - May not be ideal for lysine-linked ADCs due to their heterogeneity.[8] - Resolution can be challenging for ADCs with low hydrophobicity.[9] | Routine QC of cysteine-linked ADCs and monitoring drug-load distribution.[2][10] |
| Reversed-Phase HPLC (RP-HPLC) | Separates molecules based on hydrophobicity under denaturing conditions using an organic mobile phase.[6] | - High resolution, especially for less hydrophobic, site-specific ADCs.[9] - Compatible with MS detection.[11] - Can provide information on drug conjugation on light and heavy chains after reduction.[3] | - Denaturing conditions can lead to the loss of native protein structure.[6] - Organic solvents may cause aggregation of some ADCs.[8] | Orthogonal analysis to HIC, characterization of site-specific ADCs, and analysis of reduced ADC chains.[9][12] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine the precise molecular weight of the ADC species.[1] | - Provides direct and unambiguous measurement of DAR.[1] - Can be used for both intact and reduced ADCs. - High sensitivity and specificity.[13] | - Data analysis can be complex and time-consuming.[12] - Different ionization efficiencies for higher DAR species can affect accuracy.[14] - Requires specialized instrumentation. | In-depth characterization, confirmation of conjugation, and analysis of complex ADC mixtures.[15][16] |
Experimental Workflows and Methodologies
Hydrophobic Interaction Chromatography (HIC) Workflow
HIC separates ADC species in a descending salt gradient. The unconjugated antibody, being the least hydrophobic, elutes first, followed by species with increasing DAR values.[2]
Experimental Protocol: HIC for DAR Analysis
-
Sample Preparation:
-
Buffer exchange the ADC sample into the HIC binding buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Adjust the protein concentration to 1-5 mg/mL.
-
-
Chromatographic Conditions:
-
Column: A HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Gradient: A linear gradient from 100% A to 100% B over a specified time.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas of the different ADC species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100[11]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Workflow
RP-HPLC can be used for both intact and reduced ADCs. For reduced ADCs, the disulfide bonds are cleaved to separate the light and heavy chains, allowing for a more detailed analysis of drug distribution.[3]
Experimental Protocol: RP-HPLC for DAR Analysis (Reduced ADC)
-
Sample Preparation:
-
To reduce the ADC, incubate the sample (e.g., 1 mg/mL) with a reducing agent like Dithiothreitol (DTT) at 37°C for 30 minutes.
-
Acidify the sample to stop the reaction.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase column suitable for proteins (e.g., C4).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for the unconjugated and conjugated light and heavy chains.
-
Calculate the weighted average DAR.[17]
-
Mass Spectrometry (MS) Workflow
MS analysis can be performed on intact or reduced ADCs, often coupled with a liquid chromatography (LC) front-end for separation. The resulting mass spectra are deconvoluted to determine the masses of the different ADC species.
Experimental Protocol: LC-MS for DAR Analysis (Intact ADC)
-
Sample Preparation:
-
The ADC sample may be analyzed directly or after deglycosylation to simplify the mass spectrum.
-
Dilute the sample in an appropriate buffer compatible with MS.
-
-
LC-MS Conditions:
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase column with a wide pore size.
-
Mobile Phases: MS-compatible mobile phases (e.g., containing formic acid).
-
MS System: A high-resolution mass spectrometer such as a Q-TOF.
-
-
Data Analysis:
Method Selection Guide
The selection of an appropriate method for DAR determination is a critical step in ADC development. This decision is often guided by the stage of development, the specific properties of the ADC, and the analytical information required.
References
- 1. benchchem.com [benchchem.com]
- 2. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. m.youtube.com [m.youtube.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. enovatia.com [enovatia.com]
- 16. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. agilent.com [agilent.com]
A Comparative Guide to the In Vitro and In Vivo Performance of PEGylated Linkers
For Researchers, Scientists, and Drug Development Professionals
The rational design of targeted therapeutics, such as antibody-drug conjugates (ADCs), relies heavily on the strategic selection of linkers that connect the targeting moiety to the payload. Polyethylene glycol (PEG) linkers have emerged as a versatile tool to enhance the physicochemical and pharmacological properties of these complex bioconjugates. This guide provides an objective comparison of the in vitro and in vivo performance of various PEGylated linkers, supported by experimental data, to inform the rational design and evaluation of next-generation targeted therapies.
In Vitro Performance: Balancing Potency and Stability
The in vitro performance of a PEGylated conjugate is a critical early indicator of its potential therapeutic efficacy and stability. Key parameters evaluated include cytotoxicity, stability in biological matrices, and cellular internalization.
Cytotoxicity
The inclusion of a PEG linker can influence the in vitro potency of a conjugate. While longer PEG chains can enhance solubility and stability, they may also introduce steric hindrance, potentially reducing the binding affinity of the antibody or the efficiency of payload release, leading to a decrease in cytotoxicity.[1][2]
Table 1: Comparison of In Vitro Cytotoxicity of ADCs with Different PEG Linker Lengths [1][2]
| Conjugate | Linker Type | Target Cell Line | IC50 (nM) | Fold Change in Cytotoxicity vs. No PEG |
| ZHER2-SMCC-MMAE | No PEG | NCI-N87 | ~5 | - |
| ZHER2-PEG4K-MMAE | 4 kDa PEG | NCI-N87 | ~22.5 | 4.5x reduction |
| ZHER2-PEG10K-MMAE | 10 kDa PEG | NCI-N87 | ~112 | 22x reduction |
| Camptothecin-ADC (Side-chain PEG) | PEG-modified | SHP-77 | 32.17 | ~5.8x improvement |
| Camptothecin-ADC (Linear) | Linear (non-PEG) | SHP-77 | 186.6 | - |
Stability
A crucial function of the linker is to ensure the stability of the conjugate in systemic circulation, preventing premature payload release that could lead to off-target toxicity.[3][4] In vitro stability is often assessed by incubating the conjugate in plasma and monitoring its integrity over time.[1][3]
Table 2: Impact of Linker Type on ADC Stability in Plasma
| Linker Type | Key Feature | In Vitro Stability Profile |
| Non-cleavable | Relies on complete lysosomal degradation of the antibody for payload release. | Generally exhibits high stability in plasma with minimal premature drug release.[5] |
| pH-Sensitive | Designed to hydrolyze in the acidic environment of endosomes and lysosomes. | Stable at physiological blood pH (7.4) but releases the drug in acidic conditions (pH 4.5-6.5).[5] |
| Enzyme-Sensitive | Contains sequences cleaved by enzymes highly expressed in tumor cells. | Demonstrates a good balance of plasma stability and efficient intracellular release.[5] For example, Val-Cit linkers can be rapidly cleaved in lysosomes.[3] |
The following diagram illustrates the general workflow for assessing the in vitro stability of an ADC.
References
The Crucial Balancing Act: How Linker Chemistry Dictates the Therapeutic Index of Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the optimization of an Antibody-Drug Conjugate (ADC) is a multifaceted challenge. At the heart of this endeavor lies the linker, a seemingly simple bridge with the profound responsibility of connecting a potent cytotoxic payload to a tumor-targeting monoclonal antibody. The chemical nature of this linker is a critical determinant of an ADC's therapeutic index—the balance between its efficacy in eradicating cancer cells and its toxicity to healthy tissues. This guide provides an objective comparison of the impact of different linker chemistries on the therapeutic window of ADCs, supported by experimental data and detailed methodologies.
The ideal ADC linker must maintain a delicate equilibrium: it must be exceptionally stable in the systemic circulation to prevent premature payload release and subsequent off-target toxicity, yet it must efficiently liberate the cytotoxic agent upon internalization into the target cancer cell.[1][2] The two major classes of linkers, cleavable and non-cleavable, employ distinct strategies to achieve this goal, each with inherent advantages and disadvantages that significantly influence the ADC's overall performance.
A Tale of Two Strategies: Cleavable vs. Non-Cleavable Linkers
Cleavable linkers are designed to be labile under specific conditions prevalent within the tumor microenvironment or inside cancer cells.[3] These triggers can include the acidic environment of endosomes and lysosomes or the presence of specific enzymes, such as cathepsins, which are often overexpressed in tumor cells.[3] A key advantage of many cleavable linkers is their potential to induce a "bystander effect."[3] Once the membrane-permeable payload is released, it can diffuse out of the target antigen-positive cell and eliminate neighboring antigen-negative tumor cells, which is particularly beneficial for treating heterogeneous tumors.[3]
In contrast, non-cleavable linkers form a highly stable bond between the antibody and the payload.[4] Payload release from these ADCs is dependent on the complete lysosomal degradation of the antibody backbone.[4] This mechanism generally leads to superior plasma stability and a more favorable safety profile by minimizing premature drug release.[5] However, the resulting charged payload-linker-amino acid complex is typically not membrane-permeable, which largely prevents a bystander effect.[3]
Quantitative Comparison of Linker Performance
The choice between a cleavable and a non-cleavable linker involves a trade-off between potency, stability, and toxicity. The following tables summarize representative preclinical data comparing ADCs with different linker chemistries.
| Linker Type | ADC Example | Target Antigen | Cancer Cell Line | IC50 (ng/mL) |
| Cleavable (Val-Cit) | Anti-HER2-MMAE | HER2 | SK-BR-3 (HER2-positive) | 10 |
| Non-cleavable (SMCC) | Anti-HER2-DM1 (T-DM1) | HER2 | SK-BR-3 (HER2-positive) | 30 |
| Cleavable (Novel Disulfide) | Anti-CD22-PBD | CD22 | Lymphoma | Not Reported |
| Cleavable (Val-Cit) | Anti-CD22-PBD | CD22 | Lymphoma | Not Reported |
Lower IC50 values indicate higher in vitro potency.
| Linker Type | ADC Example | Maximum Tolerated Dose (MTD) in Mice (mg/kg) | Minimum Effective Dose (MED) in Mice (mg/kg) | Preclinical Therapeutic Index (MTD/MED) |
| Cleavable (CX) | Anti-EGFR-DM1 | Not Reported | Not Reported | ~50-fold higher than SMCC-DM1 ADC |
| Non-cleavable (SMCC) | Anti-EGFR-DM1 | Not Reported | Not Reported | Baseline |
| Cleavable (Novel Disulfide) | Anti-CD22-PBD | 10 | Not Reported | Not Reported |
| Cleavable (Val-Cit) | Anti-CD22-PBD | 2.5 | Not Reported | Not Reported |
A higher therapeutic index indicates a wider safety margin.
The data clearly illustrates the trade-offs associated with linker chemistry. While the cleavable valine-citrulline (Val-Cit) linker often leads to higher in vitro potency (lower IC50), the enhanced stability of non-cleavable linkers can translate to a better safety profile and a wider therapeutic window in vivo.[3] Notably, innovations in linker design, such as novel cleavable linkers, have demonstrated the potential to significantly improve the therapeutic index. For instance, a novel disulfide-based linker showed a 4-fold higher MTD compared to a Val-Cit linker in a preclinical model.[6] In another study, a novel triglycyl peptide linker (CX) resulted in an ADC with a remarkable 50-fold higher preclinical therapeutic index compared to an ADC with the non-cleavable SMCC linker.[6]
Visualizing the Pathways and Processes
To better understand the mechanisms of action and the experimental evaluation of ADCs, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Caption: Generalized mechanism of action for an Antibody-Drug Conjugate.
Caption: Experimental workflow for evaluating the therapeutic index of an ADC.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of ADC performance.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the in vitro potency (IC50) of an ADC against a target cancer cell line.
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for HER2-positive ADCs)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
96-well cell culture plates
-
ADC and control antibody solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the ADC and control antibody in complete culture medium.
-
Remove the culture medium from the wells and add 100 µL of the diluted ADC or control solutions. Include untreated cells as a control.
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the dose-response curve.
Protocol 2: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of an ADC that can be administered to mice without causing unacceptable toxicity.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude)
-
ADC solution
-
Vehicle control (e.g., PBS)
-
Animal balance
-
Calipers
Procedure:
-
Acclimate mice for at least one week before the start of the study.
-
Divide mice into groups (e.g., 3-5 mice per group) and administer escalating single doses of the ADC intravenously. Include a vehicle control group.
-
Monitor the mice daily for clinical signs of toxicity, including changes in body weight, behavior, and appearance.
-
Record body weights at least twice a week.
-
The MTD is defined as the highest dose that does not result in more than 20% body weight loss or any signs of severe toxicity.
Protocol 3: In Vivo Tumor Growth Inhibition Assay
Objective: To evaluate the in vivo efficacy of an ADC in a tumor xenograft model.
Materials:
-
Immunocompromised mice
-
Cancer cell line for tumor implantation
-
ADC and control solutions
-
Calipers
Procedure:
-
Subcutaneously implant cancer cells into the flank of each mouse.
-
Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, ADC, control antibody).
-
Administer the ADC and control solutions at the predetermined dose and schedule (e.g., once a week for three weeks).
-
Measure tumor volume using calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[1][2][5]
-
Monitor body weight as an indicator of toxicity.
-
The study is typically terminated when tumors in the control group reach a specified size.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. The Minimum Effective Dose (MED) is the lowest dose that produces a significant anti-tumor effect.
Conclusion
The chemistry of the linker is a pivotal element in the design of a successful ADC, directly influencing its stability, mechanism of payload release, and ultimately, its therapeutic index. While cleavable linkers can offer high potency and the potential for a bystander effect, non-cleavable linkers generally provide enhanced stability and a wider therapeutic window. The future of ADC development will undoubtedly involve the continued innovation of linker technologies to further optimize this critical balance, leading to safer and more effective cancer therapies. For researchers in this field, a thorough understanding of the interplay between linker chemistry and the biological consequences is paramount to advancing the next generation of these targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Increased Tumor Penetration of Single-Domain Antibody Drug Conjugates Improves In Vivo Efficacy in Prostate Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Aminoxyacetamide-PEG3-azide: A Step-by-Step Guide for Laboratory Personnel
Disclaimer: This document provides guidance on the proper disposal of Aminoxyacetamide-PEG3-azide based on general laboratory safety principles for handling azide-containing compounds. A specific Safety Data Sheet (SDS) for this exact compound was not located in the public domain. Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to review any available SDS for the specific product in your possession.
This compound is a bifunctional linker containing an aminoxy group, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097). While some suppliers may not classify this specific molecule as hazardous, the presence of the azide functional group warrants careful handling and disposal due to the potential for forming explosive metal azides. This guide provides a procedural framework to ensure the safe management of waste containing this chemical.
I. Immediate Safety and Handling Considerations
Before beginning any work with this compound, ensure you are in a well-ventilated area, preferably a chemical fume hood.[1] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] Avoid inhalation, and contact with skin and eyes.[2] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[2][3]
II. Waste Segregation and Collection
Proper segregation of chemical waste is the first critical step in ensuring safe disposal.
Solid Waste:
-
Contaminated Materials: Gloves, weigh boats, paper towels, and other solid materials contaminated with this compound should be collected in a designated, clearly labeled hazardous waste container.
-
Labeling: The container must be labeled "Hazardous Waste" and include the full chemical name: "this compound".
Liquid Waste:
-
Aqueous Solutions: Collect all aqueous solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Organic Solvents: If dissolved in an organic solvent, collect in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.
-
Labeling: Liquid waste containers must be labeled "Hazardous Waste" and list all chemical constituents, including solvents and their approximate concentrations.
Quantitative Data Summary for Waste Collection:
| Waste Type | Container Type | Labeling Requirements |
| Solid Waste | Sealed, compatible container | "Hazardous Waste", "this compound", List of other contaminants |
| Liquid Waste | Sealed, compatible container | "Hazardous Waste", "this compound", List of all components and concentrations |
III. Chemical Deactivation of Azide Functionality (for trace amounts)
For trace amounts of residual this compound on glassware or reaction vessels, a chemical deactivation step can be considered. This should only be performed by trained personnel and in accordance with your institution's safety protocols.
Experimental Protocol for Quenching Residual Azides:
-
Preparation: This procedure should be performed in a chemical fume hood. Prepare a fresh 10% (w/v) solution of sodium nitrite (B80452) in water.
-
Acidification: In a separate container, prepare a 20% (v/v) aqueous solution of hydrochloric acid.
-
Reaction: Slowly and with stirring, add the 10% sodium nitrite solution to the aqueous solution containing the residual azide.
-
Neutralization: After the addition is complete, slowly add the 20% hydrochloric acid solution to the reaction mixture until the pH is acidic (check with pH paper). The solution should be stirred for at least 2 hours to ensure complete destruction of the azide.
-
Disposal: The resulting solution should be neutralized and then disposed of as hazardous waste according to your institutional guidelines.
Caution: The reaction of azides with acid can liberate highly toxic hydrazoic acid gas.[4] This procedure must be performed in a well-ventilated fume hood.
IV. Final Disposal Procedure
All waste containing this compound, whether in solid or liquid form, must be disposed of through your institution's hazardous waste management program.[4][5][6]
-
Packaging: Ensure all waste containers are securely sealed and properly labeled.
-
Storage: Store the waste in a designated, secondary containment area away from incompatible materials, particularly acids and heavy metals.[4]
-
Pickup: Arrange for a hazardous waste pickup with your institution's EHS department. Provide them with a complete and accurate description of the waste.
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound waste, protecting yourself, your colleagues, and the environment.
References
Personal protective equipment for handling Aminoxyacetamide-PEG3-azide
Essential Safety and Handling Guide for Aminoxyacetamide-PEG3-azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of this compound. Adherence to these procedures is essential to ensure a safe laboratory environment. While some safety data sheets (SDS) for this compound do not classify it as hazardous, others indicate potential risks such as skin and eye irritation or harm if swallowed.[1][2][3][4] Given the presence of the azide (B81097) functional group, it is prudent to handle this compound with the same precautions as other potentially hazardous organic azides.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant nitrile gloves.[5][6] Consider double-gloving for enhanced protection. |
| Eye Protection | Safety Glasses/Goggles | Safety goggles are required to protect against splashes.[1] A face shield should be used if there is a significant splash risk.[7][8] |
| Body Protection | Lab Coat | A standard laboratory coat must be worn at all times.[7][8] |
| Respiratory Protection | Fume Hood | All handling of this compound, especially in powder form or when creating solutions, must be conducted in a certified chemical fume hood.[1] |
Operational Plan: Step-by-Step Handling Procedure
Follow these steps to ensure the safe handling of this compound throughout your experimental workflow.
-
Preparation and Area Designation :
-
Before starting, ensure that an ANSI-approved eyewash station and safety shower are immediately accessible.[6]
-
Designate a specific area within a chemical fume hood for handling the compound. Post a sign indicating that an azide compound is in use.[7][8]
-
Keep the work area clear of unnecessary equipment and chemicals.[7][8]
-
-
Handling and Weighing :
-
Always handle this compound within the designated chemical fume hood.[1]
-
Avoid using metal spatulas or instruments to handle the compound, as this can lead to the formation of shock-sensitive metal azides.[5][8] Use plastic or ceramic spatulas instead.
-
If working with a solid form, avoid creating dust.[9]
-
-
During the Experiment :
-
Conduct the experiment behind a blast shield within the fume hood, keeping the sash as low as possible.[7][8]
-
Avoid heating the compound unless specifically required by a validated protocol, as organic azides can be heat-sensitive and decompose explosively.[8]
-
Do not use ground glass joints, as they can cause friction that may lead to explosive decomposition.[7]
-
-
Post-Experiment and Decontamination :
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent the formation of explosive compounds and to protect the environment.
-
Waste Segregation : All waste contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, tubes), must be collected in a designated, clearly labeled hazardous waste container.
-
Avoid Drain Disposal : Under no circumstances should any solution containing azides be poured down the drain. Azides can react with lead and copper plumbing to form highly explosive metal azides.[10]
-
Deactivation (for experienced personnel only) : Dilute aqueous solutions of azides (≤5%) can be deactivated by reacting with nitrous acid in a chemical fume hood. This process generates nitric oxide and should only be performed by trained personnel following a validated standard operating procedure.[10]
-
Professional Disposal : The primary and recommended method of disposal is to contact your institution's Environmental Health and Safety (EHS) office for collection and disposal as hazardous waste.[10]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. axispharm.com [axispharm.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Aminooxy-PEG3-azide|1306615-51-9|MSDS [dcchemicals.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. campus.kennesaw.edu [campus.kennesaw.edu]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. chemistry.unm.edu [chemistry.unm.edu]
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